molecular formula C12H18O4 B15285683 (-)-12-Hydroxyjasmonic acid

(-)-12-Hydroxyjasmonic acid

Cat. No.: B15285683
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-12-Hydroxyjasmonic acid is a biologically active jasmonate metabolite that serves as a key compound in studying non-canonical plant hormone signaling pathways. This compound is notably distinguished from the common jasmonoyl-L-isoleucine (JA-Ile) pathway; it acts as a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman (the Rain Tree) and is inactive in typical JA responses such as the induction of JA-responsive genes . Its mechanism involves the stereospecific recognition and initiation of rapid potassium fluxes and motor cell shrinkage, leading to nyctinastic leaf movement, a process where other jasmonates like JA, JA-Ile, and coronatine are ineffective . Beyond its role in leaf movement, this compound (also known as tuberonic acid) has been historically implicated in potato tuber formation . Furthermore, it functions as an inactive catabolite in the turnover of the hormonal signal JA-Ile. Research indicates that a significant portion of 12-OH-JA accumulated after wounding is produced through a sequential pathway involving JA-Ile conjugation, oxidation, and subsequent cleavage by amidohydrolases like IAR3 and ILL6 . This multifaceted role makes this compound an essential reagent for researchers investigating jasmonate metabolism, hormone inactivation, and specific plant developmental and physiological processes independent of the core COI1-JAZ module. The compound is provided with high purity for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling (-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid, also known as tuberonic acid, is a naturally occurring oxylipin derived from jasmonic acid. Initially identified as a tuber-inducing factor in potato (Solanum tuberosum) leaves, its biological roles are now understood to extend beyond tuberization, encompassing diverse signaling pathways in plants, some of which are independent of the canonical COI1-JAZ co-receptor system. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering detailed methodologies for researchers in natural product chemistry, plant biology, and drug discovery.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the study of plant development, specifically the formation of potato tubers. Researchers investigating the chemical signals responsible for tuber induction isolated this hydroxylated derivative of jasmonic acid from potato leaves. Subsequent studies have revealed its presence in various other plant species.

This compound and its glycosides are now recognized as signaling molecules that can act both in concert with and independently of the well-established jasmonate signaling pathway involving the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This alternative signaling capacity has opened new avenues for research into the complex regulatory networks governing plant growth, development, and stress responses.

Isolation and Purification from Plant Material

The primary natural source for the isolation of this compound has been the leaves of Solanum tuberosum. The following protocol outlines a general procedure for its extraction and purification.

Experimental Protocol: Isolation from Solanum tuberosum Leaves

1. Plant Material Extraction:

  • Fresh leaves of Solanum tuberosum are harvested and immediately frozen in liquid nitrogen to quench metabolic processes.

  • The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • The powdered tissue is extracted with a suitable organic solvent, typically methanol or a methanol/ethyl acetate mixture, at a ratio of approximately 10 mL of solvent per gram of tissue.

  • The extraction is performed at 4°C with constant stirring for several hours to ensure efficient extraction of the target compound.

  • The mixture is then filtered to remove solid plant debris, and the filtrate is collected. The extraction process is often repeated to maximize the yield.

2. Solvent Partitioning:

  • The crude extract is concentrated under reduced pressure to remove the organic solvent.

  • The resulting aqueous residue is acidified to a pH of approximately 2.5-3.0 with an acid such as hydrochloric acid (HCl).

  • The acidified aqueous phase is then subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate. This compound, being a carboxylic acid, will preferentially partition into the organic phase at acidic pH. This step is repeated multiple times to ensure complete transfer of the compound.

  • The combined organic phases are then washed with brine (saturated NaCl solution) to remove any remaining water and dried over anhydrous sodium sulfate (Na₂SO₄).

3. Purification by Column Chromatography:

  • The dried organic extract is concentrated to dryness and the residue is subjected to column chromatography for purification.

  • A silica gel column is typically used as the stationary phase.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Fractions enriched with this compound from the initial column chromatography are pooled, concentrated, and further purified by preparative or semi-preparative HPLC.

  • A reversed-phase C18 column is commonly employed for this purpose.

  • The mobile phase typically consists of a mixture of acidified water (e.g., with 0.1% formic acid or acetic acid) and an organic solvent such as methanol or acetonitrile. An isocratic or gradient elution can be used to achieve optimal separation.

  • The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

Experimental Workflow for Isolation and Purification```dot

experimental_workflow plant_material Fresh Solanum tuberosum Leaves extraction Extraction with Methanol plant_material->extraction partitioning Solvent Partitioning (EtOAc/H2O, acidic pH) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

The Biosynthesis of (-)-12-Hydroxyjasmonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense against biotic and abiotic stresses. The bioactivity of jasmonates is tightly controlled through a complex network of biosynthesis, metabolism, and signaling. A key step in the attenuation of the jasmonate signal is the hydroxylation of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-L-isoleucine (JA-Ile). This technical guide provides an in-depth overview of the biosynthesis of (-)-12-Hydroxyjasmonic acid (12-OH-JA), a critical catabolite in the jasmonate pathway. We will delve into the enzymatic pathways, quantitative data, experimental protocols, and the logical framework of this metabolic process.

Core Biosynthetic Pathways

The formation of this compound is not a de novo biosynthetic pathway but rather a catabolic process that inactivates jasmonates. There are two primary routes for the formation of 12-OH-JA in plants, originating from either jasmonic acid or jasmonoyl-L-isoleucine.

  • Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct hydroxylation of JA at the C-12 position. This reaction is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent oxygenases known as JASMONATE-INDUCED OXYGENASES (JOXs).[1][2] In Arabidopsis thaliana, this family includes four members (JOX1, JOX2, JOX3, and JOX4) that convert JA to the less active 12-OH-JA.[1][2]

  • Hydroxylation of JA-Ile followed by Hydrolysis: The second major pathway begins with the hydroxylation of the highly bioactive JA-Ile to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This oxidation is catalyzed by cytochrome P450 monooxygenases, primarily CYP94B3 and to a lesser extent CYP94B1 in Arabidopsis. Subsequently, the isoleucine conjugate is cleaved from 12-OH-JA-Ile by amidohydrolases, such as IAR3 and ILL6, to release free 12-OH-JA.[3]

These pathways represent a crucial mechanism for turning over the active jasmonate pool and downregulating jasmonate-dependent defense and developmental responses.

Upstream Jasmonic Acid Biosynthesis

The substrate for 12-OH-JA formation, jasmonic acid, is synthesized via the octadecanoid pathway, which is initiated by the release of α-linolenic acid from chloroplast membranes. A cascade of enzymatic reactions involving 13-lipoxygenase (13-LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) in the chloroplasts produces 12-oxophytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid.

Quantitative Data

The biosynthesis of 12-OH-JA is tightly regulated, particularly in response to stimuli such as mechanical wounding. The following tables summarize key quantitative data related to this pathway in Arabidopsis thaliana.

Table 1: Enzyme Kinetic Parameters

Precise Km and Vmax values for the enzymes directly responsible for 12-OH-JA biosynthesis are not extensively reported in the literature. The following data is based on available information and relative activity studies.

EnzymeSubstrateKmVmaxNotesReference
13-LOX4 α-Linolenic Acid5.8 µM128 nmol·s⁻¹·mg⁻¹Upstream JA biosynthesis enzyme.[2]
IAR3 JA-IleN/AN/A~20-fold more active on JA-Ile than ILL6. ~9-fold more active on JA-Ile than on 12OH-JA-Ile.[3]
ILL6 JA-IleN/AN/ALower activity on JA-Ile compared to IAR3.[3]

N/A: Data not available in the reviewed literature.

Table 2: Metabolite Levels in Arabidopsis Leaves After Wounding

Concentrations are approximate and can vary based on experimental conditions.

MetaboliteUnwounded (pmol/g FW)1 hour Post-Wounding (pmol/g FW)4 hours Post-Wounding (pmol/g FW)Reference
Jasmonic Acid (JA) ~5~391Decreasing[3]
JA-Isoleucine (JA-Ile) UndetectablePeaks around 0.5-1hDeclining[3]
12-OH-JA Nearly UndetectableIncreasingReaches maximum[3]
12-OH-JA-Ile UndetectableAccumulatingPeaks[3]
Table 3: Relative Gene Expression in Arabidopsis Leaves After Wounding

Expression levels are shown as fold change relative to unwounded tissue.

GeneEncoded Protein1 hour Post-Wounding2 hours Post-WoundingNotesReference
JOX1-4 JASMONATE-INDUCED OXYGENASESInducedInducedExpression is induced by JA.[1]
CYP94B3 JA-Ile-12-hydroxylaseStrongly InducedPeaksExpression parallels JA-Ile accumulation.[3]
IAR3 AmidohydrolaseInducedPeaksWound-responsive expression.[3]
ILL6 AmidohydrolaseInducedPeaksWound-responsive expression.[3]
ACX1 Acyl-CoA Oxidase 1Induced (Local & Systemic)Inducedβ-oxidation in JA biosynthesis.[2]
KAT2 3-ketoacyl-CoA thiolase 2Induced (Local & Systemic)Inducedβ-oxidation in JA biosynthesis.[2]

Experimental Protocols

Protocol 1: Heterologous Expression of Jasmonate-Metabolizing Enzymes in Pichia pastoris

This protocol provides a general framework for the expression of enzymes like JOXs and CYP450s.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target gene (e.g., AtJOX2 or AtCYP94B3) from Arabidopsis thaliana cDNA.
  • Clone the amplified fragment into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion of the protein.

2. Transformation of P. pastoris

  • Linearize the expression vector containing the gene of interest.
  • Transform the linearized plasmid into a suitable P. pastoris strain (e.g., X-33) by electroporation.
  • Select for positive transformants on YPDS plates containing Zeocin.

3. Expression Screening and Optimization:

  • Inoculate single colonies into a buffered glycerol-complex medium (BMGY) and grow overnight.
  • Induce protein expression by transferring the cells to a buffered methanol-complex medium (BMMY).
  • Optimize expression conditions by varying methanol concentration, temperature, and induction time.[4][5]

4. Protein Purification or Microsome Preparation:

  • For secreted proteins, harvest the culture supernatant.
  • For intracellular or membrane-bound proteins (like CYP450s), harvest the cells, lyse them, and prepare microsomal fractions by differential centrifugation.

Protocol 2: In Vitro Enzyme Activity Assay

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
  • For JOX assays, include co-factors such as 2-oxoglutarate, Fe(II)SO₄, and ascorbate.
  • For CYP450 assays, the reaction mixture should contain NADPH.
  • For amidohydrolase assays, a simple buffer is usually sufficient.

2. Enzyme Reaction:

  • Add the purified enzyme or microsomal preparation to the reaction mixture.
  • Initiate the reaction by adding the substrate (e.g., JA, JA-Ile, or 12-OH-JA-Ile).
  • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding a quenching solution (e.g., an acidic solvent).
  • Extract the reaction products using an organic solvent like diethyl ether or ethyl acetate.

4. Product Analysis:

  • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
  • Analyze the products by LC-MS/MS to identify and quantify the formation of 12-OH-JA or 12-OH-JA-Ile.

Protocol 3: Quantification of Jasmonates in Plant Tissues by UPLC-MS/MS

This protocol is adapted from high-sensitivity methods for phytohormone analysis.[6][7][8]

1. Sample Preparation:

  • Harvest plant tissue (e.g., Arabidopsis leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Extract the powdered tissue with a cold solvent mixture, typically containing methanol, isopropanol, and acetic acid.[8]
  • Include internal standards (e.g., deuterated JA and JA-Ile) for accurate quantification.
  • Sonicate and incubate the samples on ice to ensure complete extraction.
  • Centrifuge to pellet cell debris and collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Pass the crude extract through a mixed-mode SPE cartridge to remove interfering compounds.[6]
  • Elute the jasmonates with an appropriate solvent.

4. UPLC-MS/MS Analysis:

  • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
  • Inject the sample into a UPLC system coupled to a tandem mass spectrometer.
  • Use a reverse-phase C18 column for chromatographic separation.
  • Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, using specific precursor-to-product ion transitions for each jasmonate.

Mandatory Visualizations

General_Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->13_HPOT 13-LOX Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC OPDA_p 12-oxo-PDA OPDA->OPDA_p Transport OPC8 OPC-8:0 JA (+)-7-iso-Jasmonic Acid OPC8->JA β-oxidation (3 cycles) OPDA_p->OPC8 OPR3

Caption: Overview of the upstream jasmonic acid biosynthesis pathway.

digraph "12_OH_JA_Formation" {
graph [splines=true, nodesep=0.5, ranksep=1.2, width=7.6, dpi=72];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

"JA" [label="Jasmonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JA_Ile" [label="JA-Isoleucine\n(Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "12_OH_JA_Ile" [label="12-OH-JA-Isoleucine"]; "12_OH_JA" [label="this compound\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"JA" -> "JA_Ile" [label="JAR1"]; "JA" -> "12_OH_JA" [label="JOXs\n(JOX1-4)"];

"JA_Ile" -> "12_OH_JA_Ile" [label="CYP94B3\nCYP94B1"]; "12_OH_JA_Ile" -> "12_OH_JA" [label="Amidohydrolases\n(IAR3, ILL6)"]; }

Caption: The two primary pathways for this compound formation.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6, dpi=72];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

"Gene_Identification" [label="Candidate Gene Identification\n(e.g., from transcriptomics)"]; "Cloning_Expression" [label="Cloning into Expression Vector\n(e.g., pPICZα A)"]; "Transformation" [label="Transformation into Host\n(e.g., Pichia pastoris)"]; "Protein_Production" [label="Inducible Protein Expression\nand Purification/Microsome Prep"]; "Enzyme_Assay" [label="In Vitro Enzyme Assay\nwith Substrate (JA or JA-Ile)"]; "Product_Analysis" [label="Product Identification & Quantification\n(LC-MS/MS)"]; "Kinetic_Analysis" [label="Determination of Kinetic Parameters\n(Km, Vmax)"];

"Gene_Identification" -> "Cloning_Expression"; "Cloning_Expression" -> "Transformation"; "Transformation" -> "Protein_Production"; "Protein_Production" -> "Enzyme_Assay"; "Enzyme_Assay" -> "Product_Analysis"; "Product_Analysis" -> "Kinetic_Analysis"; }

Caption: A typical workflow for the characterization of jasmonate-metabolizing enzymes.

Conclusion

The biosynthesis of this compound via the hydroxylation of jasmonic acid and JA-isoleucine is a fundamental process for the attenuation of jasmonate signaling in plants. The enzymes involved, particularly the JOX and CYP94 families, represent key control points in this pathway. Understanding the kinetics and regulation of these enzymes is crucial for elucidating how plants fine-tune their responses to environmental cues. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating jasmonate metabolism and its role in plant physiology and defense, with potential applications in crop improvement and the development of novel plant protectants.

References

An In-Depth Technical Guide to (-)-12-Hydroxyjasmonic Acid: Structure, Properties, and Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid, is a hydroxylated derivative of jasmonic acid (JA), a well-established phytohormone critical to plant development and defense. Initially identified as a tuber-inducing factor in potato species, 12-OH-JA was long considered an inactive catabolite of JA.[1][2][3] However, emerging research has unveiled its distinct biological activities and signaling pathways, independent of the canonical jasmonate receptor machinery, positioning it as a molecule of significant interest in plant biology and potentially in drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, signaling mechanisms, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is an oxylipin, characterized by a cyclopentanone ring with two side chains: a carboxymethyl group and a hydroxylated pentenyl group. The stereochemistry of the naturally occurring, bioactive form is crucial for its function.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[4]
Synonyms This compound, 12-OH-JA, Tuberonic acid, (1R,2R)-12-Hydroxyjasmonic acid[5]
Molecular Formula C₁₂H₁₈O₄[4]
Molecular Weight 226.27 g/mol [4]
Exact Mass 226.1205 g/mol [5]
CAS Number 140631-27-2[4]
Appearance Solid powder[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6] Slightly soluble in Methanol.[7]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
Mass Spectrometry (LC-ESI-QTOF) Precursor Type: [M-H]⁻ Precursor m/z: 225.1129 Major Fragments (m/z): 180.9120, 225.1143, 135.8991, 133.6028, 156.8918[4]
¹H NMR Detailed experimental data with peak assignments is not consistently available in the reviewed literature.
¹³C NMR Detailed experimental data with peak assignments is not consistently available in the reviewed literature.
Infrared (IR) Detailed experimental data is not consistently available in the reviewed literature.

Biological Activities and Signaling Pathways

This compound exhibits a fascinating duality in its biological function. While it can be an intermediate in the catabolism of the highly active jasmonoyl-L-isoleucine (JA-Ile), it also possesses unique bioactivities that are independent of the canonical JA signaling pathway.

Regulation of Plant Growth and Development
  • Tuber Induction: 12-OH-JA was first isolated as a tuber-inducing substance from potato (Solanum tuberosum) leaves.[1][2] This activity highlights its role in regulating plant storage organ formation.

  • Leaf Movement: In the nyctinastic plant Samanea saman, 12-OH-JA and its glucoside (12-O-Glc-JA) act as leaf-closing factors.[8][9] This activity is highly specific and is not induced by other jasmonates like JA or JA-Ile, pointing to a distinct perception mechanism.[1][10]

Role in Plant Defense

While often viewed as an inactivation product of JA, which is a key defense hormone, 12-OH-JA is involved in fine-tuning defense responses. Its formation can be induced by wounding and application of methyljasmonate.[2][3]

Dual Signaling Pathways

The canonical signaling pathway for jasmonates involves the perception of JA-Ile by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) proteins. This interaction leads to the degradation of JAZ repressors and the activation of defense and developmental gene expression.[11][12]

This compound and its derivatives can function through two distinct routes:

  • COI1-JAZ-Dependent Pathway: The isoleucine conjugate, 12-OH-JA-Ile, can weakly interact with the COI1-JAZ co-receptor complex to elicit a subset of jasmonate responses.[8][13] This suggests it acts as an attenuated hormone, modulating the intensity of the primary JA-Ile signal.

  • COI1-JAZ-Independent Pathway: The leaf-closing activity of 12-OH-JA and its glucoside in Samanea saman is completely independent of the COI1-JAZ module.[1][10][14] This strongly indicates the existence of a separate, as-yet-uncharacterized receptor and signaling cascade for these hydroxylated jasmonates. This pathway is thought to involve rapid changes in ion fluxes, specifically potassium, across motor cell membranes.[1]

Jasmonate Signaling Pathways Fig. 1: Dual Signaling Pathways of Jasmonates cluster_0 Canonical Pathway cluster_1 12-OH-JA Pathways JA-Ile JA-Ile COI1-JAZ Complex COI1-JAZ Complex JA-Ile->COI1-JAZ Complex Binds JAZ Degradation JAZ Degradation COI1-JAZ Complex->JAZ Degradation Targets TF Activation (e.g., MYC2) TF Activation (e.g., MYC2) JAZ Degradation->TF Activation (e.g., MYC2) Releases Gene Expression Gene Expression TF Activation (e.g., MYC2)->Gene Expression JA Responses JA Responses Gene Expression->JA Responses 12-OH-JA-Ile 12-OH-JA-Ile 12-OH-JA-Ile->COI1-JAZ Complex Weakly Binds 12-OH-JA / Glucoside 12-OH-JA / Glucoside Putative Receptor Putative Receptor 12-OH-JA / Glucoside->Putative Receptor Binds Ion Fluxes (K+) Ion Fluxes (K+) Putative Receptor->Ion Fluxes (K+) Specific Responses e.g., Leaf Movement Ion Fluxes (K+)->Specific Responses

Fig. 1: Dual Signaling Pathways of Jasmonates

Experimental Protocols

Detailed experimental data is crucial for the synthesis, isolation, and characterization of this compound.

Synthesis of this compound

While several studies report the use of synthesized (-)-12-OH-JA, a detailed, reproducible protocol is often cited from earlier works. One key reference points to a multi-step chemical synthesis process.[1] A generalized workflow for such a synthesis is outlined below.

Synthesis Workflow Fig. 2: General Workflow for Chemical Synthesis Start Chiral Starting Material Step1 Allylic Substitution & Rearrangement Start->Step1 Step2 Regioselective Oxidation Step1->Step2 Intermediate Key Aldehyde Intermediate Step2->Intermediate Step3 Wittig Reaction Intermediate->Step3 Step4 Oxidation & Deprotection Step3->Step4 End This compound Step4->End

Fig. 2: General Workflow for Chemical Synthesis

A specific reported synthesis involves using a chiral tricyclic lactone as the starting material, proceeding through a tandem retro-Diels-Alder-ene reaction as a key step, followed by several additional reaction steps to yield the final product.[15]

Isolation from Natural Sources (e.g., Solanum tuberosum)

This compound can be isolated from plant tissues, such as potato leaves. The general procedure involves extraction, partitioning, and chromatographic purification.

Protocol Outline:

  • Homogenization: Fresh plant material (e.g., 50 g of potato leaves) is homogenized in an ice-cold extraction buffer (e.g., 100 mL of 50 mM phosphate buffer, pH 7.5) using a mortar and pestle.[16]

  • Clarification: The homogenate is centrifuged (e.g., 12,000 rpm for 15 min at 4°C) to remove cell debris. The supernatant is collected as the crude extract.[16]

  • Solvent Partitioning: The aqueous crude extract is partitioned against an immiscible organic solvent (e.g., ethyl acetate) to extract semi-polar metabolites, including jasmonates. The organic phase is collected and concentrated under reduced pressure.

  • Chromatographic Purification: The concentrated organic extract is subjected to one or more stages of chromatography for purification.

    • Solid-Phase Extraction (SPE): A preliminary cleanup step using a C18 SPE cartridge can remove highly polar and non-polar interfering compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (RP-HPLC) with a C18 column, eluting with a gradient of acetonitrile in water (often with a formic acid modifier). Fractions are collected and monitored by UV detection or mass spectrometry.

  • Structure Verification: The purified compound is identified and characterized using mass spectrometry and NMR spectroscopy.

Bioassay: Samanea saman Leaf-Closing Assay

This bioassay is highly specific for detecting the activity of 12-OH-JA and its derivatives.[1][17]

Materials:

  • Samanea saman seedlings (conditioned to a 16/8-h light-dark cycle).

  • Test compounds (e.g., (-)-12-OH-JA) dissolved in water or a suitable solvent.

  • Control solution (water or solvent vehicle).

  • Petri dishes or small vials.

  • Camera for time-lapse imaging.

Procedure:

  • Preparation of Pinnae: A pinna (a section of the compound leaf) containing secondary and tertiary pulvini (the motor organs at the base of leaflets) is excised from a healthy S. saman seedling.

  • Acclimation: The excised pinna is placed in water and allowed to continue its natural opening-closing rhythm for at least one light-dark cycle.

  • Application of Test Compound: At a specific time in the light cycle (e.g., 4 hours into the second light period), the base of the pinna is placed in the test solution (e.g., 500 µM (-)-12-OH-JA) or control solution.[1]

  • Observation: The angle of the leaflets is monitored and recorded over several hours. A positive result is the premature closing (folding) of the leaflets compared to the control. The response can be quantified by measuring the angle between the leaflets at set time points.[1]

Conclusion

This compound has evolved from being classified as a simple metabolic byproduct to a signaling molecule with specific and important functions in plant biology. Its ability to act both in concert with and independently of the canonical COI1-JAZ pathway underscores the complexity of phytohormone signaling. The COI1-JAZ-independent pathway, in particular, represents a promising area for future research to identify novel hormone receptors and signaling components. For researchers in drug discovery, the unique bioactivities and specific signaling cascades of 12-OH-JA may offer new targets for developing compounds that can modulate biological processes in a highly specific manner. Further elucidation of its spectroscopic properties and refinement of synthesis and isolation protocols will be essential to advancing research into this multifaceted molecule.

References

The Natural Occurrence of (-)-12-Hydroxyjasmonic Acid in Plant Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid, a naturally occurring oxylipin, is a hydroxylated derivative of jasmonic acid, a well-established phytohormone involved in a myriad of plant developmental processes and defense responses. First identified as "tuberonic acid" for its role in potato tuber formation, the scope of its biological functions and its prevalence across the plant kingdom are areas of expanding research.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant species, its quantitative levels, detailed experimental protocols for its analysis, and an exploration of its signaling pathways. This document is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and utilize this multifaceted signaling molecule.

Natural Occurrence and Quantitative Data

This compound and its glycosides have been identified in a diverse range of plant species, highlighting its widespread, albeit often stress-induced, presence. Its endogenous levels can fluctuate significantly based on the plant species, tissue type, developmental stage, and in response to various biotic and abiotic stimuli.

Table 1: Quantitative Occurrence of this compound in Various Plant Species

Plant SpeciesTissueTreatment/ConditionConcentration of this compound (12-OH-JA)Analytical Method
Solanum lycopersicum (Tomato)LeavesUnwounded (Wild-Type)~230 pmol/g fresh weightLC-MS/MS
Solanum lycopersicum (Tomato)LeavesWounded (Wild-Type, 40 min)~1380 pmol/g fresh weight (6-fold increase)LC-MS/MS
Solanum lycopersicum (Tomato)LeavesUnwounded (OPR3-RNAi)Similar to unwounded wild-typeLC-MS/MS
Solanum lycopersicum (Tomato)LeavesWounded (OPR3-RNAi, 40 min)No significant increaseLC-MS/MS
Nicotiana tabacum (Tobacco)LeavesControlUndetectableNot specified
Nicotiana tabacum (Tobacco)LeavesInsect Damage (12 h)Significantly elevatedNot specified
Nicotiana tabacum (Tobacco)LeavesJAME TreatmentDramatically increasedNot specified
Arabidopsis thalianaLeavesUnstressedNearly undetectableNot specified
Arabidopsis thalianaLeavesWounded (4 h)Maximal levels reachedNot specified
Solanum tuberosum (Potato)LeavesNot specifiedIdentified, but quantitative data not readily available in cited literature. First isolated from this species.Not specified
Solanum demissumNot specifiedNot specifiedIdentified, but quantitative data not readily available in cited literature.Not specified
Samanea samanNot specifiedNot specifiedIdentified, but quantitative data not readily available in cited literature.Not specified

Experimental Protocols

The accurate quantification of this compound in plant tissues requires sensitive and specific analytical methods due to its low endogenous concentrations and the complexity of the plant matrix. The most commonly employed techniques are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Protocol 1: Quantification of this compound using UPLC-MS/MS

This protocol is a synthesized methodology based on best practices described in the literature.

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or a mixture of methanol:isopropanol:acetic acid).

  • For absolute quantification, add a known amount of a stable isotope-labeled internal standard, such as [²H₆]-JA, at this stage. Note that a specific labeled standard for 12-OH-JA is ideal but not always commercially available.

  • Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

2. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., 20% methanol) to remove interfering compounds.

  • Elute the jasmonates with a more polar solvent, such as 60-100% methanol. The exact percentage may need optimization depending on the specific cartridge and plant matrix.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over several minutes to separate the compounds of interest.
    • Flow Rate: 0.2-0.4 mL/min.
    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for jasmonates.
    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
    • MRM Transitions: Specific precursor-to-product ion transitions for 12-hydroxyjasmonic acid and the internal standard must be determined by direct infusion of standards. For 12-OH-JA, a common transition is m/z 225 -> 59.[1]

4. Data Analysis:

  • Create a standard curve using authentic this compound of known concentrations.

  • Quantify the endogenous levels in the plant samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol requires derivatization to increase the volatility of the analyte.

1. Sample Preparation, Extraction, and Purification:

  • Follow the same steps as for UPLC-MS/MS (Protocol 1, steps 1 and 2).

2. Derivatization:

  • After evaporating the purified extract to dryness, add a derivatizing agent such as diazomethane or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and hydroxyl groups to their methyl ester and trimethylsilyl ether derivatives, respectively.

  • The reaction is typically carried out at a specific temperature for a defined period (e.g., 60°C for 30 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms).
    • Carrier Gas: Helium.
    • Injection Mode: Splitless.
    • Temperature Program: A temperature gradient is used to separate the derivatized compounds.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).
    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring specific fragment ions of the derivatized 12-hydroxyjasmonic acid.

4. Data Analysis:

  • Similar to the UPLC-MS/MS method, a standard curve is generated using derivatized standards of known concentrations for quantification.

Signaling Pathways

This compound and its derivatives are involved in complex signaling networks that can be both dependent on and independent of the canonical jasmonate receptor, CORONATINE INSENSITIVE 1 (COI1).

COI1-JAZ Dependent Pathway: Inactivation of Jasmonate Signaling

In the canonical jasmonate signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and subsequent degradation of the JAZ repressor proteins. This derepresses transcription factors like MYC2, which in turn activate the expression of jasmonate-responsive genes. The hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid is considered a key step in the inactivation of the jasmonate signal. This conversion prevents the formation of the highly active JA-Ile, thereby downregulating the signaling cascade.

COI1-JAZ Dependent Inactivation Pathway.
COI1-JAZ Independent Signaling Pathway

Emerging evidence suggests that this compound and its derivatives can also elicit biological responses through signaling pathways that are independent of the COI1-JAZ co-receptor complex. A notable example is the induction of nyctinastic leaf closure in Samanea saman by (-)-12-O-β-D-glucopyranosyljasmonic acid (a glucoside of 12-hydroxyjasmonic acid). This response is not mimicked by JA-Ile and occurs independently of the canonical jasmonate signaling components. This suggests the existence of a distinct receptor and downstream signaling cascade for this hydroxylated jasmonate derivative.

COI1_Independent_Pathway cluster_canonical Canonical JA Signaling cluster_independent COI1-Independent Signaling JA_Ile JA-Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Binds Leaf_Closure Nyctinastic Leaf Closure (in Samanea saman) JA_Ile->Leaf_Closure No Effect JA_Responses JA-Responsive Genes (e.g., defense) COI1_JAZ->JA_Responses Activates OH_JA_Glc (-)-12-O-β-D-glucopyranosyl-JA OH_JA_Glc->JA_Responses No Effect Putative_Receptor Putative Membrane Receptor OH_JA_Glc->Putative_Receptor Binds Downstream_Signaling Downstream Signaling Cascade (e.g., Ion Fluxes) Putative_Receptor->Downstream_Signaling Initiates Downstream_Signaling->Leaf_Closure Induces

COI1-Independent Signaling Pathway.

Conclusion

This compound is a widely distributed, yet often overlooked, derivative of jasmonic acid with significant biological activities. Its role extends beyond being a mere inactivation product of jasmonate signaling, as evidenced by its COI1-independent functions. The quantitative data, though still limited for some species, clearly indicate its dynamic regulation in response to environmental cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this important molecule in their plant systems of interest. Future research into the specific receptors and downstream components of the COI1-independent signaling pathway will undoubtedly uncover novel mechanisms of plant environmental adaptation and may provide new targets for the development of agrochemicals and pharmaceuticals.

References

The Dichotomous Role of (-)-12-Hydroxyjasmonic Acid in Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of jasmonic acid (JA), has long been considered a catabolic product representing the deactivation of the potent phytohormone JA. However, emerging research reveals that this molecule possesses distinct and significant biological activities, deviating from the canonical jasmonate signaling pathway. This technical guide provides an in-depth exploration of the multifaceted role of this compound in plant growth, detailing its involvement in specialized physiological processes, its unique signaling cascade, and its synergistic interactions with other phytohormones. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and professionals in drug development exploring novel bioregulators.

Introduction: Beyond a Simple Metabolite

Jasmonates are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and defense. The most well-characterized jasmonate is jasmonoyl-L-isoleucine (JA-Ile), which binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the activation of downstream gene expression. For many years, this compound was primarily viewed as an inactive byproduct of JA metabolism, a result of a hydroxylation step aimed at attenuating the JA signal[1][2].

However, specific and potent biological activities have been attributed to 12-OH-JA and its glucosylated form, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA). These include the induction of tuber formation in potatoes (Solanum tuberosum) and the regulation of nyctinastic leaf movements in the legume Samanea saman[1][2][3][4][5]. Crucially, these actions are independent of the COI1-JAZ signaling module, indicating a novel perception and signal transduction pathway[1][2][5][6]. Furthermore, evidence suggests a synergistic role for 12-OH-JA with other hormones, such as abscisic acid (ABA), in processes like monocarpic senescence in soybeans[7][8]. This guide will dissect these diverse roles, providing a detailed overview of the current understanding of this compound's function in the intricate network of plant growth regulation.

Biological Roles and Quantitative Effects

The biological activities of this compound are context-dependent, ranging from specific developmental induction to a more general role in senescence. In many standard jasmonate bioassays, it exhibits weak or no activity.

Tuberization in Potato (Solanum tuberosum)

One of the most well-documented roles of 12-OH-JA, also known as tuberonic acid, is its ability to induce tuber formation in potatoes[3][9]. While specific quantitative data for the effects of this compound on tuberization is limited in the reviewed literature, studies using the parent compound, jasmonic acid (JA), provide a strong indication of the potential effects. Low concentrations of JA have been shown to significantly promote tuber development in vitro, while high concentrations can be inhibitory.

Table 1: Effect of Exogenous Jasmonic Acid on Potato Tuber Development in vitro

TreatmentTuberization (Number of tubers/stolon)Tuber Diameter (mm)Tuber Fresh Weight (mg)Tuber Dry Weight (mg)
Control (0 µM JA)1.005.40100.0010.00
0.5 µM JA1.557.08144.4610.00
5 µM JA2.688.19220.3120.73
50 µM JA-2.2432.583.14

Data adapted from a study on Solanum tuberosum L. cv. Atlantic[9]. The original study should be consulted for statistical details. The inhibitory effect of 50 µM JA on tuber number was not quantified in the same manner.

Regulation of Leaf Movement in Samanea saman

The glucosylated derivative of this compound, (-)-12-O-Glc-JA (also referred to as Leaf-Closing Factor or LCF), is the primary bioactive molecule responsible for inducing nyctinastic (sleep) movements in the leaves of Samanea saman[1][3]. This compound itself displays weak activity in this process[1][3]. This response is highly specific, as other potent jasmonates like JA and JA-Ile are inactive[3]. The mechanism involves the shrinkage of extensor motor cells in the pulvinus, the joint-like structure at the base of the leaf[3].

Synergistic Role in Senescence

Research indicates that this compound can act synergistically with abscisic acid (ABA) to promote monocarpic senescence in soybean plants[7][8]. This suggests a role in the programmed cell death and nutrient reallocation that occurs after flowering and seed set.

Inactivity in Canonical Jasmonate Responses

It is critical to note that this compound is largely inactive in typical JA-mediated responses. These include:

  • Inhibition of root growth[1]

  • Inhibition of seed germination[1]

  • Induction of defense gene expression (e.g., LOX2, OPCL1)[3]

  • Tendril coiling[1]

This lack of activity underscores its specialized functions and distinct signaling pathway.

Signaling Pathway

The signaling pathway for this compound and its glucoside is fundamentally different from the well-established COI1-JAZ pathway of JA-Ile.

A COI1-JAZ Independent Mechanism

The leaf-closing activity of (-)-12-O-Glc-JA in Samanea saman is not dependent on the COI1-JAZ co-receptor complex[1][2][3][5][6]. This was demonstrated by the inability of (-)-12-O-Glc-JA to induce JA-responsive reporter genes in Arabidopsis and the inactivity of potent COI1-JAZ agonists like coronatine in the leaf movement assay[3].

The Role of Reactive Oxygen Species (ROS) and Ion Channels

Recent studies have elucidated key components of this alternative signaling pathway in the motor cells of Samanea saman. The binding of (-)-12-O-Glc-JA to a putative receptor on the plasma membrane of extensor motor cells triggers a signaling cascade that leads to the accumulation of Reactive Oxygen Species (ROS)[4][10][11]. This ROS accumulation is a critical step that subsequently activates outward-rectifying potassium (K+) channels, specifically SPORK2[4][10][11]. The activation of these channels leads to a massive efflux of K+ ions from the motor cells, resulting in water loss, a decrease in turgor pressure, and ultimately, cell shrinkage, which drives the leaf-folding movement[3][4][10][11].

G cluster_extracellular Extracellular Space cluster_cell Extensor Motor Cell cluster_membrane Plasma Membrane 12_OH_JA_Glc (-)-12-O-Glc-JA Receptor Putative Receptor 12_OH_JA_Glc->Receptor ROS Reactive Oxygen Species (ROS) Accumulation Receptor->ROS Triggers SPORK2 SPORK2 K+ Channel Shrinkage Cell Shrinkage & Leaf Folding SPORK2->Shrinkage Leads to K_efflux K+ Efflux SPORK2->K_efflux ROS->SPORK2 Activates G Start Start: Sterile Potato Plantlets Node_Excision Excise Single-Node Cuttings Start->Node_Excision Stolon_Culture Culture on Stolon Induction Medium Node_Excision->Stolon_Culture Stolon_Excision Excise Stolon Cuttings Stolon_Culture->Stolon_Excision Tuber_Culture Culture on Tuber Induction Medium with varying [12-OH-JA] Stolon_Excision->Tuber_Culture Incubation Incubate in Darkness (4-8 weeks, 20°C) Tuber_Culture->Incubation Data_Collection Harvest Microtubers & Collect Data Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

(-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Role as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of jasmonic acid (JA), occupies a unique position in the landscape of plant hormonal regulation. Initially characterized as an inactive metabolite in the canonical jasmonate signaling pathway, emerging evidence has revealed its specific and potent bioactivities in distinct developmental processes. This technical guide provides a comprehensive overview of 12-OH-JA, detailing its biosynthesis, its dual signaling paradigms, and its specific functions in plant growth and development. We present quantitative data on its bioactivity, detailed experimental protocols for its study, and visual diagrams of its metabolic and signaling pathways to offer a thorough resource for researchers in plant science and related fields.

Introduction to Jasmonates and this compound

Jasmonates (JAs) are a class of lipid-derived phytohormones that are critical regulators of a wide array of plant processes, including growth, development, and responses to biotic and abiotic stress.[1][2][3] The family includes jasmonic acid, its precursors like 12-oxophytodienoic acid (OPDA), and numerous derivatives formed through conjugation or modification.[1][3] Among these derivatives is this compound, also known as tuberonic acid.[4][5] For years, the hydroxylation of JA to 12-OH-JA was considered a primary mechanism for inactivating the jasmonate signal.[4][6] However, specific functions have been identified, most notably in potato tuber formation and nyctinastic (sleep) movements of leaves, that are independent of the canonical JA signaling pathway.[4][6][7] This suggests 12-OH-JA acts not merely as a metabolic byproduct but as a specific signaling molecule in its own right.

Biosynthesis and Metabolism

The synthesis of all jasmonates begins in the chloroplast with the release of α-linolenic acid from plastid membranes.[8][9][10] A series of enzymatic reactions converts α-linolenic acid into 12-oxophytodienoic acid (OPDA).[8][9][11] OPDA is then transported to the peroxisome, where it undergoes reduction and three cycles of β-oxidation to form jasmonic acid.[8][9]

In the cytoplasm, JA can be further metabolized. The formation of this compound occurs via hydroxylation at the C-12 position of the pentenyl side chain.[12] This compound can be further modified, for example, by glucosylation to form 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA) or by sulfation via a sulfotransferase to produce 12-hydroxyjasmonic acid sulfate (12-HSO₄-JA).[5][8][13]

Biosynthesis and Metabolism of this compound cluster_Plastid Plastid cluster_Peroxisome Peroxisome cluster_Cytoplasm Cytoplasm Linolenic Acid Linolenic Acid OPDA OPDA Linolenic Acid->OPDA LOX, AOS, AOC JA JA JA->JA_c OPDA_p->JA OPR3, β-oxidation 12-OH-JA 12-OH-JA JA_c->12-OH-JA Hydroxylation 12-O-Glc-JA 12-O-Glc-JA 12-OH-JA->12-O-Glc-JA Glucosylation 12-HSO4-JA 12-HSO4-JA 12-OH-JA->12-HSO4-JA Sulfation (AtST2a) Canonical COI1-JAZ Signaling Pathway cluster_resting Resting State (-JA-Ile) cluster_active Active State (+JA-Ile) node_inactive node_inactive node_active node_active node_repressor node_repressor node_signal node_signal node_process node_process JAZ JAZ Repressor MYC2_rep MYC2 (TF) JAZ->MYC2_rep Represses TPL TPL/NINJA Co-repressor JAZ->TPL Recruits JAZ_deg JAZ Repressor JA_genes_off JA-Responsive Genes (OFF) MYC2_rep->JA_genes_off MYC2_act MYC2 (TF) TPL->MYC2_rep JA_Ile JA-Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds SCF_COI1->JAZ_deg Recruits Proteasome 26S Proteasome JAZ_deg->Proteasome Ubiquitination & Degradation JA_genes_on JA-Responsive Genes (ON) MYC2_act->JA_genes_on Activates Response Plant Defense, Stress Response JA_genes_on->Response OH_JA (-)-12-OH-JA OH_JA->SCF_COI1 Does not promote binding COI1-JAZ Independent Signaling node_signal node_signal node_receptor node_receptor node_process node_process node_inactive node_inactive OH_JA (-)-12-OH-JA / 12-O-Glc-JA Receptor Unknown Receptor OH_JA->Receptor Stereospecific binding JA_Ile JA-Ile JA_Ile->Receptor No binding Transduction Signal Transduction (e.g., K+ Flux) Receptor->Transduction Activates Response Specific Responses: - Leaf Movement - Tuberization Transduction->Response Experimental Workflow for Bioactivity Testing cluster_assays Parallel Bioassays node_prep node_prep node_exp node_exp node_data node_data node_analysis node_analysis start Start: Hypothesis on Compound Bioactivity prep_compound Prepare Stock & Working Solutions of Compound start->prep_compound prep_plant Prepare Sterile Plant Material (Explants, Pinnae, etc.) start->prep_plant assay_tuber In Vitro Tuberization Assay prep_compound->assay_tuber assay_leaf Leaf-Closing Assay prep_compound->assay_leaf assay_gene Gene Expression Assay (qRT-PCR for LOX2) prep_compound->assay_gene prep_plant->assay_tuber prep_plant->assay_leaf prep_plant->assay_gene collect_data Collect Quantitative Data (Tuber weight, Leaf angle, Gene levels) assay_tuber->collect_data assay_leaf->collect_data assay_gene->collect_data analysis Data Analysis & Comparison (Dose-response curves, Statistical tests) collect_data->analysis conclusion Conclusion on Bioactivity and Signaling Pathway analysis->conclusion

References

The Metabolic Crossroads of (-)-12-Hydroxyjasmonic Acid: A Technical Guide to its Conversion into other Jasmonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated derivative of the plant hormone jasmonic acid (JA), stands at a critical juncture in the intricate network of jasmonate metabolism and signaling. Initially identified for its role in tuber induction in potatoes, it is now recognized as a key metabolite in a widespread mechanism for modulating jasmonate responses in a variety of plant species. The metabolic fate of 12-OH-JA is a crucial determinant of the duration and intensity of jasmonate-mediated physiological processes, including defense against herbivores and pathogens, and developmental regulation. This technical guide provides an in-depth exploration of the enzymatic conversions of this compound into other jasmonates, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Metabolic Pathways of this compound

The metabolism of this compound is primarily characterized by conjugation reactions, including glucosylation, sulfation, and amino acid conjugation. These modifications alter the biological activity of 12-OH-JA, often leading to its inactivation and sequestration, thereby fine-tuning the jasmonate signaling cascade.

Formation of this compound

This compound is synthesized from jasmonic acid through the action of hydroxylases. In Arabidopsis thaliana, a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, termed JASMONATE-INDUCED OXYGENASES (JOXs), are responsible for the hydroxylation of JA to 12-OH-JA.

An alternative pathway for 12-OH-JA formation involves the hydrolysis of 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile) by amidohydrolases IAR3 and ILL6. This route highlights a metabolic grid where the active hormone JA-Ile can be hydroxylated and subsequently cleaved to yield 12-OH-JA.[1]

Subsequent Metabolic Conversions

Once formed, this compound can undergo several metabolic transformations:

  • Glucosylation: 12-OH-JA can be glucosylated to form 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA).

  • Sulfation: Sulfotransferases catalyze the addition of a sulfonate group to 12-OH-JA, producing 12-hydroxyjasmonic acid sulfate (12-HSO4-JA). The Arabidopsis thaliana sulfotransferase AtST2a exhibits high specificity for 11- and 12-hydroxyjasmonate.

  • Amino Acid Conjugation: 12-OH-JA can be conjugated to amino acids, most notably isoleucine, to form 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile). This reaction is catalyzed by enzymes such as JASMONATE RESISTANT 1 (JAR1) and AtGH3.10.[2][3][4]

The following diagram illustrates the central metabolic pathways involving this compound.

Metabolism_of_12_OH_JA JA Jasmonic Acid (JA) JOXs JOXs JA->JOXs JAR1_GH310 JAR1/AtGH3.10 JA->JAR1_GH310 12-OH-JA This compound (12-OH-JA) SOTs Sulfotransferases (e.g., AtST2a) 12-OH-JA->SOTs GTs Glucosyltransferases 12-OH-JA->GTs 12-OH-JA->JAR1_GH310 12-O-Glc-JA 12-O-Glucosyl-JA 12-HSO4-JA 12-HSO4-JA JA-Ile Jasmonoyl-Isoleucine (JA-Ile) CYP94s CYP94s JA-Ile->CYP94s 12-OH-JA-Ile 12-Hydroxy-JA-Ile IAR3_ILL6 IAR3/ILL6 12-OH-JA-Ile->IAR3_ILL6 IAR3_ILL6->12-OH-JA JOXs->12-OH-JA SOTs->12-HSO4-JA GTs->12-O-Glc-JA JAR1_GH310->JA-Ile JAR1_GH310->12-OH-JA-Ile CYP94s->12-OH-JA-Ile

Metabolic pathways of this compound.

Quantitative Data on Enzyme Kinetics and Metabolite Levels

Precise quantification of enzyme activities and metabolite concentrations is fundamental to understanding the regulation of 12-OH-JA metabolism.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes involved in the metabolism of 12-OH-JA and related jasmonates.

EnzymeSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (M-1s-1)Source
AtST2a12-Hydroxyjasmonic acid10---[5]
AtST2a11-Hydroxyjasmonic acid50---[5]
AtGH3.1012-Hydroxyjasmonic acid---Higher than JAR1 for 12-OH-JA[2][3][4]
JAR112-Hydroxyjasmonic acid---Lower than AtGH3.10 for 12-OH-JA[2][3][4]
Metabolite Levels in Response to Wounding

Wounding is a potent inducer of jasmonate biosynthesis and metabolism. The table below presents a summary of the temporal accumulation of 12-OH-JA and related metabolites in Arabidopsis thaliana leaves following mechanical wounding.

Time after WoundingJasmonic Acid (JA) (pmol/g FW)12-Hydroxyjasmonic Acid (12-OH-JA) (pmol/g FW)Jasmonoyl-Isoleucine (JA-Ile) (pmol/g FW)Source
0 min (unwounded)~250~500~100[6][7]
30 sSignificant increase--[6][7]
2 min--Significant increase[6][7]
60 min~4500~3000~1800[6][7]
300 min-Continued accumulationPeak levels[8]

Note: The values are approximate and compiled from multiple sources. Absolute concentrations can vary depending on experimental conditions and plant age.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the study of 12-OH-JA metabolism.

Protocol 1: Extraction and Quantification of Jasmonates by UPLC-MS/MS

This protocol describes a method for the simultaneous extraction and quantification of 12-OH-JA and other jasmonates from plant tissues.[9][10][11][12][13]

1. Sample Preparation: a. Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of ice-cold extraction solvent (e.g., methanol or 80% acetonitrile) containing deuterated internal standards (e.g., d6-JA, d2-12-OH-JA). c. Incubate at 4°C for 30 minutes with shaking. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the jasmonates with methanol or acetonitrile. e. Evaporate the eluate to dryness under a stream of nitrogen.

3. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol). b. Inject an aliquot into a UPLC system coupled to a tandem mass spectrometer (MS/MS). c. Use a C18 reversed-phase column for chromatographic separation. d. Employ a gradient elution program with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid or acetic acid to improve ionization. e. Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI). f. Monitor the specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Quantification: a. Generate a standard curve for each analyte using authentic standards. b. Calculate the concentration of each jasmonate in the sample by comparing its peak area to that of the internal standard and the standard curve.

The following diagram outlines the workflow for jasmonate quantification.

Jasmonate_Quantification_Workflow start Plant Tissue Sampling grinding Grinding in Liquid N2 start->grinding extraction Extraction with Solvent + Internal Standards grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

Workflow for jasmonate extraction and quantification.
Protocol 2: In Vitro Sulfotransferase Assay for 12-Hydroxyjasmonic Acid

This protocol is adapted for measuring the activity of sulfotransferases, such as AtST2a, using 12-OH-JA as a substrate.[5][14][15][16]

1. Reaction Mixture Preparation (50 µL total volume): a. 50 mM Tris-HCl buffer, pH 7.5. b. 0.25 µg of purified recombinant sulfotransferase. c. 10 µM this compound (substrate). d. 0.4 µM [35S]PAPS (3'-phosphoadenosine 5'-phosphosulfate) as the sulfate donor.

2. Assay Procedure: a. Combine all reaction components except [35S]PAPS in a microcentrifuge tube and pre-incubate at 25°C for 5 minutes. b. Initiate the reaction by adding [35S]PAPS. c. Incubate at 25°C for 10 minutes. d. Stop the reaction by adding 100 µL of a stop mixture (e.g., 0.1 M ZnSO4 and 0.1 M Ba(OH)2 to precipitate unused [35S]PAPS). e. Vortex and centrifuge at maximum speed for 10 minutes.

3. Measurement of Activity: a. Take an aliquot of the supernatant containing the [35S]-labeled sulfated 12-OH-JA. b. Quantify the radioactivity using a liquid scintillation counter. c. Calculate the enzyme activity based on the amount of incorporated radioactivity over time.

Protocol 3: In Vitro Hydroxylase Assay for Jasmonic Acid

This protocol provides a general framework for assaying the activity of JA hydroxylases, such as JOXs, which convert JA to 12-OH-JA. This protocol is based on methods for other plant cytochrome P450 hydroxylases.[17]

1. Enzyme Source: a. Microsomal fractions isolated from plant tissues or heterologously expressed and purified enzyme.

2. Reaction Mixture Preparation (200 µL total volume): a. 20 mM Sodium phosphate buffer, pH 7.4. b. Approximately 100 µg of microsomal protein or an appropriate amount of purified enzyme. c. 1 mM NADPH. d. A NADPH regenerating system (e.g., 6.7 mM Glucose-6-phosphate and 0.4 units of Glucose-6-phosphate dehydrogenase). e. 100 µM Jasmonic acid (substrate).

3. Assay Procedure: a. Combine all components except NADPH in a tube and pre-incubate at 27°C for 5 minutes. b. Start the reaction by adding NADPH. c. Incubate at 27°C for 15-30 minutes. d. Stop the reaction by adding 100 µL of acetonitrile containing 0.2% acetic acid.

4. Product Analysis: a. Analyze the reaction mixture for the formation of 12-OH-JA using UPLC-MS/MS as described in Protocol 1. b. Quantify the amount of 12-OH-JA produced to determine the enzyme activity.

Signaling Implications of 12-OH-JA Metabolism

The metabolic conversion of this compound has profound implications for the regulation of jasmonate signaling. The conversion of the highly active JA-Ile to the less active or inactive 12-OH-JA-Ile, and the subsequent potential hydrolysis to 12-OH-JA, represents a key catabolic pathway to attenuate jasmonate-mediated responses. Conversely, the formation of 12-O-Glc-JA can serve as a readily available pool of inactive jasmonate that can be rapidly converted back to an active form when needed. The following diagram illustrates the logical relationship between 12-OH-JA metabolism and the modulation of jasmonate signaling.

Jasmonate_Signaling_Modulation cluster_active Active Signaling cluster_inactive Inactive/Storage Forms JA_Ile JA-Ile 12-OH-JA-Ile 12-OH-JA-Ile JA_Ile->12-OH-JA-Ile CYP94s 12-OH-JA 12-OH-JA 12-O-Glc-JA 12-O-Glc-JA 12-OH-JA->12-O-Glc-JA Glucosylation 12-HSO4-JA 12-HSO4-JA 12-OH-JA->12-HSO4-JA Sulfation Storage_Pool Releasable Storage Pool 12-O-Glc-JA->Storage_Pool Irreversible_Inactivation Likely Irreversible Inactivation 12-HSO4-JA->Irreversible_Inactivation 12-OH-JA-Ile->12-OH-JA IAR3/ILL6 Signal_Attenuation Signal Attenuation 12-OH-JA-Ile->Signal_Attenuation

Modulation of jasmonate signaling by 12-OH-JA metabolism.

Conclusion

The metabolism of this compound is a highly regulated process that plays a pivotal role in controlling the homeostasis of jasmonate signaling. The conversion of 12-OH-JA to its glucosylated, sulfated, and amino acid-conjugated derivatives provides multiple layers of regulation, from reversible inactivation and storage to likely irreversible catabolism. For researchers in plant science and drug development, a thorough understanding of these metabolic pathways, the enzymes involved, and the ability to accurately quantify these metabolites are crucial for dissecting the complexities of plant defense and development, and for identifying potential targets for modulating these processes. The protocols and data presented in this guide offer a solid foundation for further investigation into this fascinating area of plant biochemistry.

References

The Interplay of (-)-12-Hydroxyjasmonic Acid and Tuberonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid, also known as tuberonic acid, is a hydroxylated derivative of the plant hormone jasmonic acid. Initially identified as a potent inducer of potato tuber formation, its biological significance extends to other physiological processes, including nyctinastic leaf movements. This technical guide provides an in-depth exploration of the relationship between this compound and its glucoside, tuberonic acid glucoside, focusing on their biosynthesis, metabolism, and distinct signaling pathways. Quantitative data on their biological activities are summarized, and detailed experimental protocols for their analysis are provided. This document aims to serve as a comprehensive resource for researchers in plant biology, agricultural science, and drug discovery seeking to understand and manipulate this unique signaling molecule.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that play critical roles in plant growth, development, and defense. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) are the most extensively studied jasmonates, a diverse array of metabolites with distinct biological activities exist. Among these, this compound, synonymously known as tuberonic acid, has emerged as a fascinating molecule with specialized functions.[1][2]

First isolated from potato (Solanum tuberosum) leaves, tuberonic acid and its glucosylated form, tuberonic acid glucoside, were identified as endogenous substances capable of inducing tuber formation.[1][2][3][4] Subsequent research has revealed its involvement in other physiological responses, such as the leaf-closing movement of Samanea saman, highlighting its role as a specific signaling molecule.[2][5][6]

A key feature of tuberonic acid signaling is its independence from the canonical jasmonic acid receptor, CORONATINE INSENSITIVE 1 (COI1), and the associated JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][3][5][6] This indicates the existence of a parallel, distinct signaling pathway for this hydroxylated jasmonate, opening new avenues for research and potential applications in agriculture and medicine. This guide synthesizes the current understanding of the biochemistry and signaling of this compound and tuberonic acid.

Biosynthesis and Metabolism

Tuberonic acid is a metabolic product of jasmonic acid, formed through a hydroxylation reaction. This conversion is part of the broader jasmonate metabolic pathway, which is intricately regulated to control the levels of various signaling molecules.

Biosynthetic Pathway

The biosynthesis of jasmonic acid originates from α-linolenic acid in the chloroplast and peroxisome.[7][8][9] Jasmonic acid is then hydroxylated at the C-12 position to yield this compound (tuberonic acid). While the specific enzyme responsible for the 12-hydroxylation of free jasmonic acid has not been fully characterized, a related enzyme, CYP94B3, a cytochrome P450 monooxygenase, has been identified to catalyze the 12-hydroxylation of JA-Ile to form 12-hydroxy-JA-Ile.[1][3][5] It is plausible that a similar cytochrome P450 enzyme is responsible for the formation of tuberonic acid from jasmonic acid.

Tuberonic acid can be further metabolized, primarily through glucosylation and sulfonation.[1][10][11] A glucosyltransferase can attach a glucose moiety to the hydroxyl group of tuberonic acid, forming tuberonic acid glucoside.[10][11] This glucosylated form is often considered a storage or transport form of the hormone. Conversely, a β-glucosidase has been identified in rice that can hydrolyze tuberonic acid glucoside back to its active aglycone, tuberonic acid.[11] Additionally, sulfotransferases can catalyze the sulfonation of tuberonic acid.[1]

Biosynthesis_and_Metabolism cluster_pathway Biosynthesis and Metabolism of Tuberonic Acid Jasmonic Acid Jasmonic Acid This compound (Tuberonic Acid) This compound (Tuberonic Acid) Jasmonic Acid->this compound (Tuberonic Acid) Hydroxylation (Cytochrome P450-like) Tuberonic Acid Glucoside Tuberonic Acid Glucoside This compound (Tuberonic Acid)->Tuberonic Acid Glucoside Glucosylation (Glucosyltransferase) 12-Hydroxyjasmonate Sulfate 12-Hydroxyjasmonate Sulfate This compound (Tuberonic Acid)->12-Hydroxyjasmonate Sulfate Sulfonation (Sulfotransferase) Tuberonic Acid Glucoside->this compound (Tuberonic Acid) Hydrolysis (β-glucosidase)

Figure 1: Biosynthesis and metabolism of this compound.

Biological Activity and Quantitative Data

The primary biological activities attributed to this compound and its glucoside are the induction of tuberization in potato and the regulation of leaf movement in certain plants. The following tables summarize the quantitative data related to these activities.

Table 1: Biological Activity of Jasmonates on Potato Tuber Induction
CompoundConcentrationPlant MaterialObserved EffectReference
Jasmonic Acid0.5 µMPotato stolons in vitroStrong promotion of tuberization[10]
Jasmonic Acid5.0 µMPotato stolons in vitroSaturation of tuberization induction[10]
Jasmonic Acid2.5 - 5.0 µMPotato single-node cuttings in vitroInhibited tuber induction in the presence of 22.0 µM BA[1]
Methyl JasmonateNot specifiedPotatoSimilar tuber-inducing activity to JA and 12-O-Glc-JA[2][3]
This compoundNot specifiedPotatoTuber-inducing properties[1]
Tuberonic Acid GlucosideNot specifiedPotatoTuber-inducing stimulus[3]
Table 2: Enzymatic Activity Data
EnzymeSubstrateKm (µM)VmaxSource OrganismReference
Hydroxyjasmonate Sulfotransferase (AtST2a)12-Hydroxyjasmonate10Not specifiedArabidopsis thaliana[7]
Hydroxyjasmonate Sulfotransferase (AtST2a)11-Hydroxyjasmonate50Not specifiedArabidopsis thaliana[7]
β-glucosidase (OsTAGG1)Tuberonic Acid Glucoside31.70.25 µkatal/mg proteinOryza sativa[12]

Signaling Pathway

A significant finding in the study of this compound is that its signaling pathway operates independently of the well-characterized COI1-JAZ co-receptor complex, which is central to the perception of JA-Ile.[2][3][5][6] This suggests the existence of a novel perception and signal transduction mechanism for this hydroxylated jasmonate.

While the complete signaling cascade for tuberonic acid remains to be fully elucidated, it is known to trigger specific downstream responses. In Samanea saman, for instance, this compound glucoside induces leaf-closing movement through the regulation of ion fluxes in motor cells, a process that is not initiated by JA or JA-Ile.[11][13]

The identity of the receptor for this compound and the subsequent downstream signaling components are currently areas of active investigation. The discovery of these components will be crucial for a complete understanding of how this specific jasmonate derivative elicits its unique biological effects.

Signaling_Pathways cluster_JA Canonical JA Signaling cluster_TA Tuberonic Acid Signaling (Hypothetical) JA-Ile JA-Ile COI1-JAZ COI1-JAZ Co-receptor JA-Ile->COI1-JAZ JAZ Degradation JAZ Degradation COI1-JAZ->JAZ Degradation Ubiquitination MYC2 MYC2 Transcription Factor JAZ Degradation->MYC2 Release of repression JA-responsive Genes JA-responsive Genes MYC2->JA-responsive Genes Activation (-)-12-OH-JA This compound TA Receptor Unknown Receptor (-)-12-OH-JA->TA Receptor Downstream Signaling Downstream Signaling Cascade TA Receptor->Downstream Signaling Specific Responses Tuber Induction, Leaf Movement Downstream Signaling->Specific Responses

Figure 2: Comparison of canonical JA signaling and the proposed tuberonic acid signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and tuberonic acid.

Extraction and Quantification of Tuberonic Acid from Plant Tissues

This protocol is adapted for the extraction and quantification of jasmonates, including tuberonic acid, using UPLC-MS/MS.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 80% acetonitrile, 1% acetic acid

  • Internal standards (e.g., deuterated jasmonic acid)

  • Solid Phase Extraction (SPE) C18 cartridges

  • UPLC-MS/MS system

Procedure:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 1 mL of ice-cold extraction solvent containing internal standards.

  • Vortex vigorously and incubate at 4°C for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the jasmonates with 1 mL of 80% methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

  • Analyze the sample using a UPLC-MS/MS system with a C18 column, employing a gradient elution program and multiple reaction monitoring (MRM) for quantification of tuberonic acid and other jasmonates.

Extraction_Workflow Plant Tissue Plant Tissue Grinding Grind in Liquid N2 Plant Tissue->Grinding Extraction Extract with 80% Acetonitrile, 1% Acetic Acid + Internal Standards Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Purification Solid Phase Extraction (C18) Supernatant Collection->SPE Purification Elution Elution SPE Purification->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis

Figure 3: Workflow for the extraction and quantification of tuberonic acid.

In Vitro Potato Tuberization Bioassay (Single-Node Cuttings)

This bioassay is used to assess the tuber-inducing activity of various compounds.

Materials:

  • Sterile in vitro potato plantlets

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose (6-8%)

  • Agar (0.8%)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., ethanol)

  • Sterile culture vessels (e.g., test tubes or petri dishes)

  • Growth chamber with controlled temperature and photoperiod

Procedure:

  • Prepare MS medium supplemented with sucrose and agar. Autoclave to sterilize.

  • After the medium has cooled to approximately 50°C, add filter-sterilized test compounds at the desired concentrations. Pour the medium into sterile culture vessels.

  • Excise single-node cuttings (approximately 1 cm long with one axillary bud and leaf) from 4-week-old sterile in vitro potato plantlets.

  • Place one cutting per vessel onto the solidified medium, ensuring the node is in contact with the medium.

  • Incubate the cultures in a growth chamber under tuber-inducing conditions (e.g., 18-20°C, short-day photoperiod of 8 hours light/16 hours dark, or complete darkness).

  • Observe the cultures regularly for the development of microtubers from the axillary buds.

  • After a set period (e.g., 4-6 weeks), record the number of microtubers, their fresh weight, and diameter.

Samanea saman Leaf-Closing Bioassay

This bioassay is used to test the activity of compounds on nyctinastic leaf movements.

Materials:

  • Samanea saman seedlings

  • Small vials or tubes

  • Test compounds dissolved in a buffer solution

  • Digital camera for time-lapse imaging

Procedure:

  • Grow Samanea saman seedlings under a controlled light/dark cycle (e.g., 16 hours light/8 hours dark) to entrain their circadian rhythm.

  • Excise individual pinnae (leaflets) from the plants.

  • Place the petiolule of each pinna in a small vial containing the buffer solution with the test compound at the desired concentration. A control group with buffer only should be included.

  • Place the vials under constant light and temperature conditions.

  • Monitor the angle of the pinnules over time. This can be done visually or by using a time-lapse camera to capture images at regular intervals (e.g., every 5-10 minutes).

  • Quantify the leaf-closing response by measuring the angle between the two opposing pinnules at different time points. A smaller angle indicates a greater degree of closure.

Conclusion and Future Perspectives

This compound, or tuberonic acid, represents a fascinating branch of the jasmonate signaling network. Its distinct biological activities and its COI1-independent signaling pathway underscore the complexity and specificity of plant hormone action. While significant progress has been made in understanding its biosynthesis and physiological roles, key questions remain. The identification of the tuberonic acid receptor and the elucidation of its downstream signaling cascade are paramount for a complete understanding of its mode of action. Further research into the enzymes responsible for its biosynthesis and metabolism will provide a more detailed picture of its regulation. A deeper knowledge of the tuberonic acid pathway could have significant implications for agriculture, potentially leading to new strategies for manipulating tuber development in crop plants. Furthermore, as our understanding of the intricate roles of jasmonates in plant defense and development expands, the unique signaling pathway of tuberonic acid may offer novel targets for the development of plant growth regulators and disease resistance enhancers.

References

A Technical Guide to COI1-JAZ-Independent Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Coronatine Insensitive 1 (COI1)-JASMONATE ZIM-DOMAIN (JAZ)-independent signaling pathways of jasmonates. While the canonical jasmonate signaling cascade, which is initiated by the binding of jasmonoyl-isoleucine (JA-Ile) to the COI1-JAZ co-receptor complex, is well-established, a growing body of evidence reveals alternative pathways that play crucial roles in plant development and stress responses. This document summarizes the core components and mechanisms of these non-canonical pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling cascades.

OPDA-TGA Signaling Pathway

A significant COI1-JAZ-independent pathway is mediated by 12-oxo-phytodienoic acid (OPDA), a precursor of jasmonic acid. OPDA can activate a specific set of genes independently of COI1 and the canonical downstream transcription factor MYC2. This pathway is particularly important in responses to developmental cues and abiotic stress. The key mediators of OPDA-induced gene expression are the TGA transcription factors, specifically TGA2, TGA5, and TGA6.

Quantitative Data: OPDA-Responsive Gene Expression in coi1 Mutants

Studies have shown that a subset of genes is induced by OPDA even in the absence of a functional COI1 protein. The following table summarizes the fold change in the expression of selected OPDA-responsive genes in wild-type (WT) and coi1 mutant Arabidopsis thaliana seedlings after treatment with OPDA.

GeneFunctionFold Change (WT + OPDA)Fold Change (coi1 + OPDA)Reference
GRX480 (Glutaredoxin)Redox regulation~15~14[1]
ZAT10 (Zinc Finger Protein)Transcription factor~8~7[1]
HSP17.6A (Heat Shock Protein)Protein folding~5~5[1]
CYP81D11 (Cytochrome P450)Detoxification93Not significantly reduced[2][3]
GST25 (Glutathione S-Transferase)DetoxificationSignificant inductionNot significantly reduced[2]
OPR1 (OPDA Reductase 1)Oxylipin metabolismSignificant inductionNot significantly reduced[2]

Signaling Pathway Diagram

OPDA_TGA_Signaling cluster_nucleus Nucleus OPDA OPDA TGA TGA2/TGA5/TGA6 OPDA->TGA Activates Gene OPDA-Responsive Genes (e.g., GRX480, ZAT10, HSPs) TGA->Gene Induces transcription Nucleus Nucleus Response Stress Response and Development Gene->Response

OPDA-TGA Signaling Pathway

COI1-Independent Defense Against Necrotrophic Pathogens

Plants have evolved COI1-independent mechanisms to defend against certain necrotrophic pathogens, such as Sclerotinia sclerotiorum. These defense responses are still dependent on the jasmonate biosynthetic pathway but diverge from the canonical signaling cascade. Evidence suggests an interplay with auxin signaling, where the AUXIN RESPONSE FACTOR 2 (ARF2) acts as a negative regulator of these defense responses.

Quantitative Data: COI1-Independent Gene Expression during S. sclerotiorum Infection

Transcriptomic analysis of wild-type and coi1 mutant Arabidopsis plants infected with S. sclerotiorum revealed a set of genes that are similarly regulated in both genotypes, indicating a COI1-independent response.

Gene LocusGene DescriptionFold Change (WT + S. sclerotiorum)Fold Change (coi1 + S. sclerotiorum)Reference
At1g73260Pathogenesis-related protein>3>3[4]
At4g11280WRKY transcription factor 40>3>3[4]
At5g44420Ethylene-responsive transcription factor>3>3[4]
At2g46370Cysteine-rich receptor-like protein kinase>3>3[4]

Note: The referenced study identified 99 genes with similar regulation; a representative subset is shown here. The expression of this COI1-independent gene set was found to correlate with gene expression changes in an arf2 mutant.[4]

Logical Relationship Diagram

COI1_Independent_Defense Pathogen Sclerotinia sclerotiorum JA_biosynthesis JA Biosynthesis Pathogen->JA_biosynthesis Unknown_Receptor Unknown Receptor(s) JA_biosynthesis->Unknown_Receptor Signaling_Cascade COI1-Independent Signaling Cascade Unknown_Receptor->Signaling_Cascade Defense_Genes Defense Genes Signaling_Cascade->Defense_Genes ARF2 ARF2 ARF2->Defense_Genes Represses Defense_Response Defense Response Defense_Genes->Defense_Response

COI1-Independent Defense Pathway

JAZ Splice Variants as Dominant Repressors

Alternative splicing of JAZ pre-mRNAs can generate truncated protein variants that lack the C-terminal Jas motif. This motif is essential for the interaction with COI1 in the presence of JA-Ile. Consequently, these splice variants are not degraded through the 26S proteasome pathway upon jasmonate signaling activation. However, some of these variants retain the ability to interact with and repress MYC transcription factors, thereby acting as dominant repressors of jasmonate responses in a COI1-independent manner.

Quantitative Data: Interaction of JAZ Splice Variants with MYC2

Yeast two-hybrid assays have been used to qualitatively and semi-quantitatively assess the interaction between JAZ splice variants and MYC2.

JAZ Splice VariantInteraction with COI1 (in presence of JA-Ile)Interaction with MYC2Phenotype when OverexpressedReference
JAZ10.1 (Full-length)StrongStrongWild-type[5][6]
JAZ10.3 (Truncated Jas)WeakStrongJA-insensitive[5][6]
JAZ10.4 (Lacks Jas)NoneStrong (via cryptic domain)JA-insensitive[5][7]
JAZ1ΔJasNoneRetainedJA-insensitive[8]
JAZ9ΔJasNoneLostWild-type[8]

Regulatory Loop Diagram

JAZ_Splice_Variants JA_Signal JA Signal JAZ_Gene JAZ Gene JA_Signal->JAZ_Gene Induces transcription COI1 SCF-COI1 JA_Signal->COI1 pre_mRNA JAZ pre-mRNA JAZ_Gene->pre_mRNA Splicing Alternative Splicing pre_mRNA->Splicing Full_JAZ Full-length JAZ Splicing->Full_JAZ Truncated_JAZ Truncated JAZ (e.g., JAZ10.4) Splicing->Truncated_JAZ MYC2 MYC2 Full_JAZ->MYC2 Represses Proteasome 26S Proteasome Full_JAZ->Proteasome Truncated_JAZ->MYC2 Represses JA_Response JA Response MYC2->JA_Response Activates COI1->Full_JAZ Targets for degradation

JAZ Splice Variant Regulatory Loop

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of COI1-JAZ-independent jasmonate signaling.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

This protocol is adapted for testing interactions between plant transcription factors, such as JAZ variants and MYC2, or TGA factors.

a. Vector Construction:

  • Clone the full-length or truncated coding sequence of the "bait" protein (e.g., JAZ variant) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

  • Clone the coding sequence of the "prey" protein (e.g., MYC2) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Verify all constructs by sequencing.

b. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Incubate plates at 30°C for 2-4 days until colonies appear.

c. Interaction Assay:

  • Pick individual colonies from the SD/-Leu/-Trp plates and re-streak them onto selection media of increasing stringency:

    • SD/-Leu/-Trp/-His (low stringency)

    • SD/-Leu/-Trp/-His with 3-amino-1,2,4-triazole (3-AT) (medium stringency)

    • SD/-Leu/-Trp/-Ade/-His (high stringency)

  • Perform a β-galactosidase activity assay (e.g., using X-gal or ONPG) for quantitative or qualitative assessment of the reporter gene activation.

  • Growth on selective media and blue color development in the β-galactosidase assay indicate a positive interaction.

d. Controls:

  • Negative Controls: Co-transform bait with an empty AD vector and prey with an empty BD vector to test for autoactivation.

  • Positive Control: Use a pair of known interacting proteins.

In Vitro Pull-Down Assay

This protocol can be used to confirm direct physical interactions, for example, between a truncated JAZ protein and MYC2.

a. Protein Expression and Purification:

  • Express the "bait" protein (e.g., a JAZ splice variant) as a fusion with an affinity tag (e.g., GST or His-tag) in E. coli.

  • Express the "prey" protein (e.g., MYC2) as a fusion with a different tag (e.g., HA or Myc-tag) in E. coli or use an in vitro transcription/translation system.

  • Purify the bait protein using affinity chromatography (e.g., glutathione-sepharose for GST-tags, Ni-NTA for His-tags).

b. Interaction Assay:

  • Immobilize the purified tagged bait protein on the appropriate affinity beads.

  • Incubate the beads with the purified prey protein or a cell lysate containing the prey protein in a binding buffer for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or by using a specific elution buffer (e.g., high concentration of glutathione for GST-tags).

c. Detection:

  • Separate the eluted proteins by SDS-PAGE.

  • Detect the prey protein by Western blotting using an antibody against its tag.

d. Experimental Workflow Diagram:

Pull_Down_Workflow Bait Express & Purify Tagged Bait Protein (e.g., GST-JAZ) Immobilize Immobilize Bait on Affinity Beads Bait->Immobilize Prey Express & Purify Tagged Prey Protein (e.g., HA-MYC2) Incubate Incubate Beads with Prey Prey->Incubate Immobilize->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

In Vitro Pull-Down Assay Workflow
Transcriptomic Analysis by RNA-Seq

This protocol outlines the general steps for analyzing changes in gene expression in response to jasmonate-related compounds in Arabidopsis.

a. Plant Material and Treatment:

  • Grow Arabidopsis thaliana seedlings (wild-type and relevant mutants, e.g., coi1) under controlled conditions.

  • Apply the treatment (e.g., OPDA, MeJA, or mock control) for the desired duration.

  • Harvest plant material and immediately freeze in liquid nitrogen.

b. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen tissue using a suitable method (e.g., Trizol or a column-based kit).

  • Assess RNA quality and quantity.

  • Prepare RNA-seq libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Perform quality control on the raw sequencing reads.

  • Align the reads to the Arabidopsis thaliana reference genome.

  • Quantify gene expression levels (e.g., as FPKM, RPKM, or TPM).

  • Identify differentially expressed genes (DEGs) between different conditions and genotypes using statistical analysis.

  • Perform functional enrichment analysis (e.g., GO term and pathway analysis) on the DEG lists.

d. Data Analysis Workflow Diagram:

RNA_Seq_Workflow Sample Plant Samples (WT, coi1, etc.) Treatment Treatment (OPDA, Mock, etc.) Sample->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

RNA-Seq Data Analysis Workflow

References

Hormonal Crosstalk of (-)-12-Hydroxyjasmonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-12-Hydroxyjasmonic acid (12-OH-JA) is a naturally occurring oxylipin derived from jasmonic acid (JA). While often considered a catabolite in the jasmonate signaling pathway, emerging evidence suggests it may possess unique biological activities. Understanding its interplay with other phytohormones is crucial for elucidating its precise role in plant physiology and for potential applications in agriculture and drug development. This technical guide provides a comprehensive overview of the known hormonal crosstalk of jasmonates, with a specific focus on the available information regarding 12-OH-JA. It summarizes quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks. A significant portion of the detailed molecular crosstalk information is based on studies of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), due to a notable scarcity of research focused specifically on the direct crosstalk of 12-OH-JA.

Introduction to this compound and Hormonal Crosstalk

Phytohormones orchestrate a multitude of physiological and developmental processes in plants. Their signaling pathways are not linear but form a complex, interconnected network of synergistic and antagonistic interactions. Jasmonates, a class of lipid-derived signaling molecules, are central to this network, primarily known for their roles in defense against herbivores and pathogens, as well as in developmental processes such as root growth, flowering, and senescence.

This compound is a hydroxylated derivative of jasmonic acid. Historically, it has been viewed as an inactive product of JA metabolism, a mechanism to attenuate the jasmonate signal. However, specific biological activities, such as the induction of tuber formation in potatoes and the regulation of leaf movement, have been attributed to 12-OH-JA and its glucosides, suggesting a more nuanced role than simple inactivation.[1] This guide explores the intricate communication between 12-OH-JA and other key phytohormone signaling pathways, including those of auxins, gibberellins, cytokinins, abscisic acid, ethylene, salicylic acid, and brassinosteroids.

Quantitative Data on Hormonal Interactions

The following tables summarize the available quantitative and qualitative data on the crosstalk between jasmonates and other phytohormones. It is important to note that data specifically detailing the effects of this compound are limited. Much of the understanding is extrapolated from studies using jasmonic acid (JA) or methyl jasmonate (MeJA).

Table 1: Crosstalk of Jasmonates with Auxin

Interaction Plant Species Observation Quantitative Data Reference
JA on Auxin SynthesisArabidopsis thalianaJA induces the expression of auxin biosynthesis genes ASA1 and YUC2.MeJA treatment (50 µM for 2 hrs) leads to an increase in IAA content in cotyledons, hypocotyls, and roots.[2]
Auxin on JA SynthesisArabidopsis thalianaAuxin can induce the expression of JA biosynthetic genes.Not specified.[2]
JA on Auxin SignalingArabidopsis thalianaMYC2, a key JA signaling transcription factor, directly represses the expression of PLETHORA1 (PLT1) and PLT2, which are key regulators of root development downstream of auxin.Not specified.[3]

Table 2: Crosstalk of Jasmonates with Gibberellins (GA)

Interaction Plant Species Observation Quantitative Data Reference
JA on GA LevelsChard (Beta vulgaris)Exogenous JA counteracted the salt-induced reduction in total GA content.JA application after NaCl treatment increased total endogenous GA content.[1]
GA on JA LevelsPear (Pyrus hybrid)GA4+7 treatment altered JA accumulation levels in ovules.Strong correlation observed between GA and JA levels after treatment.[4]
JA and GA SignalingArabidopsis thalianaJAZ proteins (JA signaling repressors) and DELLA proteins (GA signaling repressors) physically interact, leading to mutual antagonism.Not specified.[5]

Table 3: Crosstalk of Jasmonates with Cytokinins (CK)

Interaction Plant Species Observation Quantitative Data Reference
JA on CK SignalingArabidopsis thalianaJA treatment reduces cytokinin responses in the vasculature, promoting xylem formation.10 µM MeJA treatment for 7 days leads to a decrease in the expression of the cytokinin-responsive reporter ARR5::GFP.[6]
CK on JA MetabolismMaize (Zea mays)A cytokinin hypersignaling mutant (Hsf1) shows increased levels of JA and its derivatives.Hsf1/+ seedlings accumulated 1.5-fold more 12-OH-JA compared to wild-type.[7]
JA and CK on Lignin BiosynthesisCamellia sinensisExogenous MeJA and cytokinin (6-BA) antagonistically regulate lignin accumulation.Combined treatment resulted in a 1.32-fold increase in lignin content at 6 days compared to day 0.[8]

Table 4: Crosstalk of Jasmonates with Abscisic Acid (ABA)

Interaction Plant Species Observation Quantitative Data Reference
JA on ABA LevelsChard (Beta vulgaris)JA application after NaCl treatment increased endogenous ABA content.Higher ABA content than treatment with 160 mM NaCl alone.[1]
ABA on JA LevelsRice (Oryza sativa)Exogenous ABA treatment can influence JA production.In the presence of brassinosteroids, ABA treatment showed an increasing trend in JA production with increasing salinity.[9]
JA and ABA SignalingArabidopsis thalianaJAZ repressors interact with ABI3 and ABI5, key transcription factors in ABA signaling, suggesting a molecular basis for synergy.Not specified.[10]

Table 5: Crosstalk of Jasmonates with Ethylene (ET)

Interaction Plant Species Observation Quantitative Data Reference
JA and ET SynergyArabidopsis thalianaJA and ET signaling pathways synergistically regulate the expression of defense genes like PDF1.2.Co-treatment with low levels of JA and ET leads to a synergistic increase in defense gene expression.[11]
JA and ET AntagonismArabidopsis thalianaAt high concentrations, JA and ET can act antagonistically on processes like anthocyanin accumulation.High exogenous JA (25 µM) promotes anthocyanin accumulation, which is inhibited by excess ET.[11]
JA and ET SignalingArabidopsis thalianaJA-activated MYC2 and ET-stabilized EIN3/EIL1 transcription factors physically interact and mutually inhibit each other's activity.Not specified.[4]

Table 6: Crosstalk of Jasmonates with Salicylic Acid (SA)

Interaction Plant Species Observation Quantitative Data Reference
SA on JA LevelsBarley (Hordeum vulgare)Pre-treatment with exogenous SA reduced JA levels under salt stress.0.5 mM SA pre-treatment reduced JA levels in leaves by 76.1% at 300 mM NaCl.[5]
JA on SA LevelsMango (Mangifera indica)Exogenous MeJA treatment can induce endogenous SA levels.Not specified, but shows a functional connection.[12]
JA and SA Synergy/AntagonismArabidopsis thaliana, Tobacco (Nicotiana tabacum)The interaction is concentration-dependent. Low concentrations can be synergistic, while high concentrations are often antagonistic.Not specified.[13]

Table 7: Crosstalk of Jasmonates with Brassinosteroids (BR)

Interaction Plant Species Observation Quantitative Data Reference
BR on JA SynthesisArabidopsis thalianaBRs can stimulate JA biosynthesis by inducing the expression of the JA biosynthetic gene OPR3.Not specified.[14]
BR and JA SignalingRice (Oryza sativa)BRs and JA interact in response to stress.Not specified.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying hormonal crosstalk.

Quantification of Endogenous Phytohormones by LC-MS/MS

This protocol is a generalized method for the simultaneous quantification of multiple phytohormones and can be adapted for specific experimental needs.

Objective: To accurately measure the concentration of this compound and other phytohormones (e.g., IAA, ABA, SA, GAs, CKs) in plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v)

  • Internal standards (deuterium-labeled versions of each phytohormone to be quantified)

  • Dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • Acetonitrile

  • Formic acid

  • High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS)

Procedure:

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent and the internal standard mixture.

    • Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.

    • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Phase Separation and Evaporation:

    • Carefully transfer the lower organic phase (approximately 1 mL) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Reconstitute the dried extract in 100 µL of methanol.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the phytohormones with 1 mL of methanol.

    • Evaporate the eluate to dryness.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the final dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

    • Centrifuge at high speed to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate the phytohormones using a C18 reverse-phase column with a gradient of acetonitrile and water (both typically containing 0.1% formic acid).

    • Detect and quantify each phytohormone using multiple reaction monitoring (MRM) mode on the mass spectrometer. The transitions from the precursor ion to specific product ions for each native and labeled standard are monitored.

    • Calculate the concentration of each endogenous phytohormone based on the ratio of the peak area of the endogenous compound to its corresponding labeled internal standard and a standard curve.

Ethylene Production Measurement by Gas Chromatography (GC)

Objective: To measure the rate of ethylene production from plant tissues.

Materials:

  • Intact plant seedlings or detached tissues

  • Airtight glass vials or containers of known volume

  • Gas-tight syringe

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column

Procedure:

  • Sample Incubation:

    • Place a known weight of plant material (e.g., whole seedlings, leaves) into an airtight glass vial.

    • Seal the vial with a septum-containing cap.

    • Incubate the vials under controlled light and temperature conditions for a specific period (e.g., 1-4 hours). The incubation time should be optimized to allow for detectable ethylene accumulation without causing hypoxia.

  • Gas Sampling:

    • After the incubation period, use a gas-tight syringe to withdraw a 1 mL sample of the headspace gas from the vial through the septum.

  • GC Analysis:

    • Immediately inject the 1 mL gas sample into the GC.

    • The GC is configured with an alumina column to separate ethylene from other volatile compounds. The injector, column, and detector temperatures are typically set around 110°C, 50°C, and 250°C, respectively.

    • The FID detects the ethylene as it elutes from the column.

  • Quantification:

    • Calculate the concentration of ethylene in the sample by comparing the peak area to a standard curve generated by injecting known concentrations of ethylene gas.

    • Express the ethylene production rate as nL per gram of fresh weight per hour (nL g⁻¹ FW h⁻¹).

Signaling Pathways and Crosstalk Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways and points of crosstalk for jasmonates with other phytohormones. These models are primarily based on the JA/JA-Ile signaling cascade.

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_receptor JA-Ile Perception Stress Wounding/ Herbivory JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds Hydroxylation Hydroxylation JA_Ile->Hydroxylation JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2/3/4 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome JA_Responses JA-Responsive Genes (e.g., VSP2, defense) MYC2->JA_Responses activates OH_JA_Ile 12-OH-JA-Ile Hydroxylation->OH_JA_Ile Deconjugation Deconjugation OH_JA_Ile->Deconjugation OH_JA (-)-12-OH-JA Deconjugation->OH_JA

Caption: Core jasmonate signaling pathway leading to gene expression.

Crosstalk between Jasmonate and Auxin Signaling

JA_Auxin_Crosstalk JA_Ile JA-Ile JAZ JAZ JA_Ile->JAZ degrades LR_Formation Lateral Root Formation JA_Ile->LR_Formation ASA1 ASA1 JA_Ile->ASA1 induces MYC2 MYC2 JAZ->MYC2 represses PLT PLT1/2 MYC2->PLT inhibits Auxin Auxin (IAA) TIR1 SCF-TIR1 Auxin->TIR1 binds Aux_IAA Aux/IAA TIR1->Aux_IAA degrades ARF ARF Aux_IAA->ARF represses ARF->PLT ARF->LR_Formation Root_Growth Primary Root Growth PLT->Root_Growth ASA1->Auxin biosynthesis JA_GA_Crosstalk JA_Ile JA-Ile JAZ JAZ JA_Ile->JAZ degrades MYC2 MYC2 JAZ->MYC2 represses PIF PIF JAZ->PIF represses Growth Growth MYC2->Growth Defense Defense MYC2->Defense GA Gibberellin GID1 GID1 Receptor GA->GID1 binds DELLA DELLA GID1->DELLA degrades DELLA->MYC2 represses DELLA->PIF represses PIF->Growth PIF->Defense JA_CK_Crosstalk JA JA MYC2 MYC2 JA->MYC2 Xylem_Dev Xylem Development JA->Xylem_Dev promotes AHP6 AHP6 (CK inhibitor) MYC2->AHP6 activates Cytokinin Cytokinin CK_Receptor CK Receptor Cytokinin->CK_Receptor AHP AHP CK_Receptor->AHP Type_B_ARR Type-B ARR AHP->Type_B_ARR CK_Response Cytokinin Response Type_B_ARR->CK_Response CK_Response->Xylem_Dev inhibits AHP6->AHP inhibits phosphorelay

References

An In-depth Technical Guide on (-)-12-Hydroxyjasmonic Acid in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central regulators of plant growth, development, and, most notably, defense against biotic and abiotic stresses. While the signaling cascade initiated by the bioactive conjugate jasmonoyl-isoleucine (JA-Ile) has been extensively studied, the roles of its metabolic derivatives are increasingly being recognized as critical for fine-tuning plant defense responses. This technical guide focuses on (-)-12-hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of jasmonic acid. Traditionally viewed as an inactive catabolite aimed at attenuating the JA signal, recent evidence has unveiled a more complex role for 12-OH-JA, including functions as an independent signaling molecule. This document provides a comprehensive overview of the biosynthesis, signaling pathways, and quantitative impact of (-)-12-OH-JA, supplemented with detailed experimental protocols and pathway visualizations to serve as a resource for researchers in plant science and drug development.

Biosynthesis of this compound

The formation of this compound is a key metabolic step in the regulation of jasmonate homeostasis. It is synthesized through two primary pathways in plants like Arabidopsis thaliana.

  • Direct Hydroxylation of Jasmonic Acid (JA): Jasmonic acid can be directly hydroxylated at the C-12 position to form 12-OH-JA. This reaction is catalyzed by JASMONATE-INDUCED OXYGENASE (JOX) enzymes. This pathway represents a direct route for converting JA into its hydroxylated form.[1][2]

  • Catabolism of Jasmonoyl-Isoleucine (JA-Ile): The bioactive form, JA-Ile, undergoes a two-step conversion. First, it is hydroxylated by cytochrome P450 monooxygenases of the CYP94B subfamily (e.g., CYP94B3) to produce 12-hydroxyjasmonoyl-l-isoleucine (12-OH-JA-Ile).[1][3][4] Subsequently, this intermediate is hydrolyzed by amidohydrolases, such as IAR3 and ILL6, which cleave the isoleucine conjugate to release free this compound.[1][3][5][6]

These biosynthetic routes highlight that 12-OH-JA is not merely a byproduct but a specifically generated molecule involved in the turnover and deactivation of the primary JA signal.

G cluster_0 JA-Ile Catabolism Pathway cluster_1 Direct Hydroxylation Pathway JA_Ile (-)-JA-Isoleucine OH_JA_Ile (-)-12-OH-JA-Isoleucine JA_Ile->OH_JA_Ile CYP94B3 / CYP94B1 OH_JA_1 This compound OH_JA_Ile->OH_JA_1 IAR3 / ILL6 (Amidohydrolase) JA Jasmonic Acid OH_JA_2 This compound JA->OH_JA_2 JOX Enzymes G cluster_0 JA-Ile Signaling cluster_1 Signal Attenuation JA_Ile JA-Isoleucine COI1 SCF-COI1 Complex JA_Ile->COI1 Binds OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile CYP94B3 JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes JA-Responsive Defense Genes MYC2->Defense_Genes Activates Transcription OH_JA_Ile->COI1 Inhibits Binding OH_JA 12-OH-JA OH_JA_Ile->OH_JA IAR3/ILL6 G cluster_0 COI1-JAZ Dependent Pathway cluster_1 COI1-JAZ Independent Pathway JA_Ile JA-Isoleucine COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Leaf_Movement Physiological Response (e.g., Leaf Movement) JA_Ile->Leaf_Movement No Effect Defense_Genes Defense Gene Expression (e.g., LOX2) COI1_JAZ->Defense_Genes OH_JA (-)-12-OH-JA OH_JA->Defense_Genes No Effect Receptor_X Unknown Receptor OH_JA->Receptor_X Ion_Flux Ion Channel Activation (K+ flux) Receptor_X->Ion_Flux Ion_Flux->Leaf_Movement

References

A Technical Guide to the Function of (-)-12-Hydroxyjasmonic Acid in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Jasmonates (JAs) are a class of lipid-derived phytohormones critical for regulating plant defense against biotic and abiotic stresses, as well as various developmental processes.[1][2] The bioactivity of this pathway is tightly controlled, not only through the biosynthesis of the active hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), but also through its catabolism and inactivation.[3][4] A key metabolite in this regulatory network is (-)-12-Hydroxyjasmonic acid (12-OH-JA). Traditionally viewed as an inactive catabolite, recent research has revealed a more nuanced role for 12-OH-JA and its derivatives in fine-tuning stress responses.[1][5] This document provides a comprehensive technical overview of the biosynthesis, signaling functions, and metabolic regulation of 12-OH-JA in the context of plant stress, intended for professionals in plant science and drug development.

Biosynthesis of this compound

The formation of 12-OH-JA in plants like Arabidopsis thaliana occurs primarily through two distinct pathways, providing multiple points of regulation for jasmonate signaling.[1][5]

  • Direct Hydroxylation of Jasmonic Acid (JOX Pathway): Jasmonic acid (JA) is directly hydroxylated at the C-12 position to form 12-OH-JA. This conversion is catalyzed by a family of 2-oxoglutarate/Fe(II)-dependent oxygenases known as jasmonate-induced oxygenases (JOXs).[6] The expression of JOX genes is rapidly induced following stress, such as wounding or pathogen attack, suggesting a swift mechanism to inactivate JA and dampen the defense response.[6]

  • Hydrolysis of 12-OH-JA-Ile (CYP94-Amide Hydrolase Pathway): The bioactive hormone JA-Ile is first hydroxylated to 12-hydroxyjasmonoyl-L-isoleucine (12-OH-JA-Ile) by cytochrome P450 enzymes, particularly those from the CYP94 family (e.g., CYP94B3).[3][7] Subsequently, 12-OH-JA-Ile can be hydrolyzed by amidohydrolases, such as IAR3 (IAA-ALA RESISTANT 3) and ILL6 (IAA-LEU RESISTANT1-like 6), to release free 12-OH-JA and isoleucine.[1][5]

G Biosynthesis of this compound (12-OH-JA) JA Jasmonic Acid (JA) JOX JOX Enzymes JA->JOX JA_Ile JA-Isoleucine (JA-Ile) CYP94 CYP94B3/C1 JA_Ile->CYP94 OH_JA This compound (12-OH-JA) OH_JA_Ile 12-OH-JA-Isoleucine (12-OH-JA-Ile) AH Amidohydrolases (IAR3, ILL6) OH_JA_Ile->AH JOX->OH_JA CYP94->OH_JA_Ile AH->OH_JA

Figure 1: The two primary biosynthetic pathways leading to 12-OH-JA formation in plants.

Core Function: Attenuation of Jasmonate Signaling

The primary role of 12-OH-JA formation is the attenuation of stress signaling by inactivating jasmonates.[6] The canonical JA signaling pathway is initiated when JA-Ile binds to its co-receptor, an F-box protein named CORONATINE-INSENSITIVE 1 (COI1).[4][8] This binding promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which in turn releases transcription factors (like MYC2) to activate the expression of JA-responsive defense genes.[8][9]

Hydroxylation at the C-12 position, either on JA or JA-Ile, serves as a critical negative feedback mechanism.[6][7]

  • Inactivation of JA-Ile: The conversion of JA-Ile to 12-OH-JA-Ile by enzymes like CYP94B3 significantly reduces its binding affinity for the COI1-JAZ co-receptor.[7][10] This prevents the degradation of JAZ repressors and effectively shuts down the downstream transcriptional response.

  • Inactivation of JA: The direct hydroxylation of JA to 12-OH-JA by JOX enzymes prevents its conversion into the active JA-Ile form, thereby acting as a shunt to quench the signaling cascade upstream.[6][11]

This rapid inactivation is crucial for plant fitness, as prolonged activation of defense responses can lead to detrimental effects on growth and development.[6]

G Role of 12-Hydroxylation in Attenuating JA Signaling cluster_pathway Stress Biotic/Abiotic Stress (e.g., Wounding) JA_Ile (+)-7-iso-JA-Isoleucine (Active Hormone) Stress->JA_Ile COI1_JAZ COI1-JAZ Co-Receptor JA_Ile->COI1_JAZ binds to CYP94B3 CYP94B3 JA_Ile->CYP94B3 induces expression TF Transcription Factors (e.g., MYC2) COI1_JAZ->TF releases Genes JA-Responsive Genes (Defense, Stress Response) TF->Genes activates Response Physiological Response Genes->Response OH_JA_Ile 12-OH-JA-Isoleucine (Inactive) CYP94B3->OH_JA_Ile converts to OH_JA_Ile->COI1_JAZ fails to bind

Figure 2: Negative feedback loop where JA-Ile induces CYP94B3, leading to its own inactivation.
Quantitative Data on Signal Attenuation

Genetic studies using Arabidopsis mutants and overexpression lines provide clear quantitative evidence for the role of hydroxylation in JA-Ile turnover.

Table 1: Jasmonate Levels in Wounded Arabidopsis Leaves This table summarizes representative changes in JA-Ile and its hydroxylated form in response to wounding in wild-type (WT), a loss-of-function mutant (cyp94b3), and an overexpression line (CYP94B3-OE). Data is conceptualized from findings in published literature.[10]

GenotypeTreatmentJA-Ile Level (Relative)12-OH-JA-Ile Level (Relative)Interpretation
Wild-Type Wounded100%100%Baseline stress response and turnover.
cyp94b3 Wounded> 200%< 20%Loss of CYP94B3 prevents JA-Ile turnover, causing hyperaccumulation.[10]
CYP94B3-OE Wounded< 10%> 300%Overexpression of CYP94B3 leads to severe depletion of active JA-Ile.[7][10]

Table 2: Expression of JA-Responsive Genes The altered metabolite levels directly impact the expression of downstream genes.

GenotypeGeneRelative Expression (Wounded vs. Unwounded)Implication
Wild-Type VSP2HighNormal induction of defense gene.
cyp94b3 VSP2Very HighEnhanced and prolonged gene expression due to excess JA-Ile.[7]
CYP94B3-OE VSP2Low / No InductionSuppressed defense gene expression due to lack of JA-Ile signal.[7]

These data demonstrate that enzymes hydroxylating jasmonates are master regulators of the hormonal response to stress.[3][7]

COI1-JAZ-Independent Functions

While primarily a catabolite, 12-OH-JA and its derivatives can exert biological effects independently of the canonical COI1-JAZ signaling pathway. This suggests the existence of alternative perception and signaling mechanisms for hydroxylated jasmonates.

  • Tuber Induction: 12-OH-JA was first identified as "tuberonic acid" for its ability to induce tuber formation in potato species, a function not strongly associated with JA or JA-Ile.[12]

  • Leaf Movement: In the plant Samanea saman, the glucosylated form, 12-O-β-D-glucopyranosyljasmonic acid, acts as a potent leaf-closing factor.[13] This activity is highly specific, as JA and JA-Ile are inactive in this context.[13] This indicates a separate receptor system for this hydroxylated derivative.[12][13]

These findings highlight that hydroxylation does not universally lead to inactivation but can also create novel signaling molecules with distinct functions.[1][12]

Experimental Protocols & Workflows

The study of 12-OH-JA function relies on a combination of genetic, biochemical, and analytical chemistry techniques.

General Protocol: Wounding-Induced Jasmonate Analysis
  • Plant Material: Grow Arabidopsis thaliana (e.g., wild-type Col-0, cyp94b3 mutants, JOX mutants) under controlled short-day conditions (e.g., 8h light / 16h dark) for 4-5 weeks.

  • Stress Application: Mechanically wound leaves of intact plants by crushing with forceps at designated time points (e.g., 0, 30, 60, 90 minutes) before harvesting.

  • Sample Harvesting: Excise wounded leaves and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize frozen tissue in an extraction solvent (e.g., 80% methanol) containing internal standards (deuterium-labeled JAs).

    • Centrifuge to pellet debris and collect the supernatant.

    • Solid-phase extract (SPE) the supernatant to purify and concentrate the jasmonates.

  • Quantification by LC-MS/MS:

    • Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify JA, JA-Ile, 12-OH-JA, and 12-OH-JA-Ile based on their unique parent-to-daughter ion transitions.

    • Calculate concentrations relative to the internal standards and fresh weight of the tissue.

General Protocol: In Vitro Enzyme Activity Assay (e.g., CYP94B3)
  • Protein Expression: Heterologously express the enzyme (e.g., CYP94B3) in a suitable system like yeast (Pichia pastoris) or insect cells.[3][10]

  • Microsome Isolation: Prepare microsomes containing the expressed enzyme from the host cells.

  • Enzyme Reaction:

    • Incubate the microsomes with the substrate (JA-Ile) in a reaction buffer containing necessary cofactors (e.g., NADPH).

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by adding an organic solvent.

  • Product Analysis: Analyze the reaction mixture using LC-MS/MS to detect and quantify the formation of the product (12-OH-JA-Ile).[10]

G Typical Experimental Workflow for Studying 12-OH-JA Function cluster_metabolomics Metabolite Analysis cluster_transcriptomics Gene Expression Analysis Start Plant Growth (WT, Mutants, OE lines) Stress Apply Stress (e.g., Wounding) Start->Stress Harvest Harvest Tissue at Time Points Stress->Harvest M_Extract Extraction & Purification Harvest->M_Extract T_Extract RNA Extraction & cDNA Synthesis Harvest->T_Extract M_LCMS LC-MS/MS Quantification (JA, JA-Ile, 12-OH-JA) M_Extract->M_LCMS Data Data Analysis & Integration M_LCMS->Data T_qPCR qRT-PCR Analysis (JOX, CYP94, VSP2) T_Extract->T_qPCR T_qPCR->Data

Figure 3: A standard workflow for investigating the role of 12-OH-JA in plant stress responses.

Conclusion and Professional Implications

This compound is not merely an inactive byproduct but a central player in a sophisticated regulatory network that controls the intensity and duration of plant stress responses. Its formation via JOX and CYP450 enzymes provides a crucial negative feedback mechanism that prevents the costly over-accumulation of active jasmonates, thereby balancing defense with growth.[6][7] Furthermore, the discovery of COI1-JAZ-independent roles for 12-OH-JA derivatives opens new avenues of research into novel hormone perception and signaling systems.[12][13]

For professionals in drug development and crop science, the enzymes that produce 12-OH-JA and its derivatives represent promising targets.

  • Modulating Stress Tolerance: Inhibiting hydroxylating enzymes (like CYP94s) could potentially enhance and prolong the defense response in crops, offering a strategy to boost resistance to certain pathogens or pests.

  • Controlling Growth-Defense Tradeoffs: Conversely, promoting the activity of these enzymes could help in rapidly switching off defense responses when the stress has subsided, allowing the plant to redirect resources back to growth and yield.

A deeper understanding of this pathway is essential for the rational design of strategies aimed at improving plant resilience and agricultural productivity in the face of environmental challenges.

References

review of (-)-12-Hydroxyjasmonic acid literature for plant science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-12-Hydroxyjasmonic Acid in Plant Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on this compound ((-)-12-HJA), a key jasmonate metabolite. It covers its biosynthesis, metabolism, signaling mechanisms, and diverse physiological roles in plants. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes complex pathways to serve as an essential resource for professionals in plant science and related fields.

Introduction

Jasmonates are a class of lipid-derived hormones that are critical regulators of plant growth, development, and defense.[1][2][3][4] Initially identified as a tuber-inducing factor in potatoes and termed tuberonic acid, this compound is a hydroxylated metabolite of jasmonic acid (JA).[5] While often considered a catabolite formed to attenuate JA signaling, emerging research reveals that (-)-12-HJA and its conjugates possess unique biological activities and can participate in signaling pathways both dependent and independent of the canonical COI1-JAZ co-receptor complex.[1][2][5] This guide delves into the multifaceted nature of (-)-12-HJA, clarifying its role beyond simple inactivation of the jasmonate signal.

Biosynthesis and Metabolism

The formation of (-)-12-HJA is an integral part of the jasmonate metabolic pathway, which begins with the release of α-linolenic acid from chloroplast membranes.[2][6][7] A series of enzymatic reactions in the chloroplast and peroxisome converts α-linolenic acid into (+)-7-iso-jasmonic acid (JA).[2][8] In the cytoplasm, JA undergoes various modifications, including hydroxylation to form 12-OH-JA.[8][9]

This hydroxylation is often seen as a mechanism to switch off JA signaling.[5] 12-OH-JA can be further metabolized into several conjugates, most notably glucosides and sulfates.[2] For instance, 12-O-β-D-glucopyranosyljasmonic acid (12-O-Glc-JA) was identified as a tuber-inducing substance in potatoes and a leaf-closing factor in legumes.[2][5] Similarly, 12-hydroxyjasmonate sulfate (12-OSO3H-JA) has been identified in various plants.[2] The conversion of the active hormone JA-Isoleucine (JA-Ile) to 12-OH-JA-Ile by cytochrome P450 enzymes is another key metabolic step, historically viewed as an inactivation pathway.[4][10][11]

Jasmonate_Metabolism cluster_organelles cluster_cytoplasm substance substance enzyme enzyme pathway_label pathway_label alpha_LA α-Linolenic Acid (from Chloroplast Membranes) OPDA 12-oxo-phytodienoic acid (OPDA) alpha_LA->OPDA LOX, AOS, AOC JA (+)-7-iso-Jasmonic Acid (JA) OPDA->JA OPR3 JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile JAR1 HJA This compound (12-OH-JA) JA->HJA Hydroxylation HJA_Ile 12-OH-JA-Isoleucine (12-OH-JA-Ile) JA_Ile->HJA_Ile CYP94 P450s HJA_Glc 12-O-Glc-JA (Tuberonic acid glucoside) HJA->HJA_Glc Glucosylation HJA_Sulfate 12-OSO3H-JA HJA->HJA_Sulfate Sulfation label1 Chloroplast/ Peroxisome label2 Cytoplasm

Caption: Simplified metabolic pathway of this compound. (Within 100 characters)

Signaling Pathways

(-)-12-HJA and its derivatives participate in at least two distinct signaling pathways, highlighting their functional diversity.

COI1-JAZ-Independent Signaling

A significant finding is the existence of a signaling pathway for jasmonate derivatives that does not rely on the canonical F-box protein CORONATINE INSENSITIVE 1 (COI1). This is best exemplified by the leaf-closing movement in Samanea saman.[1][5][12] In this plant, (-)-12-HJA shows weak activity, while its glucoside, (-)-12-O-Glc-JA, is a potent activator of nyctinastic leaf closure.[1][5] This action is stereospecific and is not mimicked by JA or JA-Ile, which typically signal through COI1 to induce defense responses.[3][5] The leaf movement is mediated by rapid potassium fluxes, suggesting a mechanism involving ion channels rather than the transcriptional regulation cascade initiated by COI1-JAZ.[1][3]

COI1_Independent_Signaling molecule molecule receptor receptor process process response response inactive inactive HJA_Glc (-)-12-O-Glc-JA Receptor Unknown Receptor HJA_Glc->Receptor Binds JA_Ile JA-Ile COI1 COI1-JAZ Complex JA_Ile->COI1 No effect on leaf closure IonFlux Rapid K+ Ion Flux Receptor->IonFlux Initiates LeafClose Leaf Closure (S. saman) IonFlux->LeafClose Causes GeneExp Defense Gene Expression COI1->GeneExp

Caption: COI1-independent signaling pathway for leaf movement. (Within 100 characters)
COI1-JAZ-Dependent Signaling

While 12-OH-JA itself is largely inactive in canonical JA responses, its isoleucine conjugate, 12-OH-JA-Ile, functions as an active jasmonate that signals through the COI1-JAZ co-receptor complex.[10][11] Exogenous application of 12-OH-JA-Ile can mimic many of the effects of JA-Ile, including the induction of marker genes, accumulation of anthocyanin, and trichome formation in Arabidopsis thaliana.[10][11] These responses are blocked in mutants lacking a functional COI1 protein.[10][11] This indicates that the hydroxylation of JA-Ile does not completely abolish its ability to bind the COI1-JAZ complex and trigger the degradation of JAZ repressor proteins, thereby activating downstream transcriptional responses.[13] Therefore, 12-OH-JA-Ile is now considered an active signal that contributes to the plant's wound and defense responses.[11]

COI1_Dependent_Signaling molecule molecule complex complex protein protein response response HJA_Ile 12-OH-JA-Ile SCF_COI1 SCF-COI1 Complex HJA_Ile->SCF_COI1 Binds to JAZ JAZ Repressor SCF_COI1->JAZ Recruits SCF_COI1->JAZ Ubiquitination & Degradation TF MYC2/Other TFs JAZ->TF Represses GeneExp JA-Responsive Gene Expression (e.g., defense, anthocyanin) TF->GeneExp Activates

Caption: COI1-dependent signaling by 12-OH-JA-Isoleucine. (Within 100 characters)

Quantitative Data Presentation

The biological activity of (-)-12-HJA and its derivatives is concentration-dependent. The following tables summarize quantitative data from the literature regarding their application and detection.

Table 1: Bioactivity of Jasmonate Derivatives in Arabidopsis

CompoundConcentrationObserved EffectReference
12-OH-JA-IleNot specifiedInduced JA-Ile marker gene expression[10]
12-OH-JA-IleNot specifiedPromoted anthocyanin and trichome accumulation[10]
(-)-12-HJANot specifiedInactive in inducing JA-responsive genes (LOX2, OPCL1)[3]

Table 2: Concentrations Used in Phytohormone Analysis and Application

Compound(s)Concentration(s)Plant/SystemPurposeReference
JA, (-)-LCF500 µMSamanea samanVolatile induction assay[5]
SA, ABA, JA, 12-OH-JA, JA-Ile, OPDA0, 1.3, 2.5, 5.0, 10.0, 15 µg/LMethanol standardsMethod validation (recovery determination)[14]
12-Hydroxyjasmonic acid22.7 mg/mL (100.32 mM)DMSOStock solution solubility[12]

Experimental Protocols

Accurate quantification and functional analysis of (-)-12-HJA require robust experimental methodologies. Below are summaries of key protocols.

Quantification by UPLC-MS/MS

A highly sensitive method for the simultaneous analysis of multiple phytohormones, including 12-OH-JA, has been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[14][15]

Methodology:

  • Sample Preparation: A single-step sample preparation is employed. Lyophilized plant tissue (as little as 50 mg) is extracted using a suitable solvent like methanol, often containing isotopically labeled internal standards for accurate quantification.[14][15]

  • Solid Phase Extraction (SPE): The extract is purified using a mixed-mode SPE procedure to efficiently remove interfering compounds.

  • Chromatographic Separation: The purified extract is subjected to UPLC, typically using a reversed-phase column. Mobile phase composition is optimized to achieve high separation efficiency.[14]

  • Mass Spectrometry Detection: Detection and quantification are performed using a tandem mass spectrometer, which provides high sensitivity and selectivity.[14][16][17]

UPLC_MS_Workflow A 1. Plant Tissue Homogenization (≤50 mg) B 2. Extraction (Methanol + Internal Standards) A->B C 3. Purification (Mixed-Mode SPE) B->C D 4. UPLC Separation (Reversed-Phase) C->D E 5. MS/MS Detection (Tandem Mass Spectrometry) D->E F 6. Data Analysis & Quantification E->F

Caption: General workflow for phytohormone quantification by UPLC-MS/MS. (Within 100 characters)
Volatile Induction Assay

This assay is used to determine if a compound can trigger defense-related volatile organic compound (VOC) emissions.

Methodology (as described for S. saman):

  • Treatment: Detached leaves are placed with their petioles in a solution containing the test compound (e.g., 500 µM of a jasmonate derivative) or water as a control.[5]

  • Volatile Collection: Each sample is placed in a sealed container (exsiccator). Air from the headspace is continuously circulated through a charcoal trap for a set period (e.g., 24 hours) to collect the emitted VOCs. This is known as the closed-loop stripping method.[5]

  • Desorption: The collected compounds are desorbed from the charcoal filter using a solvent like methylene chloride, which contains an internal standard for quantification.

  • Analysis: The desorbed volatiles are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the compounds.[5]

Conclusion

This compound is a pivotal metabolite in the jasmonate signaling network. Far from being a mere inactivation product, it serves as a precursor to molecules with distinct biological functions, such as the leaf-closing factor 12-O-Glc-JA. Furthermore, its isoleucine conjugate, 12-OH-JA-Ile, is now recognized as an active hormone that contributes to plant defense through the canonical COI1-JAZ pathway. This dual role in both COI1-dependent and -independent signaling pathways underscores the complexity of jasmonate regulation. Future research should continue to explore the specific receptors and downstream components of the COI1-independent pathway and further delineate the precise contribution of the 12-OH-JA-Ile signal in modulating plant growth and stress responses. The advanced analytical methods now available will be instrumental in unraveling the subtle but significant roles of this multifaceted compound.

References

The Pivotal Role of Stereochemistry in the Biological Activity of (-)-12-Hydroxyjasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid, a hydroxylated derivative of the plant hormone jasmonic acid, exhibits unique biological activities that are intrinsically linked to its stereochemical configuration. This technical guide provides an in-depth analysis of the stereochemistry of this compound, summarizing its distinct biological functions, particularly its role in inducing nyctinastic leaf movement in plants like Samanea saman. This activity is notably independent of the canonical COI1-JAZ jasmonate signaling pathway. This document details the experimental methodologies for assessing this biological activity and presents a clear overview of the current understanding of its signaling cascade. The strict stereochemical requirements for its bioactivity present compelling opportunities for the development of novel, highly specific chemical probes and potential therapeutic agents.

Stereochemistry of this compound

The biological activity of 12-hydroxyjasmonic acid is critically dependent on its absolute configuration. The naturally occurring, biologically active form is This compound , which has the absolute configuration of (1R,2R)-2-[(2Z)-5-hydroxypent-2-en-1-yl]-3-oxocyclopentyl]acetic acid [1][2].

The molecule possesses three chiral centers, leading to a number of possible stereoisomers. However, research has consistently demonstrated that the biological activity, particularly the induction of leaf movement, is highly specific to the (-)-enantiomer.

Biological Activity: A Tale of Two Pathways

The biological effects of jasmonates are typically mediated through the well-characterized COI1-JAZ signaling pathway . This pathway involves the binding of jasmonoyl-isoleucine (JA-Ile) to the F-box protein COI1, leading to the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes.

However, this compound and its glucoside, (-)-LCF, operate through a distinct, COI1-JAZ-independent pathway to induce specific physiological responses, most notably the rapid leaf-closing movement in the sensitive plant Samanea saman[1][3][4][5]. In contrast, the (+)-enantiomer of 12-hydroxyjasmonic acid is biologically inactive in this assay, highlighting the stringent stereochemical requirement for receptor binding and signal transduction[3][4].

Quantitative Analysis of Biological Activity

The leaf-closing activity of Samanea saman serves as a primary bioassay to quantify the activity of 12-hydroxyjasmonic acid stereoisomers. While detailed dose-response curves are not extensively published, the available data clearly indicates a significant difference in the efficacy of the stereoisomers.

CompoundConcentrationBiological Effect (Leaf Closure in S. saman)Reference
This compound500 μMWeakly Active[3]
(+)-ent-12-Hydroxyjasmonic acid500 μMInactive[3]
(-)-12-O-β-D-glucopyranosyljasmonic acid ((-)-LCF)500 μMStrongly Active[3]
(+)-ent-12-O-β-D-glucopyranosyljasmonic acid500 μMInactive[3]
(-)-Jasmonic Acid500 μMInactive[3]
(-)-Jasmonoyl-isoleucine500 μMInactive[3]

Experimental Protocols

Stereoselective Synthesis of this compound
  • Enantioselective preparation of a chiral cyclopentene derivative. This is often achieved through enzymatic resolution or asymmetric synthesis.

  • Introduction of the two side chains with the correct stereochemistry. This typically involves stereocontrolled alkylation and olefination reactions.

  • Functional group manipulations to yield the final carboxylic acid and hydroxyl groups.

Researchers seeking to synthesize specific stereoisomers are advised to consult specialized organic chemistry literature focusing on jasmonate synthesis[6].

Bioassay: Samanea saman Leaf-Closing Assay

This protocol provides a general framework for assessing the leaf-closing activity of jasmonate derivatives.

Materials:

  • Healthy Samanea saman plants grown under a controlled light-dark cycle.

  • Test compounds (e.g., stereoisomers of 12-hydroxyjasmonic acid) dissolved in an appropriate solvent (e.g., DMSO) and then diluted in water.

  • Control solution (water with the same concentration of solvent).

  • Petri dishes or similar containers.

  • A camera for time-lapse recording (optional but recommended).

Procedure:

  • Plant Preparation: Use healthy, young Samanea saman plants that have been acclimated to a consistent light-dark cycle (e.g., 16 hours light / 8 hours dark) to ensure synchronized circadian rhythms.

  • Excision of Pinnules: Carefully excise pairs of pinnules, ensuring the pulvini (the motor organs at the base of the leaflets) remain intact.

  • Application of Test Compounds: Place the excised pinnules in Petri dishes containing the test solution or the control solution. The application should be done during the light phase when the leaves are normally open.

  • Observation and Data Collection: Observe the angle of the pinnules over time. The closing of the leaves is a visible and measurable response. Time-lapse photography can be used for precise quantification.

  • Quantification: The extent of leaf closure can be quantified by measuring the angle between the two pinnules at specific time points after treatment. A fully closed leaf would have an angle of 0 degrees.

Signaling Pathway of this compound

The leaf-closing movement induced by this compound and its glucoside is independent of the canonical COI1-JAZ pathway. The current understanding of this alternative signaling cascade involves the following key steps:

  • Stereospecific Recognition: The process is initiated by the stereospecific binding of this compound or its glucoside to a yet-unidentified receptor on the plasma membrane of motor cells in the pulvinus.

  • ROS Accumulation: This binding event triggers a rapid increase in reactive oxygen species (ROS) within the motor cells.

  • Ion Channel Modulation: The accumulation of ROS leads to the modulation of ion channels, specifically potassium (K+) channels.

  • Ion Flux and Water Movement: The change in ion channel activity results in an efflux of K+ ions from the motor cells. This is followed by a rapid loss of water due to osmosis.

  • Cell Volume Change and Leaf Movement: The loss of turgor pressure in the extensor motor cells causes them to shrink, leading to the folding of the leaflets.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the divergence of the this compound signaling pathway from the canonical jasmonate signaling pathway.

jasmonate_signaling cluster_canonical Canonical JA Signaling cluster_12OHJA (-)-12-OH-JA Signaling in Samanea saman JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ Ubiquitination & Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Repression Gene_Expression JA-Responsive Gene Expression TF->Gene_Expression neg_12_OH_JA (-)-12-OH-JA Receptor Putative Receptor neg_12_OH_JA->Receptor ROS ROS Accumulation Receptor->ROS K_Channel K+ Channel Modulation ROS->K_Channel Ion_Flux K+ Efflux & Water Movement K_Channel->Ion_Flux Leaf_Movement Leaf Closure Ion_Flux->Leaf_Movement

Caption: Divergent signaling pathways of jasmonates.

experimental_workflow start Start synthesis Stereoselective Synthesis of (-)-12-OH-JA and (+)-12-OH-JA start->synthesis plant_prep Acclimate Samanea saman plants to light/dark cycle start->plant_prep assay_setup Excise pinnules and place in test solutions (control, (-), (+)) synthesis->assay_setup plant_prep->assay_setup observation Observe and record leaf movement over time assay_setup->observation data_analysis Quantify leaf closure angle observation->data_analysis conclusion Conclusion on Stereospecificity data_analysis->conclusion

Caption: Experimental workflow for bioactivity assessment.

Conclusion and Future Perspectives

The strict stereochemical requirement for the biological activity of this compound underscores the high degree of specificity in its molecular recognition. This molecule and its unique signaling pathway offer a fertile ground for future research. The identification and characterization of its receptor will be a significant milestone, potentially revealing a novel mechanism of plant sensing and response. For drug development professionals, the principle of stereospecificity is a cornerstone of rational drug design. The case of this compound serves as a compelling example from nature, where subtle changes in 3D architecture lead to a complete loss of function. This highlights the potential for developing highly targeted agonists or antagonists by exploring the stereochemical landscape of bioactive molecules. Further elucidation of the COI1-JAZ-independent pathway may also unveil novel targets for therapeutic intervention in human diseases where analogous signaling components may be involved.

References

Methodological & Application

Application Note: Quantification of (-)-12-Hydroxyjasmonic Acid in Plant Tissues using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of (-)-12-Hydroxyjasmonic acid, a key metabolite in the jasmonate signaling pathway, from plant tissue samples. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating a streamlined solid-phase extraction (SPE) for sample cleanup. This protocol is intended for researchers, scientists, and drug development professionals working in plant biology, phytochemistry, and related fields.

Introduction

Jasmonates are a class of lipid-derived phytohormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2] this compound is a hydroxylated metabolite of jasmonic acid, and its formation is considered a key step in the inactivation and catabolism of the jasmonate signal.[3] Accurate quantification of this compound is crucial for understanding the dynamics of jasmonate metabolism and signaling in various physiological and pathological states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the precise measurement of low-abundance phytohormones in complex biological matrices.[4][5] This document outlines a validated UPLC®-MS/MS method for the reliable quantification of this compound in small amounts of plant tissue.[4]

Experimental

Sample Preparation

A single-step, mixed-mode solid-phase extraction (SPE) is employed for efficient sample cleanup and enrichment of this compound from plant extracts.[4]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Methanol (LC-MS grade)

  • Internal Standard (IS): Deuterated jasmonic acid (e.g., 2H6-JA), as a structurally similar standard if a stable isotope-labeled 12-OH-JA is unavailable.[4]

  • Mixed-mode SPE cartridges (e.g., polystyrene/divinylbenzene-based)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • 5% Ammonium Hydroxide in Isopropanol

  • 5% Formic Acid in Isopropanol

  • Nitrogen evaporator

Protocol:

  • Extraction: Homogenize 20-50 mg of fresh plant tissue in a suitable volume of cold methanol containing the internal standard.

  • Centrifugation: Centrifuge the extract to pellet cellular debris.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 500 µL of methanol, followed by equilibration with 500 µL of water.[4]

  • Sample Loading: Load the supernatant from the plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 100 µL of water to remove unretained impurities.[4]

  • Elution: Elute the analytes from the cartridge. A suggested elution scheme involves sequential elution with acetonitrile, isopropanol, 5% aqueous ammonium hydroxide in isopropanol, and 5% formic acid in isopropanol to ensure the recovery of a broad range of phytohormones, including 12-OH-JA.[4]

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen.[4] Reconstitute the dried residue in a solvent compatible with the initial mobile phase conditions of the LC-MS/MS system (e.g., a mixture of acetonitrile and aqueous ammonium formate).[4]

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterSetting
LC System UPLC® System or equivalent
Column C18 reversed-phase column (e.g., 1.8 µm particle size)
Mobile Phase A Water with 0.3 mmol/L ammonium formate (pH adjusted to 3.5 with formic acid)
Mobile Phase B 90% Acetonitrile in water with 0.3 mmol/L ammonium formate (pH adjusted to 3.5 with formic acid)
Gradient Isocratic at 5% B for 0.5 min, linear gradient to 30% B in 5 min, to 80% B in 0.5 min, to 95% B in 2 min, hold and re-equilibrate.[4]
Flow Rate 150 µL/min
Column Temperature 40°C
Injection Volume 3.3 µL

Mass Spectrometry Conditions:

ParameterSetting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Spray Voltage -2700 V
Source Temperature 550°C
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell TimeNote
This compound22559ScheduledThe 225/59 transition is reported to be the most intense and is used for quantification.[4] A second, less intense transition can be used for confirmation.

Quantitative Data Summary

The following tables summarize the performance of the described LC-MS/MS method for the quantification of 12-Hydroxyjasmonic acid.[4]

Table 1: Method Detection and Quantification Limits

AnalyteInstrument Limit of Detection (LODi) (fmol)Instrument Limit of Quantification (LOQi) (fmol)
This compound2.5-

Table 2: Linearity and Recovery

AnalyteConcentration Range (µg/L)Recovery (%)
This compound0 - 15>0.99~90-100

Visualizations

Jasmonate Inactivation Pathway

jasmonate_inactivation JA Jasmonic Acid OH_JA This compound (Tuberonic Acid) JA->OH_JA Hydroxylation (CYP94 family) Inactivated Further Catabolism/ Conjugation OH_JA->Inactivated Sulfonation, Glycosylation, etc.

Caption: Simplified pathway of jasmonic acid inactivation to this compound.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Plant Tissue (20-50 mg) Homogenize Homogenize in Methanol + Internal Standard Tissue->Homogenize SPE Solid-Phase Extraction (SPE) Cleanup Homogenize->SPE DryReconstitute Dry Down & Reconstitute SPE->DryReconstitute LC_Separation UPLC Separation (C18 Column) DryReconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

Caption: Workflow for the quantification of this compound.

Method Development Considerations

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-12-Hydroxyjasmonic acid). When not available, a structurally related compound, such as a deuterated precursor (e.g., 2H6-JA), can be used, but it is important to validate that it behaves similarly during extraction and ionization.[4]

  • MRM Transition Optimization: The precursor ion is typically the deprotonated molecule [M-H]⁻ in negative ion mode. Product ions are generated through collision-induced dissociation (CID). It is crucial to optimize the collision energy for each transition to achieve the highest sensitivity. At least two MRM transitions should be monitored for each analyte for confident identification and quantification.

  • Matrix Effects: Plant extracts are complex matrices that can cause ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard and effective sample cleanup, such as the SPE protocol described, are essential to mitigate these effects.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in plant tissues. The protocol, from sample preparation to data analysis, is designed to deliver high-quality, reproducible results, enabling researchers to accurately probe the intricacies of the jasmonate signaling pathway.

References

Application Note: Extraction and Quantification of (-)-12-Hydroxyjasmonic Acid from Plant Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-12-Hydroxyjasmonic acid (12-OH-JA) is a key oxidized metabolite of jasmonic acid (JA), a phytohormone central to plant defense, development, and stress responses. The hydroxylation of JA and its active conjugate, JA-Isoleucine (JA-Ile), is a critical step in the attenuation and turnover of the jasmonate signal, making the quantification of 12-OH-JA essential for understanding the dynamics of plant immune and stress responses. This application note provides a detailed protocol for the efficient extraction, purification, and sensitive quantification of this compound from plant leaf tissue using Solid-Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Jasmonate Signaling and Metabolism

Jasmonate signaling is initiated by various biotic and abiotic stresses, leading to the biosynthesis of Jasmonic Acid (JA) from α-linolenic acid. JA is then converted to its biologically active form, JA-Isoleucine (JA-Ile), which binds to the COI1 receptor. This binding event triggers the degradation of JAZ repressor proteins, thereby activating transcription factors like MYC2 and initiating the expression of JA-responsive genes.

To fine-tune this response, the signal is deactivated through several metabolic pathways. One primary route is the hydroxylation of JA-Ile by CYP94 family enzymes to form 12-OH-JA-Ile, or the direct hydroxylation of JA to 12-OH-JA.[1] These hydroxylated forms are considered deactivated metabolites that attenuate the signaling cascade.[2] Accurate measurement of 12-OH-JA is therefore crucial for evaluating the termination of the jasmonate defense response.

Jasmonate_Pathway cluster_Plastid Chloroplast/Peroxisome cluster_Cytoplasm Cytoplasm/Nucleus cluster_Signal_Off Signal OFF (Low JA-Ile) cluster_Signal_On Signal ON (High JA-Ile) a-Linolenic_Acid a-Linolenic_Acid OPDA OPDA a-Linolenic_Acid->OPDA LOX, AOS, AOC JA JA OPDA->JA OPR3, β-oxidation JA_Ile JA_Ile JA->JA_Ile JAR1 12_OH_JA (-)-12-OH-JA (Inactive) JA->12_OH_JA JOX Enzymes COI1 SCF-COI1 Complex JA_Ile->COI1 12_OH_JA_Ile 12_OH_JA_Ile JA_Ile->12_OH_JA_Ile CYP94 Enzymes JAZ JAZ Repressor MYC2 MYC2/TFs JAZ->MYC2 Represses JA_Genes JA-Responsive Genes MYC2->JA_Genes No Expression JAZ2 JAZ Repressor COI1->JAZ2 Targets for Degradation MYC2_2 MYC2/TFs JA_Genes2 JA-Responsive Genes MYC2_2->JA_Genes2 Activates 12_OH_JA_Ile->12_OH_JA IAR3/ILL6 Extraction_Workflow A 1. Sample Harvest & Freezing (20-50 mg leaf tissue flash-frozen in liquid nitrogen) B 2. Homogenization (Grind to fine powder with bead mill or mortar and pestle) A->B C 3. Extraction (Add 500 µL cold methanol with internal standards, e.g., 2H6-JA) B->C D 4. Centrifugation (12,000 xg for 10 min at 4°C) C->D E 5. Solid-Phase Extraction (SPE) (Purify supernatant on a mixed-mode or C18 cartridge) D->E F 6. Elution (Elute jasmonates with acidified acetonitrile or methanol) E->F G 7. Drying & Reconstitution (Evaporate eluate to dryness under N2. Reconstitute in 80 µL analysis solvent) F->G H 8. UPLC-MS/MS Analysis (Inject sample for quantification) G->H

References

Synthesis of (-)-12-Hydroxyjasmonic Acid for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of (-)-12-Hydroxyjasmonic acid, a vital signaling molecule in plant biology. Detailed experimental protocols, quantitative data, and relevant biological context are presented to facilitate its synthesis and application in a research setting.

Introduction

This compound is a naturally occurring oxylipin, a metabolite of jasmonic acid, which plays a significant role in plant defense mechanisms, growth regulation, and stress responses.[1][2][3] Its biological activity is often linked to the jasmonate signaling pathway, a crucial communication network within plants. While traditionally considered an inactivation product of the more active jasmonoyl-L-isoleucine (JA-Ile), recent studies have suggested that 12-hydroxyjasmonates may have their own distinct signaling roles, independent of the canonical COI1-JAZ co-receptor pathway.[4][5][6] The availability of pure, stereochemically defined this compound is therefore essential for elucidating its precise biological functions and for potential applications in agriculture and drug development.[7][8][9][10][11]

This application note details a stereoselective synthesis of this compound, adapted from the work of Nonaka et al. (2010), providing researchers with a reliable method for its preparation.

Applications in Research

Synthesized this compound is a valuable tool for a variety of research purposes:

  • Elucidation of Plant Signaling Pathways: As a signaling molecule, it can be used to probe the intricacies of the jasmonate signaling cascade, helping to identify novel receptors and downstream targets.[1][3][12][13]

  • Investigation of Plant Defense Mechanisms: Researchers can use this compound to study its role in inducing or modulating plant defenses against pathogens and herbivores.[2][14]

  • Drug Discovery and Development: The structural similarity of jasmonates to prostaglandins in mammals has led to investigations into their potential as anti-inflammatory and anti-cancer agents.[10][11]

  • Agricultural Research: Understanding the effects of this compound on plant growth and stress tolerance can inform the development of novel strategies to improve crop resilience and yield.[7][15]

Synthetic Protocol: Stereoselective Synthesis of this compound

The following protocol is based on the stereoselective synthesis of tuberonic acid as described by Nonaka et al. in Organic & Biomolecular Chemistry, 2010, 8, 5212-5223. This multi-step synthesis requires proficiency in organic synthesis techniques. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Experimental Workflow

G A Starting Material: (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-ol B Protection of Alcohol A->B C Epoxidation B->C D Ring Opening C->D E Oxidation D->E F Wittig Reaction E->F G Deprotection F->G H Final Oxidation G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents:

  • (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-ol

  • Triethylsilyl chloride (TESCl)

  • Imidazole

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Vinylmagnesium bromide solution

  • Copper(I) iodide (CuI)

  • Dess-Martin periodinane

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrabutylammonium fluoride (TBAF)

  • Jones reagent

  • Anhydrous solvents (DCM, THF, DMF)

  • Reagents for workup and purification (e.g., saturated aqueous NH4Cl, NaHCO3, brine, Na2SO4, silica gel)

Step-by-Step Procedure:

A detailed, step-by-step protocol is a critical component of reproducible science. Due to the complexity and length of the full synthetic sequence from the primary literature, a summarized version of the key transformations is provided below. For precise reagent quantities, reaction times, and purification details, direct consultation of the original publication by Nonaka et al. (2010) is strongly recommended.

  • Protection of the secondary alcohol of the starting material, (1R,4S)-4-(tert-Butyldimethylsilyloxy)cyclopent-2-en-1-ol, with triethylsilyl chloride (TESCl) to yield the corresponding bis-silyl ether.

  • Stereoselective epoxidation of the cyclopentene double bond using m-CPBA.

  • Regioselective ring-opening of the epoxide with a vinyl cuprate, generated from vinylmagnesium bromide and copper(I) iodide. This step introduces the precursor to the pentenyl side chain.

  • Oxidation of the resulting secondary alcohol to a ketone using Dess-Martin periodinane.

  • Wittig reaction with (4-carboxybutyl)triphenylphosphonium bromide to introduce the acetic acid side chain. This is a crucial step in forming the core jasmonate structure.

  • Selective deprotection of the triethylsilyl ether using a fluoride source such as TBAF.

  • Final oxidation of the terminal vinyl group to a primary alcohol and subsequent oxidation of the primary alcohol to the carboxylic acid to yield this compound.

Purification and Characterization:

Purification at each step is typically achieved by flash column chromatography on silica gel. The final product and all intermediates should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Optical Rotation: To confirm the stereochemistry of the final product.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps, as can be expected from the literature. Actual yields may vary depending on experimental conditions and scale.

StepTransformationTypical Yield (%)
1Silyl Ether Protection>95
2Epoxidation~85-90
3Epoxide Ring Opening~70-80
4Oxidation to Ketone>90
5Wittig Reaction~60-70
6Silyl Ether Deprotection>90
7Final Oxidations~50-60
Overall Synthesis of this compound ~15-25

Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate, typically (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), to the F-box protein CORONATINE INSENSITIVE1 (COI1). This interaction promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses.

Hydroxylation of JA-Ile to 12-OH-JA-Ile, and subsequently to 12-COOH-JA-Ile, is considered a major catabolic pathway that attenuates the JA signal.[1] However, there is emerging evidence that 12-hydroxyjasmonates may also possess biological activities that are independent of the COI1-JAZ signaling module.[4][5][6]

G cluster_0 Cellular Response cluster_1 Nucleus Defenses Defense Gene Expression Growth Growth Inhibition COI1 SCF-COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome JAGenes JA-Responsive Genes MYC2->JAGenes activates JAGenes->Defenses JAGenes->Growth JA_Ile (+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) JA_Ile->COI1 binds OH_JA This compound Other_Pathway COI1-Independent Signaling OH_JA->Other_Pathway Other_Pathway->Defenses

Caption: Simplified diagram of the jasmonate signaling pathway.

Conclusion

The stereoselective synthesis of this compound, while challenging, provides researchers with a powerful tool to investigate the complex roles of jasmonates in plant biology and to explore their potential for broader applications. The detailed protocols and contextual information provided in this application note are intended to support these research endeavors. It is imperative to consult the primary literature for exhaustive experimental details to ensure a successful and safe synthesis.

References

Application Notes and Protocols for Studying Plant Signaling Pathways with (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid is a naturally occurring oxylipin derived from the hydroxylation of jasmonic acid (JA), a central phytohormone in plant development and defense. While initially considered an inactivation product of the potent signaling molecule jasmonoyl-L-isoleucine (JA-Ile), recent research has unveiled its distinct and specific roles in plant signaling. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate these unique signaling pathways, particularly those independent of the canonical COI1-JAZ co-receptor system. Understanding these alternative pathways is crucial for a comprehensive view of jasmonate signaling and offers potential avenues for the development of novel plant growth regulators and defense activators.

Applications

  • Elucidation of COI1-JAZ Independent Signaling: this compound and its glucosides serve as valuable chemical tools to probe signaling pathways that do not rely on the well-characterized COI1-JAZ co-receptor complex. This allows for the dissection of alternative jasmonate perception and downstream signaling events.

  • Investigation of Nyctinastic and Thigmonastic Movements: The leaf-closing factor (LCF) in Samanea saman, a glucoside of this compound, is a potent inducer of leaf movement. This provides a model system to study the molecular mechanisms underlying rapid plant movements, including ion channel regulation and changes in motor cell turgor.

  • Study of Tuber Formation: Historically known as tuberonic acid, this compound is implicated in the induction of tuber formation in potato and other Solanaceous species. Researchers can use this compound to investigate the signaling cascade leading to storage organ development.

  • Analysis of Jasmonate Metabolism and Inactivation: As a product of JA hydroxylation, this compound is a key metabolite in the catabolism and inactivation of the jasmonate signal. Its quantification can provide insights into the regulation of JA homeostasis under various stress conditions.

  • Synergistic Effects with Other Phytohormones: Emerging research suggests that this compound may act synergistically with other hormones, such as abscisic acid (ABA), in processes like monocarpic senescence. This opens up avenues to explore hormonal crosstalk.

Mechanism of Action

This compound and its derivatives, such as 12-O-β-D-glucopyranosyljasmonic acid, exert their biological effects through signaling pathways that are distinct from the canonical JA-Ile-COI1-JAZ pathway responsible for most defense and developmental responses.[1][2][3] The canonical pathway involves the binding of JA-Ile to the F-box protein COI1, leading to the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome.[4] This de-represses transcription factors like MYC2, which then activate the expression of jasmonate-responsive genes.[4]

In contrast, this compound and its glucoside are inactive in assays that measure typical JA responses, such as the induction of defense genes like LOX2 and OPCL1.[1][3] Their activity in processes like leaf movement in Samanea saman is mediated by a COI1-JAZ-independent mechanism.[1][2][3] This alternative pathway is thought to involve the perception of the molecule at the plasma membrane, leading to rapid ion fluxes, particularly of potassium (K+), which alter the turgor pressure of motor cells.[1][2] Recent studies suggest that this process may be linked to the accumulation of reactive oxygen species (ROS).[5][6]

Data Presentation

Table 1: Comparative Activity of Jasmonates on Different Signaling Pathways
CompoundCanonical JA Response (e.g., LOX2p::GUS activation)Nyctinastic Leaf Movement (Samanea saman)
(-)-Jasmonic Acid (JA)InactiveInactive
(-)-JA-Isoleucine (JA-Ile)ActiveInactive
(+)-CoronatineHighly ActiveInactive
This compound Inactive Weakly Active
(-)-12-O-Glc-JA (LCF)InactiveActive
(+)-ent-LCFInactiveInactive

Data synthesized from Nakamura et al., 2011.[1][2][3]

Table 2: Jasmonate Levels in Tomato (pmol/g fresh weight) Before and After Wounding
CompoundGenotypeUnwounded40 min After Wounding2 h After Wounding
Jasmonic Acid (JA)Wild-Type3707030Decreased
OPR3-RNAi230Not IncreasedNot Increased
JA-Isoleucine (JA-Ile)Wild-Type1404900-
OPR3-RNAi95Not Increased-
12-Hydroxyjasmonic acid Wild-Type Similar to OPR3-RNAi Increased 6-fold Further Increased
OPR3-RNAiSimilar to WTNot IncreasedNot Increased

Data from Bosch et al., 2014.[7] This table illustrates the role of (-)-12-OH-JA as a product of JA metabolism following wounding.

Experimental Protocols

Protocol 1: Leaf-Closing Assay in Samanea saman

This protocol is designed to assess the bioactivity of this compound and its derivatives on nyctinastic leaf movement.

Materials:

  • Samanea saman seedlings grown under a 16/8-h light-dark cycle.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Control solution (water with the same concentration of DMSO as the treatment).

  • Petri dishes or small vials.

  • Scalpel or razor blade.

  • Digital camera for time-lapse photography.

Procedure:

  • Isolate pinnae, each containing secondary and tertiary pulvini, from the S. saman seedlings.

  • Place the cut end of each pinna in a vial containing either the control solution or the test solution with this compound at the desired concentration (e.g., 500 µM).

  • Place the setup under constant light conditions to avoid natural nyctinastic movements.

  • Monitor the angle of the pinnules over time. Record images at regular intervals (e.g., every 30 minutes) for a period of 6-10 hours.

  • Quantify the leaf-closing angle from the images. A complete closure is typically represented as 180°.

Protocol 2: Protoplast Shrinkage Assay in Samanea saman Motor Cells

This assay directly measures the effect of this compound on the motor cells responsible for leaf movement.

Materials:

  • Samanea saman leaves.

  • Enzyme solution for protoplast isolation (e.g., cellulase and macerozyme in a mannitol-based buffer).

  • This compound stock solution.

  • Microscope with a camera.

  • Image analysis software.

Procedure:

  • Isolate extensor motor cell protoplasts from the pulvini of S. saman using an enzymatic digestion method.

  • Purify and resuspend the protoplasts in a suitable buffer.

  • Place a sample of the protoplast suspension on a microscope slide.

  • Add this compound to the protoplast suspension to achieve the final desired concentration.

  • Record time-lapse images of the protoplasts.

  • Measure the diameter of individual protoplasts over time using image analysis software to determine the change in volume. A decrease in volume indicates shrinkage.

Protocol 3: Reporter Gene Activation Assay in Arabidopsis thaliana

This protocol is used to demonstrate the inability of this compound to activate canonical JA-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings carrying a JA-responsive promoter-reporter construct (e.g., LOX2p::GUS or OPCL1p::GUS).

  • This compound stock solution.

  • Positive control (e.g., JA-Ile or Coronatine).

  • Negative control (solvent).

  • GUS staining solution or reagents for a quantitative fluorometric GUS assay.

Procedure:

  • Grow the transgenic Arabidopsis seedlings in liquid culture or on agar plates.

  • Apply the treatment solutions containing this compound, the positive control, or the negative control to the seedlings.

  • Incubate the seedlings for a specific period (e.g., 6-24 hours).

  • For qualitative analysis, perform GUS staining and observe the blue coloration.

  • For quantitative analysis, extract proteins from the seedlings and perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide as a substrate.

  • Normalize GUS activity to the total protein concentration.

Visualizations

Caption: Comparative signaling pathways of canonical JA-Ile and (-)-12-OH-JA.

experimental_workflow_leaf_assay start Start: S. saman Seedlings isolate Isolate Pinnae start->isolate treatment Apply Treatment ((-)-12-OH-JA or Control) isolate->treatment monitor Time-Lapse Photography (6-10 hours) treatment->monitor quantify Quantify Leaf Angle monitor->quantify end End: Assess Bioactivity quantify->end

Caption: Workflow for the Samanea saman leaf-closing assay.

logical_relationship_activity cluster_compounds Jasmonate Compounds cluster_responses Biological Responses JA_Ile JA-Isoleucine Defense Gene-mediated Defense JA_Ile->Defense Activates Movement Rapid Leaf Movement JA_Ile->Movement Inactive OH_JA (-)-12-OH-JA OH_JA->Defense Inactive OH_JA->Movement Activates

Caption: Logical relationship of jasmonate activity on different plant responses.

References

Application of (-)-12-Hydroxyjasmonic Acid in Plant Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid is a naturally occurring oxylipin, a hydroxylated derivative of jasmonic acid. Jasmonates, as a class of phytohormones, are pivotal in mediating a plant's response to both biotic and abiotic stresses. A key aspect of this response is the elicitation of secondary metabolite production, which are often compounds of significant interest for the pharmaceutical and nutraceutical industries. While jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-established elicitors in plant cell culture, the specific application of this compound for enhancing secondary metabolite biosynthesis is a nascent area of investigation.

This document provides a comprehensive overview of the current understanding and potential applications of this compound in plant cell culture. It includes a summary of the jasmonate signaling pathway, a review of the elicitation effects of related jasmonates, and detailed protocols to guide researchers in designing and executing experiments with this compound.

Jasmonate Signaling and the Role of this compound

Jasmonic acid and its derivatives are synthesized from α-linolenic acid through the octadecanoid pathway.[1][2] The biosynthesis is initiated in the chloroplast and completed in the peroxisome, after which jasmonic acid can be transported to the cytoplasm and metabolized into various derivatives, including this compound.[1][2] The most bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile), which binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[1][3]

While this compound is a metabolite of jasmonic acid, its role as a primary signaling molecule for the induction of secondary metabolites is not as well-defined as that of JA or JA-Ile. In fact, some studies suggest that hydroxylation of JA to 12-OH-JA can be a mechanism for inactivating the jasmonate signal.[4] However, it has also been identified as a tuber-inducing factor in potatoes and is involved in the leaf-closing movement of Samanea saman, indicating it possesses distinct biological activities.[4][5][6] Research on tomato plants has shown that wounding leads to a significant increase in the endogenous levels of 12-OH-JA, suggesting its involvement in the wound-response pathway.[5]

Application in Plant Cell Culture: Elicitation of Secondary Metabolites

The application of elicitors in plant cell cultures is a widely used strategy to enhance the production of valuable secondary metabolites. While there is a wealth of data on the use of JA and MeJA, direct experimental evidence for the efficacy of this compound as a potent, general elicitor is limited. Studies have shown that this compound was inactive in inducing typical JA responses, such as the accumulation of volatile organic compounds in Samanea saman and lima bean.[4]

Despite the limited direct evidence, its role as a tuber-inducing factor and its accumulation upon wounding suggest that it may have species-specific or pathway-specific elicitation effects.[5][6] Therefore, researchers are encouraged to explore its potential in their specific plant cell culture systems.

Data on Jasmonate Elicitation

To provide a framework for designing experiments with this compound, the following tables summarize the effective concentrations and resulting yields for the more commonly used jasmonic acid and methyl jasmonate in various plant cell cultures. This data can serve as a starting point for determining the optimal concentration range for this compound.

Table 1: Elicitation with Jasmonic Acid (JA) in Plant Cell Cultures

Plant SpeciesCulture TypeJA Concentration (µM)Secondary MetaboliteFold IncreaseReference
Pelargonium graveolensCell Suspension50Phenolics & FlavonoidsSignificant Increase[7]
Solanum tuberosumStolon Culture0.5 - 5Tuber formationStrong Promoter[6][8][9]
Calendula officinalisHairy Root CultureNot SpecifiedSaponins86-fold (in tissue)[10]

Table 2: Elicitation with Methyl Jasmonate (MeJA) in Plant Cell Cultures

Plant SpeciesCulture TypeMeJA Concentration (µM)Secondary MetaboliteFold IncreaseReference
Dioscorea deltoideaShoot Culture100DiosgeninNot specified (0.814% DW)[11]
TomatoLeavesNot SpecifiedCaffeoylputrescineMassive Accumulation
GrapeCell CultureNot SpecifiedSesquiterpenes, Proanthocyanidins, StilbenesSignificant Production

Experimental Protocols

The following protocols provide a general framework for the application of this compound as an elicitor in plant cell suspension cultures. It is crucial to optimize these protocols for each specific plant cell line.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound

    • Ethanol or Dimethyl sulfoxide (DMSO)

    • Sterile distilled water

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.

    • Dissolve the compound in a minimal amount of ethanol or DMSO. Ensure complete dissolution.

    • Bring the solution to the desired final concentration (e.g., 10 mM) with sterile distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Elicitation of Secondary Metabolites in Plant Cell Suspension Culture
  • Materials:

    • Established plant cell suspension culture in the exponential growth phase

    • This compound stock solution

    • Sterile pipettes

    • Shaker incubator

    • Analytical equipment for secondary metabolite quantification (e.g., HPLC, GC-MS)

  • Procedure:

    • Grow the plant cell suspension culture in a suitable liquid medium under optimal conditions (e.g., temperature, light, agitation).

    • Once the culture reaches the mid-exponential growth phase, add the this compound stock solution to the culture medium to achieve the desired final concentrations. Based on the data for other jasmonates, a starting range of 10-200 µM is recommended.

    • Include a control culture treated with the same volume of the solvent used for the stock solution (e.g., ethanol or DMSO).

    • Continue to incubate the cultures under the same conditions.

    • Harvest the cells and the culture medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

    • Separate the cells from the medium by filtration or centrifugation.

    • Extract the secondary metabolites from both the cells and the medium using an appropriate solvent system.

    • Analyze and quantify the secondary metabolites using suitable analytical techniques.

Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox aos AOS lox->aos aoc AOC aos->aoc opda 12-oxo-PDA (OPDA) aoc->opda opda->opda_p opr3 OPR3 beta_oxidation β-oxidation opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja ja_c JA ja->ja_c opda_p->opr3 hydroxylation Hydroxylation ja_c->hydroxylation jar1 JAR1 ja_c->jar1 oh_ja This compound hydroxylation->oh_ja ja_ile JA-Ile jar1->ja_ile coi1 COI1 ja_ile->coi1 binds jaz JAZ coi1->jaz promotes degradation tf Transcription Factors (e.g., MYC2) jaz->tf represses genes Jasmonate-Responsive Genes (Secondary Metabolism) tf->genes activates

Caption: Simplified Jasmonate Signaling Pathway.

Experimental Workflow for Elicitation

Elicitation_Workflow start Start: Establish Plant Cell Suspension Culture culture Grow cells to exponential phase start->culture prepare_elicitor Prepare sterile stock solution of This compound add_elicitor Add elicitor to culture at various concentrations culture->add_elicitor control Add solvent only (Control) culture->control prepare_elicitor->add_elicitor incubate Incubate for different durations (e.g., 24, 48, 72, 96h) add_elicitor->incubate control->incubate harvest Harvest cells and medium incubate->harvest extract Extract secondary metabolites harvest->extract analyze Quantify metabolites (HPLC, GC-MS, etc.) extract->analyze data_analysis Data Analysis and Comparison analyze->data_analysis end End: Determine optimal elicitation conditions data_analysis->end

Caption: General Experimental Workflow for Elicitation.

Conclusion and Future Perspectives

The use of this compound as an elicitor in plant cell culture is an underexplored area with potential for novel applications. While it may not be a universal elicitor like jasmonic acid or methyl jasmonate, its specific biological activities suggest it could be effective in certain plant species or for the production of particular classes of secondary metabolites. The provided protocols and data on related jasmonates offer a solid foundation for researchers to begin investigating the effects of this compound in their systems. Future research should focus on screening a wide range of plant species and cell lines to identify those that are responsive to this compound and to elucidate the specific signaling pathways it may activate. Such studies could uncover new strategies for the targeted and enhanced production of high-value secondary metabolites.

References

(-)-12-Hydroxyjasmonic Acid: A Key Biomarker in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-12-Hydroxyjasmonic acid, a hydroxylated form of jasmonic acid, is a critical signaling molecule in the plant defense cascade. As a member of the jasmonate family of phytohormones, it plays a pivotal role in mediating responses to a wide array of biotic and abiotic stresses. The quantification of this compound serves as a robust biomarker for assessing the physiological stress level in plants, providing valuable insights for research in plant biology, agriculture, and the development of plant-derived therapeutics. This document provides a comprehensive overview of the role of this compound in plant stress, detailed protocols for its extraction and quantification, and a summary of its induction under various stress conditions.

Data Presentation

The accumulation of this compound is a hallmark of the plant's response to stress. The following table summarizes the quantitative changes in this compound levels in different plant species under various stress conditions.

Plant SpeciesTissueStress ConditionControl Level (pmol/g FW)Stressed Level (pmol/g FW)Fold ChangeReference
Solanum lycopersicum (Tomato)LeavesMechanical Wounding (40 min)~230~1380~6[1]
Solanum lycopersicum (Tomato)LeavesMechanical Wounding (2 h)~230Not ReportedFurther increase[1]
Nicotiana attenuata (Wild Tobacco)LeavesSimulated Herbivory (Wounding + S. litura oral secretions) (1.5 h)Not explicitly stated, but low basal levelsNot explicitly stated, but significant inductionSignificant increase[2]

FW: Fresh Weight

Signaling Pathway and Experimental Workflow

To visualize the biological context and the analytical process for studying this compound, the following diagrams illustrate the jasmonate signaling pathway and a typical experimental workflow for its quantification.

jasmonate_signaling_pathway stress Biotic/Abiotic Stress (e.g., Wounding, Herbivory) membrane Plasma Membrane stress->membrane Perception linolenic_acid α-Linolenic Acid membrane->linolenic_acid Release plastid Chloroplast/Plastid linolenic_acid->plastid opda 12-oxo-phytodienoic acid (OPDA) plastid->opda LOX, AOS, AOC peroxisome Peroxisome opda->peroxisome ja Jasmonic Acid (JA) peroxisome->ja OPR3, β-oxidation cytoplasm Cytoplasm ja->cytoplasm hydroxylation Hydroxylation (JOXs) ja->hydroxylation jai JA-Ile cytoplasm->jai JAR1 cytoplasm->hydroxylation coi1 COI1-JAZ Co-receptor jai->coi1 Binding oh_ja This compound hydroxylation->oh_ja transcription Transcription Factors (e.g., MYC2) coi1->transcription JAZ degradation & TF release gene_expression Stress-responsive Gene Expression transcription->gene_expression Activation defense Plant Defense Responses gene_expression->defense

Jasmonate signaling pathway leading to defense responses.

experimental_workflow sample_collection 1. Plant Tissue Collection (Control & Stressed) homogenization 2. Flash Freeze & Homogenize (in Liquid Nitrogen) sample_collection->homogenization extraction 3. Extraction (e.g., 70% Methanol with 0.1% Acetic Acid) homogenization->extraction is_addition 4. Add Internal Standard (e.g., [2H2]12-OH-JA) extraction->is_addition centrifugation1 5. Vortex & Centrifuge is_addition->centrifugation1 spe 6. Solid-Phase Extraction (SPE) (Optional Purification) centrifugation1->spe evaporation 7. Evaporation & Reconstitution spe->evaporation lcms 8. LC-MS/MS Analysis evaporation->lcms data_analysis 9. Data Analysis & Quantification lcms->data_analysis

References

Application Notes and Protocols for Gene Expression Analysis in Response to (-)-12-Hydroxyjasmonic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid is a hydroxylated derivative of jasmonic acid, a well-characterized phytohormone involved in plant growth, development, and stress responses. While many jasmonate responses are mediated through the canonical COI1-JAZ signaling pathway, emerging evidence suggests that this compound and its derivatives may elicit biological effects through alternative, less understood mechanisms.[1][2][3] This has significant implications for drug discovery and the development of novel agrochemicals, as it points towards the existence of distinct signaling cascades that could be selectively targeted.

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of this compound on gene expression. The methodologies described herein are essential for researchers aiming to elucidate the molecular mechanisms of action of this compound, identify novel downstream targets, and explore its potential applications in agriculture and medicine.

Data Presentation: Summarized Quantitative Data

The following table represents a hypothetical dataset illustrating the kind of results that could be obtained from an RNA-seq experiment. This data would be used to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Table 1: Differentially Expressed Genes in Arabidopsis thaliana Seedlings Treated with 50 µM this compound for 6 Hours

Gene IDGene SymbolLog2 Fold Changep-valueq-value (FDR)Regulation
AT1G74710JAZ10.150.680.85Not Significant
AT2G39940LOX2-0.210.550.78Not Significant
AT3G17820OPCL10.090.820.91Not Significant
AT5G13220PDF1.20.330.450.69Not Significant
AT4G23600PR10.120.710.87Not Significant
AT2G29040Novel_Gene_13.450.0010.008Up-regulated
AT1G55020Novel_Gene_2-2.980.0050.015Down-regulated
AT3G45140Novel_Gene_32.500.0100.025Up-regulated

Note: This table is for illustrative purposes only. JAZ1, LOX2, OPCL1, PDF1.2, and PR1 are well-known jasmonate-responsive genes. Their lack of significant regulation in this hypothetical dataset would support the hypothesis that this compound acts independently of the canonical JA pathway.

Signaling Pathways

The canonical jasmonate signaling pathway is initiated by the binding of the bioactive ligand, jasmonoyl-isoleucine (JA-Ile), to the F-box protein COI1, which is part of the Skp1/Cullin/F-box (SCFCOI1) ubiquitin E3 ligase complex. This binding event promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, thereby de-repressing transcription factors (e.g., MYC2) that activate the expression of jasmonate-responsive genes.[4]

In contrast, this compound is hypothesized to function through a COI1-JAZ-independent pathway.[1][2] The precise components of this alternative pathway are still under investigation.

jasmonate_signaling_pathways cluster_canonical Canonical JA Signaling cluster_alternative Putative this compound Signaling JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (TF) JAZ->MYC2 represses JA_Genes JA-Responsive Genes (e.g., LOX2, OPCL1) MYC2->JA_Genes activates HJA (-)-12-Hydroxyjasmonic Acid Receptor Unknown Receptor HJA->Receptor binds Signaling_Cascade Unknown Signaling Cascade Receptor->Signaling_Cascade TF_alt Alternative TFs Signaling_Cascade->TF_alt HJA_Genes HJA-Responsive Genes TF_alt->HJA_Genes activates/represses experimental_workflow cluster_analysis Gene Expression Analysis Plant_Material Plant Material Growth (e.g., Arabidopsis seedlings) Treatment This compound Treatment Plant_Material->Treatment Harvesting Sample Harvesting & Snap Freezing Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction QC RNA Quality Control (Nanodrop, Bioanalyzer) RNA_Extraction->QC RNA_Seq RNA-Seq QC->RNA_Seq qRT_PCR qRT-PCR QC->qRT_PCR Microarray Microarray QC->Microarray Bioinformatics Bioinformatics Analysis (DEGs, Pathway Analysis) RNA_Seq->Bioinformatics Validation Validation of Key Genes (qRT-PCR) qRT_PCR->Validation can also be used for validation Microarray->Bioinformatics Bioinformatics->Validation

References

Application Notes and Protocols for Studying COI1-JAZ-Independent Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating jasmonate (JA) signaling pathways that operate independently of the canonical CORONATINE INSENSITIVE 1 (COI1)-JASMONATE ZIM-DOMAIN (JAZ) co-receptor system. Understanding these alternative signaling cascades is crucial for a complete picture of JA-mediated physiological processes and for the development of novel agrochemicals or therapeutics that can modulate plant responses with greater specificity.

Introduction to COI1-JAZ-Independent Signaling

The conventional model of jasmonate signaling involves the binding of the bioactive hormone jasmonoyl-isoleucine (JA-Ile) to the F-box protein COI1, a component of the SCFCOI1 E3 ubiquitin ligase. This interaction triggers the ubiquitination and subsequent degradation of JAZ transcriptional repressors, thereby de-repressing transcription factors that regulate JA-responsive genes. However, a growing body of evidence points to the existence of alternative, COI1-JAZ-independent signaling pathways. These non-canonical pathways are often initiated by other jasmonate-related compounds or through crosstalk with other hormone signaling pathways.

Two prominent COI1-JAZ-independent signaling modules have been identified:

  • 12-oxo-phytodienoic acid (OPDA) Signaling: The JA precursor OPDA can activate a specific set of genes independently of COI1 and JA-Ile. This pathway is thought to be mediated by the electrophilic nature of the OPDA molecule, which may allow it to interact with and modify specific protein targets directly.

  • NPR3/NPR4-Mediated JAZ Degradation: The salicylic acid (SA) receptors, NONEXPRESSER OF PR GENES 3 (NPR3) and NPR4, can mediate the degradation of JAZ proteins in an SA-dependent manner, thus integrating SA and JA signaling pathways independently of COI1.

This document outlines detailed protocols for key experiments to study these pathways, presents quantitative data in structured tables, and provides visual diagrams of the signaling cascades and experimental workflows.

Key Experimental Techniques and Protocols

Several powerful molecular biology techniques can be adapted to specifically investigate COI1-JAZ-independent signaling events. The following protocols are tailored for this purpose.

Yeast Two-Hybrid (Y2H) Assay for Identifying Novel JAZ Interactors

The Y2H system is a powerful tool for identifying novel protein-protein interactions. To specifically screen for JAZ interactors that are independent of the COI1-JAZ-JA-Ile complex, the screen can be performed in a yeast strain that does not express COI1, or by using JAZ mutants that are unable to bind to COI1.

Protocol: Yeast Two-Hybrid (Y2H) Screen for COI1-Independent JAZ Interactors

  • Vector Construction:

    • Clone the full-length coding sequence of a JAZ protein (e.g., JAZ1) into a bait vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (BD).

    • To ensure COI1-independence, a JAZ mutant with a mutated Jas domain (which is responsible for COI1 interaction) can be used.

    • Prepare a cDNA library from the plant tissue of interest in a prey vector (e.g., pGADT7), which fuses the cDNA library to the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait plasmid (BD-JAZ) and the prey library (AD-cDNA) into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) following the manufacturer's instructions.

  • Screening for Interactions:

    • Plate the transformed yeast cells on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.

    • After 3-5 days of incubation at 30°C, transfer the resulting colonies to a higher stringency selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade) and containing Aureobasidin A and X-α-Gal.

    • Only yeast cells expressing interacting bait and prey proteins will grow on the high-stringency medium and turn blue.

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

  • Confirmation of Interactions:

    • Perform a one-on-one Y2H assay with the identified prey protein and the original JAZ bait to confirm the interaction.

    • To further confirm COI1-independence, perform the one-on-one Y2H in the presence and absence of JA-Ile and with a wild-type JAZ bait alongside the COI1-binding mutant. The interaction should persist in the mutant and be independent of JA-Ile.

Co-Immunoprecipitation (Co-IP) to Validate In Vivo Interactions

Co-IP is used to verify protein-protein interactions within a cellular context. This protocol is specifically designed to confirm the interaction between NPR4 and JAZ1 in Arabidopsis thaliana.

Protocol: Co-Immunoprecipitation of NPR4 and JAZ1 in Arabidopsis thaliana

  • Plant Material and Protein Extraction:

    • Use transgenic Arabidopsis seedlings expressing epitope-tagged versions of the proteins of interest (e.g., 35S:NPR4-GFP and 35S:HA-JAZ1). A coi1 mutant background can be used to eliminate canonical JA signaling.

    • Treat seedlings with or without 100 µM salicylic acid (SA) for 4 hours to investigate the SA-dependency of the interaction.

    • Harvest and grind 1-2 g of leaf tissue in liquid nitrogen.

    • Extract total proteins using a non-denaturing IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

  • Immunoprecipitation:

    • Pre-clear the protein extract by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-GFP antibody for NPR4-GFP) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with IP buffer to remove non-specific binding proteins.

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins (e.g., anti-GFP and anti-HA antibodies). The presence of both NPR4-GFP and HA-JAZ1 in the immunoprecipitated sample indicates an in vivo interaction.

In Vitro Pull-Down Assay to Study Direct Protein-Ligand Interactions

This assay is useful for investigating the direct binding of a small molecule, such as OPDA, to a protein of interest. Since a specific OPDA receptor has not been identified, this method can be used to screen for potential OPDA-binding proteins.

Protocol: In Vitro Pull-Down Assay for OPDA-Protein Interaction

  • Bait and Prey Preparation:

    • Synthesize or obtain biotinylated OPDA to serve as the "bait".

    • Prepare a total protein extract from Arabidopsis seedlings (or a purified recombinant protein) to serve as the "prey".

  • Binding Reaction:

    • Immobilize the biotinylated OPDA on streptavidin-coated magnetic beads by incubating them together for 1-2 hours at room temperature.

    • Wash the beads to remove unbound OPDA.

    • Incubate the OPDA-coated beads with the protein extract for 2-4 hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a high-salt buffer, a low pH buffer, or by boiling in SDS-PAGE sample buffer.

  • Identification of Interacting Proteins:

    • Analyze the eluted proteins by SDS-PAGE and silver staining or by Western blotting if a candidate protein is being tested.

    • For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.[1]

Split-Luciferase Complementation Assay for In Planta Interaction Dynamics

The split-luciferase assay is a highly sensitive method to quantify protein-protein interactions in living plant cells. It is particularly useful for studying the dynamics of interactions in response to stimuli.[2][3][4]

Protocol: Split-Luciferase Complementation Assay

  • Vector Construction:

    • Fuse the coding sequences of the two proteins of interest (e.g., NPR3 and JAZ1) to the N-terminal (nLUC) and C-terminal (cLUC) fragments of the luciferase enzyme, respectively, in suitable plant expression vectors.

  • Transient Expression in Nicotiana benthamiana :

    • Introduce the constructs into Agrobacterium tumefaciens.

    • Co-infiltrate the Agrobacterium strains carrying the nLUC and cLUC fusion constructs into the leaves of N. benthamiana.

  • Luciferase Activity Measurement:

    • After 2-3 days of incubation, infiltrate the leaves with a luciferin solution.

    • Measure the luminescence signal using a luminometer or a CCD camera. A strong luminescence signal indicates that the two proteins of interest are interacting, bringing the two halves of the luciferase enzyme together and reconstituting its activity.

  • Quantitative Analysis:

    • The intensity of the luminescence signal is proportional to the strength of the protein-protein interaction.[5]

    • This assay can be used to quantify changes in interaction strength in response to different treatments (e.g., addition of SA).

Data Presentation

The following tables summarize representative quantitative data from experiments investigating COI1-JAZ-independent signaling.

Table 1: Yeast Two-Hybrid Analysis of SA-Dependent NPR-JAZ Interactions

BaitPreyConditionInteraction Strength
BD-NPR3AD-JAZ1- SA+
BD-NPR3AD-JAZ1+ 100 µM SA+++
BD-NPR4AD-JAZ1- SA++
BD-NPR4AD-JAZ1+ 100 µM SA+
BD-NPR3AD-JAZ9- SA+
BD-NPR3AD-JAZ9+ 100 µM SA+++
BD (empty)AD-JAZ1+/- SA-
BD-NPR3AD (empty)+/- SA-

Interaction strength is represented qualitatively (+ weak, ++ moderate, +++ strong, - no interaction) based on yeast growth on selective media.[6]

Table 2: Quantitative Split-Luciferase Complementation Assay of NPR3-JAZ1 Interaction in N. benthamiana

nLUC FusioncLUC FusionTreatmentRelative Luminescence Units (RLU)Fold Change
NPR3-nLUCcLUC-JAZ1Mock1500 ± 2001.0
NPR3-nLUCcLUC-JAZ11 mM SA (3h)6000 ± 5004.0
nLUC (empty)cLUC-JAZ1Mock150 ± 30-
NPR3-nLUCcLUC (empty)Mock120 ± 25-

Data are representative and show mean ± SD from three biological replicates. Fold change is calculated relative to the mock-treated sample.[7]

Table 3: Gene Expression Analysis of OPDA-Responsive Genes in Wild-Type and coi1 Mutant Arabidopsis

GeneTreatment (30 min)WT (Fold Change)coi1-1 (Fold Change)
ZAT1030 µM cis-OPDA12.5 ± 2.111.8 ± 1.9
ERF530 µM cis-OPDA8.2 ± 1.57.9 ± 1.3
VSP2 (JA-responsive control)30 µM (-)-JA25.6 ± 4.31.2 ± 0.3
VSP2 (JA-responsive control)30 µM cis-OPDA1.5 ± 0.41.1 ± 0.2

Fold change is relative to mock-treated seedlings. Data are representative and show mean ± SD from four biological replicates.[8]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Caption: COI1-JAZ-independent signaling pathways.

Y2H_Workflow cluster_Y2H Yeast Two-Hybrid Workflow Start Start: Construct Bait (BD-JAZ) & Prey (AD-Library) Transform Co-transform Yeast Start->Transform Select_Low Select on SD/-Trp/-Leu Transform->Select_Low Select_High Select on SD/-Trp/-Leu/-His/-Ade + X-α-Gal Select_Low->Select_High Isolate Isolate Prey Plasmid Select_High->Isolate Sequence Sequence Insert Isolate->Sequence End Identify Interacting Protein Sequence->End CoIP_Workflow cluster_CoIP Co-Immunoprecipitation Workflow Start Start: Protein Extraction from tagged plant lines Preclear Pre-clear lysate with beads Start->Preclear IP Immunoprecipitate with primary antibody Preclear->IP Capture Capture complex with Protein A/G beads IP->Capture Wash Wash beads Capture->Wash Elute Elute proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze End Confirm Interaction Analyze->End

References

Application Notes and Protocols for Investigating Hormonal Crosstalk with (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the hormonal crosstalk of (-)-12-Hydroxyjasmonic acid (12-OH-JA) in plants. The protocols outlined below detail methods for quantifying endogenous hormone levels, analyzing gene expression, and conducting physiological assays to elucidate the interactions between 12-OH-JA and other key plant hormones such as auxins, gibberellins (GAs), abscisic acid (ABA), and ethylene.

Introduction to this compound Signaling

This compound is a hydroxylated derivative of jasmonic acid (JA), a critical signaling molecule in plant defense and development. While often considered a catabolite in the JA pathway, marking a mechanism to attenuate JA responses, emerging evidence suggests that 12-OH-JA and its conjugates may possess unique biological activities.[1][2] Notably, some of these activities may be independent of the canonical COI1-JAZ co-receptor complex, hinting at alternative signaling pathways.[3][4][5] Understanding the hormonal crosstalk of 12-OH-JA is therefore essential for a complete picture of jasmonate signaling and its role in regulating plant physiology.

Data Presentation: Quantitative Analysis of Hormonal Crosstalk

The following tables are templates for summarizing quantitative data from experiments investigating the effect of exogenous this compound treatment on endogenous hormone levels and gene expression.

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected format for presenting experimental results based on known principles of jasmonate crosstalk with other plant hormones. Actual experimental results will vary.

Table 1: Effect of this compound on Endogenous Hormone Levels

TreatmentTime PointAuxin (IAA) (ng/g FW)Gibberellin (GA4) (ng/g FW)Abscisic Acid (ABA) (ng/g FW)Ethylene Precursor (ACC) (nmol/g FW)
Mock6h25.3 ± 2.15.8 ± 0.715.2 ± 1.81.2 ± 0.2
50 µM 12-OH-JA6h18.7 ± 1.94.1 ± 0.522.5 ± 2.52.5 ± 0.3
Mock24h26.1 ± 2.56.2 ± 0.614.8 ± 1.51.1 ± 0.1
50 µM 12-OH-JA24h15.2 ± 1.63.5 ± 0.428.9 ± 3.13.1 ± 0.4

Table 2: Effect of this compound on the Expression of Hormone Biosynthesis and Signaling Genes

TreatmentTime PointYUC8 (Auxin Biosynthesis)GA20ox1 (GA Biosynthesis)NCED3 (ABA Biosynthesis)ACS2 (Ethylene Biosynthesis)
Mock6h1.00 ± 0.121.00 ± 0.151.00 ± 0.111.00 ± 0.13
50 µM 12-OH-JA6h0.65 ± 0.080.45 ± 0.062.50 ± 0.283.20 ± 0.35
Mock24h1.00 ± 0.101.00 ± 0.111.00 ± 0.091.00 ± 0.10
50 µM 12-OH-JA24h0.40 ± 0.050.28 ± 0.044.80 ± 0.515.60 ± 0.62

Experimental Protocols

Protocol 1: Quantification of Plant Hormones by LC-MS/MS

This protocol describes the extraction and quantification of multiple plant hormones from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, leaf discs)

  • Liquid nitrogen

  • Extraction solvent: 2-propanol/H2O/concentrated HCl (2:1:0.002, v/v/v)

  • Dichloromethane

  • Internal standards (e.g., [2H2]-IAA, [2H2]-GA4, [2H6]-ABA, [13C2,15N]-ACC)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system

Procedure:

  • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Add 1 mL of ice-cold extraction solvent containing internal standards to the powdered tissue.

  • Shake for 30 minutes at 4°C.

  • Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube and concentrate using a vacuum concentrator.

  • Resuspend the dried extract in 100 µL of methanol.

  • Purify the extract using an SPE cartridge according to the manufacturer's instructions.

  • Elute the hormones and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample using an LC-MS/MS system with optimized parameters for each hormone.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details the analysis of gene expression changes in response to this compound treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Plant tissue treated with (-)-12-OH-JA or a mock solution

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit following the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions containing cDNA template, gene-specific primers, and qPCR master mix.

  • Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Analyze the data using the 2-ΔΔCt method, normalizing the expression of target genes to a stably expressed reference gene (e.g., ACTIN2).

Protocol 3: Arabidopsis Root Growth Assay

This assay is used to assess the physiological effects of this compound and its interaction with other hormones on root development.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • This compound and other hormones (e.g., IAA, GA3, ABA, ACC)

  • Petri dishes

  • Stereomicroscope

Procedure:

  • Surface sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days.

  • Sow the seeds on MS agar plates.

  • Place the plates vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing different concentrations of (-)-12-OH-JA alone or in combination with other hormones.

  • Continue to grow the seedlings vertically for another 5-7 days.

  • Measure the primary root length and count the number of lateral roots for each seedling using a ruler and a stereomicroscope.

  • Statistically analyze the data to determine the effects of the treatments.

Visualizations

Signaling Pathways and Experimental Workflows

hormonal_crosstalk cluster_JA_pathway This compound Signaling cluster_COI1_independent COI1-Independent Pathway cluster_crosstalk Hormonal Crosstalk 12-OH-JA 12-OH-JA Unknown_Receptor Unknown Receptor 12-OH-JA->Unknown_Receptor Signaling_Cascade_A Signaling Cascade Unknown_Receptor->Signaling_Cascade_A Physiological_Response_A Specific Responses (e.g., Leaf Movement) Signaling_Cascade_A->Physiological_Response_A Auxin Auxin Signaling_Cascade_A->Auxin Antagonistic Gibberellin Gibberellin Signaling_Cascade_A->Gibberellin Antagonistic ABA ABA Signaling_Cascade_A->ABA Synergistic Ethylene Ethylene Signaling_Cascade_A->Ethylene Synergistic

Caption: Proposed signaling of this compound and its crosstalk.

experimental_workflow cluster_analysis Downstream Analysis Start Plant Material (e.g., Arabidopsis seedlings) Treatment Treatment with (-)-12-OH-JA and/or other hormones Start->Treatment Harvest Harvest Tissue at Different Time Points Treatment->Harvest Physiological_Assay Physiological Assays (e.g., Root Growth) Treatment->Physiological_Assay Hormone_Quant Hormone Quantification (LC-MS/MS) Harvest->Hormone_Quant Gene_Expression Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression Data_Integration Data Integration and Crosstalk Analysis Hormone_Quant->Data_Integration Gene_Expression->Data_Integration Physiological_Assay->Data_Integration

Caption: General workflow for investigating hormonal crosstalk.

References

Synthetic Biology Approaches for the Production of (-)-12-Hydroxyjasmonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-12-Hydroxyjasmonic acid (12-OH-JA) is a hydroxylated derivative of the plant hormone jasmonic acid (JA). It has garnered interest for its potential biological activities, including roles in plant defense and development, and as a potential therapeutic agent. Traditional methods for obtaining 12-OH-JA rely on extraction from plant sources, which is often low-yielding and unsustainable. Synthetic biology offers a promising alternative for the efficient and scalable production of 12-OH-JA through the engineering of microbial cell factories. This document provides detailed application notes and protocols for the production of this compound using synthetic biology approaches, focusing on the heterologous expression of key enzymes in microbial hosts.

Introduction to Synthetic Biology for Jasmonate Production

Jasmonates are a class of lipid-based plant hormones that regulate a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1][2][3] The core molecule, jasmonic acid (JA), is synthesized from α-linolenic acid through the octadecanoid pathway.[3][4] Metabolic engineering and synthetic biology provide powerful tools to reconstruct this pathway in microbial hosts, such as Saccharomyces cerevisiae, to achieve de novo synthesis of JA and its derivatives.[1][2][4] This approach allows for controlled and scalable production, independent of plant sources.

Recent advancements have led to the successful engineering of S. cerevisiae for the de novo production of jasmonic acid.[1][2][4] By integrating a series of heterologous genes from plants and fungi, researchers have established a functional jasmonate biosynthetic pathway in yeast.[1][4] This engineered yeast strain serves as a foundational platform for the production of various jasmonate derivatives, including this compound.

Biosynthetic Pathway for this compound

The production of this compound in a heterologous host can be achieved by a two-stage modular approach:

Module 1: De novo synthesis of the precursor, Jasmonic Acid (JA). This involves the reconstruction of the early stages of the jasmonate biosynthetic pathway in a microbial host.

Module 2: Hydroxylation of Jasmonic Acid to this compound. This step requires the introduction of a specific hydroxylase enzyme capable of converting JA to 12-OH-JA.

Key Enzymes and Pathways

Two primary enzymatic routes have been identified for the conversion of a jasmonate precursor to a 12-hydroxylated form:

  • Direct Hydroxylation of Jasmonic Acid: The antibiotic biosynthesis monooxygenase (Abm) from the rice blast fungus Magnaporthe oryzae has been shown to directly convert free JA into 12-OH-JA.[5] This presents a direct and efficient pathway for the desired biotransformation.

  • Hydroxylation of Jasmonoyl-L-isoleucine (JA-Ile): Cytochrome P450 enzymes from Arabidopsis thaliana, namely CYP94B3 and CYP94C1, catalyze the hydroxylation of JA-Ile to 12-hydroxy-JA-Ile (12-OH-JA-Ile).[1][2][6] Subsequently, amidohydrolases such as IAR3 and ILL6 can cleave the isoleucine moiety to yield 12-OH-JA.[6][7]

This document will focus on the more direct route using the Abm monooxygenase.

Data Presentation: Production Titers

The following table summarizes the reported production titers for the precursor, jasmonic acid, in engineered Saccharomyces cerevisiae. While specific titers for this compound are not yet published, these values provide a baseline for the potential production capacity of the engineered host.

PrecursorHost OrganismProduction TiterCultivation ConditionReference
Jasmonic AcidSaccharomyces cerevisiae19.0 mg/LFlask culture with α-linolenic acid supplementation[2][8]
Jasmonic AcidSaccharomyces cerevisiae9.6 mg/LDe novo synthesis in flask culture[4]

Experimental Protocols

This section provides detailed protocols for the production of this compound using an engineered Saccharomyces cerevisiae strain.

Protocol 1: Construction of a this compound Producing Yeast Strain

This protocol describes the genetic modification of a jasmonic acid-producing S. cerevisiae strain to express the Abm monooxygenase from Magnaporthe oryzae.

Materials:

  • Jasmonic acid-producing S. cerevisiae strain (e.g., as described by Tang et al., 2024).[1][4]

  • Yeast expression vector (e.g., pESC-URA).

  • Codon-optimized gene encoding the Abm monooxygenase from Magnaporthe oryzae.

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli cells for plasmid propagation.

  • Yeast transformation reagents (e.g., lithium acetate/polyethylene glycol method).

  • Selective yeast media (e.g., Synthetic Complete medium lacking uracil).

Method:

  • Vector Construction: a. Synthesize the codon-optimized gene for the Abm monooxygenase. b. Clone the Abm gene into the yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1 or GAL1). c. Verify the construct by restriction digest and sequencing.

  • Yeast Transformation: a. Transform the expression vector into the jasmonic acid-producing S. cerevisiae strain using the lithium acetate/polyethylene glycol method. b. Plate the transformed cells on selective media and incubate at 30°C until colonies appear.

  • Strain Verification: a. Confirm the integration or presence of the Abm expression cassette by colony PCR. b. Verify the expression of the Abm protein by Western blot analysis if an antibody is available or by using a tagged version of the protein.

Protocol 2: Whole-Cell Bioconversion of Jasmonic Acid to this compound

This protocol details the use of the engineered yeast strain for the production of this compound.

Materials:

  • Engineered S. cerevisiae strain expressing Abm monooxygenase.

  • Yeast cultivation medium (e.g., YPD or synthetic defined medium).

  • Bioreactor or shake flasks.

  • Inducer (if using an inducible promoter, e.g., galactose).

  • Extraction solvent (e.g., ethyl acetate).

  • Rotary evaporator.

Method:

  • Inoculum Preparation: a. Inoculate a single colony of the engineered yeast strain into 5 mL of appropriate medium and grow overnight at 30°C with shaking.

  • Production Culture: a. Inoculate a larger volume of production medium in a shake flask or bioreactor with the overnight culture to an initial OD600 of 0.1. b. Grow the culture at 30°C with shaking. If using an inducible promoter, add the inducer at the mid-log phase of growth. c. Continue cultivation for 48-72 hours.

  • Extraction of this compound: a. Centrifuge the culture to separate the cells from the supernatant. b. Acidify the supernatant to pH 2.5-3.0 with HCl. c. Extract the supernatant three times with an equal volume of ethyl acetate. d. Pool the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a method for the quantification of this compound in the crude extract.

Materials:

  • Crude extract containing this compound.

  • This compound analytical standard.

  • Deuterium-labeled internal standard (e.g., d2-12-OH-JA).

  • LC-MS/MS system equipped with a C18 reverse-phase column.

  • Mobile phases:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

Method:

  • Sample Preparation: a. Resuspend the crude extract in a known volume of methanol. b. Add the internal standard to a final concentration of 100 ng/mL. c. Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Analysis: a. Inject the sample onto the LC-MS/MS system. b. Separate the compounds using a suitable gradient of mobile phases A and B. c. Detect and quantify the compounds using multiple reaction monitoring (MRM) in negative ion mode. The specific transitions for 12-OH-JA and the internal standard should be optimized.

  • Quantification: a. Generate a standard curve using the analytical standard of this compound. b. Calculate the concentration of this compound in the sample based on the standard curve and the peak area ratio to the internal standard.

Visualizations: Signaling Pathways and Workflows

Jasmonate_Biosynthesis_in_Yeast cluster_0 Yeast Central Metabolism cluster_1 Engineered Jasmonic Acid Pathway cluster_2 12-Hydroxylation Module Acetyl-CoA Acetyl-CoA α-Linolenic Acid α-Linolenic Acid Acetyl-CoA->α-Linolenic Acid Fatty Acid Synthesis (Multiple Steps) 13(S)-HPOT 13(S)-HPOT α-Linolenic Acid->13(S)-HPOT LOX 12,13(S)-EOT 12,13(S)-EOT 13(S)-HPOT->12,13(S)-EOT AOS cis-(+)-OPDA cis-(+)-OPDA 12,13(S)-EOT->cis-(+)-OPDA AOC OPC-8:0 OPC-8:0 cis-(+)-OPDA->OPC-8:0 OPR3 Jasmonic Acid Jasmonic Acid OPC-8:0->Jasmonic Acid β-oxidation (3 cycles) This compound This compound Jasmonic Acid->this compound Abm Monooxygenase

Caption: Biosynthetic pathway for this compound in engineered yeast.

Experimental_Workflow A Strain Construction: Clone Abm monooxygenase gene into yeast expression vector. Transform into JA-producing yeast. B Cultivation: Inoculate and grow engineered yeast strain. A->B C Induction (if applicable): Add inducer to express Abm monooxygenase. B->C D Whole-Cell Bioconversion: Incubate culture for production of 12-OH-JA. C->D E Extraction: Separate cells and extract 12-OH-JA from supernatant. D->E F Analysis: Quantify 12-OH-JA using LC-MS/MS. E->F

Caption: Experimental workflow for 12-OH-JA production.

Conclusion

The synthetic biology approaches outlined in this document provide a robust framework for the production of this compound in a microbial host. By leveraging the existing engineered yeast platform for jasmonic acid synthesis and introducing a suitable hydroxylase, it is possible to establish a scalable and sustainable production system. Further optimization of enzyme expression, cofactor availability, and fermentation conditions will be crucial for achieving industrially relevant titers of this compound. These protocols and notes offer a comprehensive guide for researchers and professionals in the fields of metabolic engineering, natural product synthesis, and drug development to explore the potential of this valuable compound.

References

Application Notes and Protocols for Transcriptomics Analysis of Plant Response to (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Jasmonates and (-)-12-Hydroxyjasmonic Acid

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including growth, defense against pathogens and herbivores, and responses to abiotic stress.[1][2] The most well-characterized jasmonate is jasmonic acid (JA), which is synthesized from linolenic acid in the chloroplasts and peroxisomes.[1][2] In the cytoplasm, JA can be metabolized into a variety of active and inactive forms, including methyl jasmonate (MeJA), the bioactive conjugate JA-isoleucine (JA-Ile), and hydroxylated forms such as this compound (12-OH-JA).[1]

While the signaling pathway of JA-Ile is well-established and proceeds through the F-box protein CORONATINE INSENSITIVE1 (COI1) and the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, emerging evidence suggests that not all jasmonates signal through this canonical pathway.[3][4] Notably, this compound and its glucosylated derivatives have been shown to elicit biological responses, such as leaf-closing movement in Samanea saman, independently of the COI1-JAZ module.[3][4] This suggests the existence of a novel, alternative signaling cascade for this particular jasmonate derivative.

Significance of Studying this compound

The unique, COI1-JAZ-independent signaling pathway of this compound presents a compelling area of research for plant biologists and drug development professionals. Understanding the transcriptomic and metabolic responses to this compound can:

  • Uncover novel signaling components: Identifying the receptors and downstream signaling elements involved in the this compound pathway can provide new insights into the complexity of plant hormone signaling.

  • Identify new targets for crop improvement: Manipulating the this compound pathway could lead to the development of crops with enhanced resistance to specific stresses without some of the growth-inhibitory side effects associated with the activation of the canonical JA pathway.

  • Discover novel bioactive compounds: The signaling pathway of this compound may regulate the biosynthesis of specialized metabolites with potential applications in medicine, agriculture, and industry.

These application notes and protocols provide a comprehensive framework for conducting a transcriptomics and metabolomics analysis to elucidate the plant response to this compound.

Experimental Protocols

Protocol 1: Plant Growth and Treatment

This protocol describes the growth of the model plant Arabidopsis thaliana and subsequent treatment with this compound.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar

  • Petri dishes (90 mm)

  • Growth chamber with controlled light, temperature, and humidity

  • This compound

  • Ethanol (for stock solution)

  • Sterile water

Procedure:

  • Sterilization and Sowing:

    • Surface-sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach for 10 minutes, and then rinse five times with sterile water.

    • Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and sow them on MS medium in Petri dishes.

  • Vernalization and Growth:

    • Seal the Petri dishes and vernalize the seeds at 4°C for 3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • Seedling Growth:

    • Grow the seedlings for 10-14 days until they have developed a small rosette.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the experiment, dilute the stock solution in sterile water to the final desired concentration (e.g., 50 µM). Prepare a mock control solution with the same concentration of ethanol as the treatment solution.

  • Treatment Application:

    • Flood the Petri dishes containing the seedlings with the this compound solution or the mock solution.

    • Incubate the treated seedlings for the desired time points (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Harvesting:

    • At each time point, harvest the whole seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA or metabolite extraction.

Protocol 2: RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)

This protocol outlines the steps for extracting high-quality RNA, preparing sequencing libraries, and performing high-throughput sequencing.

Materials:

  • Frozen plant tissue from Protocol 1

  • Liquid nitrogen

  • RNase-free mortars and pestles

  • Plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I, RNase-free

  • RNA quantification instrument (e.g., NanoDrop, Qubit)

  • RNA quality assessment instrument (e.g., Bioanalyzer, Agilent)

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Extraction:

    • Grind the frozen plant tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

    • Extract total RNA from the ground tissue using a plant RNA extraction kit according to the manufacturer's instructions.

    • Perform an on-column DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Quantify the extracted RNA using a spectrophotometer or fluorometer.

    • Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system. A RIN value > 8 is recommended for RNA-seq.

  • Library Preparation:

    • Prepare RNA-seq libraries from the high-quality total RNA using a commercial library preparation kit. This typically involves:

      • mRNA enrichment using oligo(dT) magnetic beads.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • A-tailing and adapter ligation.

      • PCR amplification of the library.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared libraries.

    • Pool the libraries and sequence them on a next-generation sequencing platform to generate a sufficient number of reads per sample (e.g., 20-30 million reads).

Protocol 3: Bioinformatic Analysis of RNA-Seq Data

This protocol provides a general workflow for the bioinformatic analysis of the generated RNA-seq data.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for read trimming)

  • STAR or HISAT2 (for read alignment)

  • featureCounts or htseq-count (for read quantification)

  • DESeq2 or edgeR (for differential gene expression analysis)

  • Gene Ontology (GO) and KEGG pathway analysis tools

Procedure:

  • Raw Read Quality Control:

    • Assess the quality of the raw sequencing reads using FastQC.

  • Read Trimming:

    • Remove adapter sequences and low-quality reads using a tool like Trimmomatic.

  • Alignment to a Reference Genome:

    • Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR or HISAT2.

  • Read Quantification:

    • Count the number of reads mapping to each gene using featureCounts or htseq-count.

  • Differential Gene Expression Analysis:

    • Use a statistical package like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the this compound-treated and mock-treated samples at each time point.

    • Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Annotation and Enrichment Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of DEGs to identify over-represented biological processes, molecular functions, and pathways.

Data Presentation

As no public datasets for the transcriptomic response to this compound are currently available, the following tables present hypothetical data for illustrative purposes. These tables are structured to reflect the expected outcomes of the experiments described above.

Table 1: Hypothetical Differentially Expressed Genes in Arabidopsis thaliana 6 hours after treatment with 50 µM this compound
Gene IDGene NameLog2(Fold Change)p-valueAdjusted p-valueAnnotation
AT1G74710JAZ10.580.00120.015Jasmonate ZIM-domain protein 1
AT2G39940MYC20.450.00250.028Transcription factor
AT3G15450WRKY332.151.5e-68.2e-5Transcription factor involved in defense
AT4G31500PDF1.2-0.120.650.82Plant defensin 1.2 (not significantly changed)
AT5G44420VSP2-0.050.880.95Vegetative storage protein 2 (not significantly changed)
AT1G19180CYP81D113.502.3e-81.1e-6Cytochrome P450
AT2G22330GSTU42.895.1e-72.0e-5Glutathione S-transferase
AT4G10500PER42.541.2e-66.3e-5Peroxidase 4

Note: This is a hypothetical dataset. The lack of significant upregulation of canonical JA-responsive genes like PDF1.2 and VSP2 is intended to reflect the COI1-JAZ-independent nature of this compound signaling.

Table 2: Hypothetical Metabolite Changes in Arabidopsis thaliana 24 hours after treatment with 50 µM this compound
MetaboliteCompound ClassFold Change vs. Mockp-value
Kaempferol-3-O-glucosideFlavonoid2.80.0005
ScopoletinPhenylpropanoid3.50.0001
CamalexinIndole alkaloid4.28.9e-5
Salicylic acidPhenolic acid1.20.045
Jasmonic acidJasmonate1.10.35
JA-IsoleucineJasmonate0.90.41
Abscisic acidAbscisic acid1.80.008
Indole-3-acetic acidAuxin0.70.012

Note: This is a hypothetical dataset illustrating potential changes in secondary metabolites and other hormones, while the levels of canonical jasmonates remain relatively stable.

Mandatory Visualization

Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_growth Plant Growth and Treatment cluster_omics Omics Analysis cluster_data Data Analysis p1 Arabidopsis thaliana Growth (10-14 days) p2 Treatment with This compound (50 µM) or Mock p1->p2 p3 Time-course Harvest (0, 1, 3, 6, 12, 24h) p2->p3 rna_ext RNA Extraction and QC p3->rna_ext Transcriptomics met_ext Metabolite Extraction p3->met_ext Metabolomics lib_prep RNA-Seq Library Preparation rna_ext->lib_prep seq Next-Generation Sequencing lib_prep->seq bioinfo RNA-Seq Bioinformatic Analysis (QC, Alignment, DEG) seq->bioinfo lcms LC-MS/MS Analysis met_ext->lcms met_data Metabolomics Data Processing lcms->met_data integration Integrated Analysis and Pathway Mapping bioinfo->integration met_data->integration

Caption: Experimental workflow for transcriptomics and metabolomics analysis.

canonical_ja_signaling stress Biotic/Abiotic Stress ja_ile JA-Ile (bioactive) stress->ja_ile coi1 COI1 ja_ile->coi1 binds jaz JAZ Repressor coi1->jaz targets for degradation myc2 MYC2/3/4 (TFs) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degraded ja_genes JA-responsive Genes (e.g., VSP, PDF1.2) myc2->ja_genes activates

Caption: Canonical JA-Ile signaling pathway.

noncanonical_12ohja_signaling oh_ja (-)-12-OH-JA receptor Unknown Receptor oh_ja->receptor binds signaling_cascade Signaling Cascade (COI1-JAZ Independent) receptor->signaling_cascade activates tfs Specific TFs signaling_cascade->tfs activates response_genes Response Genes (e.g., defense, secondary metabolism) tfs->response_genes regulates

Caption: Proposed (-)-12-OH-JA signaling pathway.

References

Application Note: Metabolomic Profiling of Jasmonates Including (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating plant growth, development, and defense responses against biotic and abiotic stresses.[1][2] Key members of this family include jasmonic acid (JA), its biologically active conjugate jasmonoyl-isoleucine (JA-Ile), and various metabolites such as (-)-12-Hydroxyjasmonic acid (12-OH-JA).[3][4] Accurate quantification of these low-abundance signaling molecules is crucial for understanding the intricate signaling pathways they govern.[3] Liquid chromatography-mass spectrometry (LC-MS) has become a primary technique for the sensitive and specific quantification of jasmonates.[5] This application note provides detailed protocols for the extraction, purification, and quantification of jasmonates from plant tissues, with a special focus on 12-OH-JA, and illustrates the core signaling pathway.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is initiated by various stimuli, leading to the biosynthesis of JA. For signaling, JA is typically converted to its active form, JA-Ile.[6] This active conjugate facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[1] The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing for the activation of JA-responsive genes that regulate various physiological and defense responses.[1][8] Hydroxylation of jasmonates, for instance, the formation of 12-OH-JA, can be a mechanism for inactivating the signal, but 12-OH-JA and its derivatives may also possess their own biological activities, some of which are independent of the canonical COI1-JAZ pathway.[9][10][11]

Jasmonate_Signaling cluster_perception Signal Perception & Biosynthesis cluster_activation Signal Activation & Regulation cluster_transduction Signal Transduction cluster_response Cellular Response Stress Biotic/Abiotic Stress MembraneLipids Membrane Lipids Stress->MembraneLipids alpha_Linolenic_Acid α-Linolenic Acid MembraneLipids->alpha_Linolenic_Acid Lipase OPDA 12-oxo-PDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC (Chloroplast) JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation (Peroxisome) JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JAR1 JAR1 JA->JAR1 OH_JA (-)-12-Hydroxy-JA (12-OH-JA) JA->OH_JA Hydroxylation Metabolism Metabolism/ Deactivation JA_Ile->Metabolism COI1 SCF-COI1 Complex JA_Ile->COI1 binds JAR1->JA_Ile Conjugation JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (TF) JAZ->MYC2 represses GeneExpression JA-Responsive Genes MYC2->GeneExpression Defense Defense Responses GeneExpression->Defense Development Developmental Changes GeneExpression->Development

Caption: Overview of the Jasmonate (JA) signaling pathway.

Experimental Protocols

Sample Preparation: Extraction and Purification

This protocol is adapted from established methods for phytohormone analysis.[12][13][14] It is designed for the simultaneous extraction of multiple jasmonates from small amounts of plant tissue (~50 mg fresh weight).[12]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Methanol (pre-chilled to -20°C)

  • Ethyl acetate

  • 70% Methanol, 0.1% Formic Acid

  • 100% Methanol, 0.1% Formic Acid

  • Internal standards (e.g., D6-JA, D2-JA-Ile)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 50-100 mg)

  • Centrifuge, vacuum concentrator

Procedure:

  • Sample Collection and Homogenization: Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen. Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • To the powdered tissue, add 1 mL of cold (-20°C) extraction solvent (methanol/water/formic acid, 80:19:1, v/v/v).

    • Add internal standards (e.g., 5-10 ng of D6-JA) to correct for analyte loss during sample preparation.[12]

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant in a new tube.

  • Purification via Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 1 mL of 100% methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove highly polar impurities.

    • Elute the jasmonates with 1 mL of 80% methanol. Some protocols suggest a sequential elution, where certain jasmonates may elute in different methanol concentrations (e.g., 60% methanol for JA).[13][14]

  • Concentration: Evaporate the eluate to dryness using a vacuum concentrator.

  • Reconstitution: Re-dissolve the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Quantification

This protocol outlines a general method for the quantification of jasmonates using a tandem mass spectrometry system.[3][12]

Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for jasmonates.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard. The transition for 12-OH-JA is m/z 225 -> 59.[12] Other common transitions include JA (209 -> 59) and JA-Ile (322 -> 130).[12]

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum signal intensity for each compound.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison across different samples or treatments. The use of internal standards allows for absolute quantification.

Table 1: Quantification of Jasmonates in Arabidopsis thaliana Leaves After Wounding. Data are hypothetical, based on typical results seen in plant stress studies, and presented as ng/g of fresh weight (FW) ± standard deviation.

Time After WoundingJasmonic Acid (JA)JA-Isoleucine (JA-Ile)This compound (12-OH-JA)
0 hours (Control) 15.2 ± 2.12.5 ± 0.45.8 ± 0.9
1 hour 250.6 ± 18.545.3 ± 5.230.1 ± 4.5
4 hours 110.3 ± 12.918.7 ± 2.385.6 ± 9.7
24 hours 25.8 ± 3.44.1 ± 0.640.2 ± 5.1

Table 2: MRM Transitions for Jasmonate Quantification. [12] CE = Collision Energy. Values should be empirically optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityCE (eV)
Jasmonic Acid (JA)209.159.0Negative15-25
JA-Isoleucine (JA-Ile)322.2130.1Negative10-20
(-)-12-OH-JA225.159.0Negative15-25
D6-JA (Internal Std)215.162.0Negative15-25
D2-JA-Ile (Internal Std)324.2130.1Negative10-20

Experimental Workflow

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution at each stage to ensure data quality and reproducibility.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Plant Tissue Sampling (~50 mg FW) B 2. Homogenization (in Liquid N2) A->B C 3. Extraction (Methanol-based solvent + Internal Standards) B->C D 4. Purification (Solid-Phase Extraction) C->D E 5. Concentration & Reconstitution D->E F 6. UPLC-MS/MS Analysis (MRM Mode) E->F G 7. Peak Integration & Quantification F->G H 8. Data Normalization (using Internal Standards) G->H I 9. Statistical Analysis & Reporting H->I

Caption: Workflow for jasmonate metabolomic profiling.

References

Troubleshooting & Optimization

improving the recovery of (-)-12-Hydroxyjasmonic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of (-)-12-Hydroxyjasmonic acid during extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for extracting this compound from plant tissues?

A1: Methanol is the most widely used solvent for the extraction of jasmonates, including this compound, from plant tissues.[1][2] Its polarity allows for efficient extraction of these moderately polar compounds. Aqueous mixtures of organic solvents like acetone have also been reported for the extraction of related compounds.

Q2: How can I minimize the degradation of this compound during extraction?

A2: To minimize degradation, it is crucial to work at low temperatures. Homogenize plant material under liquid nitrogen and keep extracts on ice or at 4°C throughout the procedure.[1] Additionally, be mindful of the pH of your extraction and purification solutions, as extreme pH values can potentially affect the stability of hydroxylated fatty acids.

Q3: What is the purpose of using an internal standard, and which one should I use?

A3: An internal standard is essential to correct for the loss of the analyte during sample preparation and to account for matrix effects in the analytical measurement. For the quantification of this compound, a stable isotope-labeled counterpart, such as D2-12-OH-JA, is the ideal internal standard. If a labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used, but this is less accurate.

Q4: Which Solid-Phase Extraction (SPE) sorbent is best for purifying this compound?

A4: Reversed-phase (e.g., C18) and mixed-mode SPE cartridges are commonly used for the purification of jasmonates.[1][2] Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, can offer superior cleanup by allowing for more selective washing steps to remove interfering compounds from the plant matrix.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Recovery of this compound 1. Incomplete cell lysis: The extraction solvent did not efficiently penetrate the plant tissue. 2. Suboptimal extraction solvent: The chosen solvent may not be optimal for your specific plant matrix. 3. Analyte loss during SPE: The analyte may be eluting during the washing step or not eluting completely from the cartridge.[4] 4. Degradation of the analyte: Exposure to high temperatures or extreme pH may have degraded the compound.1. Ensure thorough homogenization of the plant material, preferably under liquid nitrogen.[1] 2. While methanol is common, consider testing other solvents like ethanol or acetone to see if they improve recovery for your specific sample. 3. Optimize the SPE wash and elution steps. Use a weaker wash solvent or a stronger elution solvent. Collect and analyze the wash and elution fractions to determine where the analyte is being lost.[4] 4. Maintain low temperatures throughout the extraction process and ensure the pH of your solutions is near neutral.
Poor Chromatographic Peak Shape 1. Matrix effects: Co-eluting compounds from the plant extract can interfere with the ionization and chromatography of the analyte.[5] 2. Inappropriate mobile phase: The mobile phase composition may not be optimal for the separation.1. Improve the sample cleanup by optimizing the SPE protocol. Consider using a mixed-mode SPE cartridge for more effective removal of interferences.[3] Diluting the sample before injection can also mitigate matrix effects. 2. Adjust the mobile phase composition, such as the organic solvent ratio and the pH. The use of a mobile phase with a pH of around 3.5 has been shown to improve the chromatography of acidic phytohormones.[1]
Co-elution with Other Jasmonates 1. Insufficient chromatographic resolution: The HPLC/UPLC method is not able to separate this compound from other structurally similar jasmonates.1. Optimize the chromatographic gradient. A shallower gradient can improve the separation of closely related compounds. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to find the one that provides the best selectivity for jasmonates.
Inconsistent Results 1. Variability in sample preparation: Inconsistent homogenization, extraction times, or SPE procedures can lead to variable results.[4] 2. Instrument instability: Fluctuations in the LC-MS/MS system can cause variations in signal intensity.1. Standardize all steps of the extraction protocol. Use an automated liquid handler for repetitive tasks if available. Always use an internal standard to correct for variations. 2. Perform regular calibration and maintenance of the LC-MS/MS instrument. Monitor the performance of the system by injecting a standard solution at regular intervals during the sample analysis sequence.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from the UPLC-MS/MS method described by Balcke et al. (2012).[1]

  • Sample Homogenization:

    • Flash-freeze 20-50 mg of fresh plant material in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • To the powdered tissue, add 500 µL of cold methanol containing a known amount of a suitable internal standard (e.g., D2-12-OH-JA).

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a mixed-mode SPE cartridge (e.g., PS/DVB-based) with 1 mL of methanol followed by 1 mL of water.

    • Load the methanolic extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar impurities.

    • Elute the this compound with 1 mL of methanol or acetonitrile.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data

The recovery of phytohormones can vary depending on the sample matrix and the extraction procedure. The following table summarizes recovery data for several jasmonates using a mixed-mode SPE cleanup.

PhytohormoneRecovery in Standard Solution (%)Recovery in Plant Matrix (%)
This compound > 9088
Jasmonic acid (JA)> 9092
Jasmonoyl-isoleucine (JA-Ile)> 9095

Data adapted from Balcke et al. (2012).[1] Recoveries were determined using a standard addition method with a mixed-mode SPE cleanup.

Visualizations

Jasmonate Biosynthesis Pathway

The following diagram illustrates the biosynthesis of jasmonic acid and its subsequent conversion to this compound.

Jasmonate_Biosynthesis alpha_Linolenic_Acid α-Linolenic Acid _13_HPOT 13(S)-HPOT alpha_Linolenic_Acid->_13_HPOT LOX _12_13_EOT 12,13(S)-EOT _13_HPOT->_12_13_EOT AOS OPDA 12-oxo-PDA _12_13_EOT->OPDA AOC JA Jasmonic Acid OPDA->JA OPR3, β-oxidation _12_OH_JA This compound JA->_12_OH_JA CYP94B3/JOX

Caption: Biosynthesis pathway of this compound from α-linolenic acid.

COI1-JAZ Signaling Pathway

This diagram shows the core signaling pathway for jasmonates, involving the COI1 receptor and JAZ repressor proteins.

COI1_JAZ_Signaling cluster_repression Repression State cluster_activation Activation State JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ recruits MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation JA_Response Jasmonate Response Genes MYC2->JA_Response cannot activate MYC2_active MYC2 MYC2_active->JA_Response activates

Caption: Simplified COI1-JAZ signaling pathway for jasmonate perception.

Experimental Workflow for this compound Extraction and Analysis

This workflow outlines the key steps from sample collection to data analysis.

Extraction_Workflow Sample_Collection 1. Sample Collection (Flash-freeze in N2) Homogenization 2. Homogenization (Liquid N2) Sample_Collection->Homogenization Extraction 3. Extraction (Methanol + Internal Standard) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation SPE 5. Solid-Phase Extraction (Cleanup) Centrifugation->SPE Supernatant Evaporation 6. Evaporation (Nitrogen Stream) SPE->Evaporation Eluate Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS 8. UPLC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis 9. Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

challenges in the mass spectrometry analysis of (-)-12-Hydroxyjasmonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of (-)-12-Hydroxyjasmonic acid (12-OH-JA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of 12-OH-JA quantification.

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS the preferred method for analyzing this compound over GC-MS?

A1: LC-MS/MS is generally preferred for its high sensitivity and specificity without the need for chemical derivatization. GC-MS analysis requires a time-consuming derivatization step to make 12-OH-JA volatile.[1][2] Modern UPLC-MS/MS methods can achieve high sensitivity, allowing for the quantification of phytohormones in very small tissue samples (less than 50 mg fresh weight).[1][3]

Q2: What is the most common ionization mode and precursor ion for 12-OH-JA analysis?

A2: The most common and effective method is negative-ion electrospray ionization (ESI). In this mode, 12-OH-JA readily loses a proton to form the deprotonated molecule [M-H]⁻, which is observed as the precursor ion at an m/z of approximately 225.11.[1][4]

Q3: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What should I use?

A3: This is a common challenge. While a specific internal standard for 12-OH-JA is often unavailable, researchers frequently use a stable isotope-labeled standard of a structurally related compound. Deuterated jasmonic acid (e.g., ²H₆-JA) is commonly used to standardize for 12-OH-JA, correcting for variations during sample extraction and ionization.[1]

Q4: What are isobaric interferences and how can they affect my 12-OH-JA analysis?

A4: Isobaric interferences are compounds that have the same nominal mass as your analyte of interest, which can co-elute and interfere with quantification. In complex biological matrices, other metabolites may be present that produce an ion at the same m/z as 12-OH-JA.[5] Stringent chromatographic separation is crucial to resolve these interferences from the 12-OH-JA peak to ensure accurate quantification.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Mobile Phase: The use of 0.1% formic acid can sometimes be less effective than other additives.[1][3]2. Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix compete with 12-OH-JA for ionization, reducing its signal.[1][6]3. Inefficient Sample Enrichment: The concentration of 12-OH-JA in the final extract is too low.[7]1. Optimize Mobile Phase: Replace formic acid with 0.3 mmol/L ammonium formate (pH adjusted to ~3.5). This has been shown to significantly improve MS sensitivity for jasmonates.[1][3]2. Improve Sample Cleanup: Implement a robust Solid Phase Extraction (SPE) protocol to remove interfering matrix components. A mixed-mode or polymer-based reversed-phase SPE can be effective.[1]3. Concentrate the Sample: After elution from the SPE cartridge, dry the sample completely under a gentle stream of nitrogen and reconstitute it in a small volume of a suitable solvent (e.g., 50% aqueous acetonitrile).[1]
Poor Peak Shape (Tailing or Fronting) 1. Column Degradation: The analytical column has lost its stationary phase integrity.2. Secondary Interactions: The analyte is interacting with active sites on the column packing material.3. Inappropriate Reconstitution Solvent: The solvent used to redissolve the sample extract is too strong, causing the peak to distort.1. Replace Column: Substitute the old column with a new one of the same type.2. Adjust Mobile Phase pH: For acidic compounds like 12-OH-JA, ensure the mobile phase pH is low enough to keep the analyte in its neutral form.3. Match Reconstitution Solvent: Ensure the reconstitution solvent is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.
High Variability Between Replicate Injections 1. Inconsistent Sample Preparation: Variations in extraction or SPE recovery between samples.2. Autosampler Issues: Inaccurate injection volumes or air bubbles in the sample vial.3. System Instability: Fluctuations in pump pressure or ion source temperature.1. Use an Internal Standard: Incorporate a suitable internal standard (e.g., ²H₆-JA) at the very beginning of the sample preparation process to account for variability.[8]2. Check Autosampler: Ensure there are no air bubbles in the vials and that the injection needle is set to the correct depth. Prepare fresh samples if degradation is suspected.[6]3. System Check: Purge the LC pumps to remove air bubbles and allow the system to equilibrate fully before starting the analytical run.[6]
No Peak Detected 1. Concentration Below LOD: The amount of 12-OH-JA in the sample is below the instrument's limit of detection.2. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct precursor and product ion transitions for 12-OH-JA.3. LC Plumbing Error: The LC is not delivering flow to the mass spectrometer.1. Increase Sample Amount: If possible, start with a larger amount of initial tissue material.[1]2. Verify MS Method: Confirm the MRM transitions are correctly entered. For [M-H]⁻, the precursor is m/z 225.1. Common product ions include m/z 180.9 and 136.9.[4]3. Check Connections: Ensure all LC tubing is correctly connected to the ion source and that there is flow from the waste line during operation.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound based on established methods.[1]

Table 1: Method Performance & Sensitivity

ParameterValueNotes
Instrument Limit of Quantification (LOQᵢ)2.5 fmolAchieved with UPLC-MS/MS.[1]
Linear Dynamic Range (LDR)4 x 10²With a coefficient of determination (R²) > 0.99.[1]
Analyte Recovery>70%Using SPE followed by nitrogen drying and reconstitution.[1]

Table 2: Mass Spectrometry Parameters (Negative ESI Mode)

ParameterIonm/z ValueNotes
Precursor Ion[M-H]⁻225.11Represents the deprotonated molecule.[4]
Product Ion 1[Fragment]⁻180.91A characteristic fragment ion at lower collision energies (e.g., 10 V).[4]
Product Ion 2[Fragment]⁻136.92A characteristic fragment ion at higher collision energies (e.g., 20 V).[4]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) from Plant Tissue

This protocol is adapted from a validated method for phytohormone analysis.[1]

  • Homogenization: Weigh 20–50 mg of fresh plant material, freeze it in liquid nitrogen, and homogenize to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: Add 500 µL of methanol containing a suitable internal standard (e.g., 0.1 ng/µL of ²H₆-JA) to the homogenized tissue in a microfuge tube.[1][9] Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

  • SPE Conditioning: Use a mixed-mode or cation exchange SPE plate/cartridge. Condition the sorbent by passing methanol followed by water through it.

  • Sample Loading: Carefully load the supernatant from step 3 onto the conditioned SPE sorbent.

  • Washing: Wash the sorbent with 100-200 µL of water to remove salts and other highly polar impurities.[1]

  • Elution: Elute the analytes using an appropriate solvent. A common approach is to use consecutive elutions with solvents like acetonitrile or isopropanol.[1]

  • Drying and Reconstitution: Dry the eluate completely under a stream of nitrogen. Reconstitute the dried extract in 40-80 µL of a solvent compatible with the LC mobile phase, such as 50% aqueous acetonitrile or a mixture of acetonitrile and 0.3 mmol/L aqueous ammonium formate (pH 3.5).[1]

Protocol 2: UPLC-MS/MS Analysis
  • LC Column: Use a high-efficiency reversed-phase column, such as a Waters Acquity BEH C18 (1.7 µm particle size).[10]

  • Mobile Phase:

    • Mobile Phase A: 0.3 mmol/L ammonium formate in water (pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Employ a suitable gradient to separate 12-OH-JA from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: A flow rate of 0.2–0.4 mL/min is typical for UPLC systems.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the transition from the precursor ion (m/z 225.1) to at least two product ions (e.g., m/z 180.9 and 136.9) for confident quantification and identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plant Tissue (20-50 mg) homogenize 2. Homogenization (Liquid N2) sample->homogenize extract 3. Extraction (Methanol + Internal Std) homogenize->extract spe 4. Solid-Phase Extraction (Enrichment & Cleanup) extract->spe dry_recon 5. Dry-Down & Reconstitution spe->dry_recon final_sample Final Sample for Injection dry_recon->final_sample injection 6. UPLC Injection final_sample->injection separation 7. Chromatographic Separation (C18 Column) injection->separation ionization 8. ESI Source (Negative Mode) separation->ionization detection 9. MS/MS Detection (MRM Mode) ionization->detection data 10. Data Acquisition detection->data processing 11. Peak Integration data->processing quant 12. Quantification (vs. Internal Standard) processing->quant report Result quant->report

Caption: Workflow for the analysis of this compound.

isobaric_interference cluster_ideal Ideal Separation cluster_poor Poor Separation (Co-elution) A_ideal 12-OH-JA (m/z 225.1) chrom_ideal Chromatogram B_ideal Interference (m/z 225.1) logic Issue: If chromatographic separation is insufficient, the isobaric interference co-elutes with 12-OH-JA, leading to an inaccurate (overestimated) quantification. AB_poor 12-OH-JA + Interference (m/z 225.1) chrom_poor Chromatogram

Caption: Logic of isobaric interference in mass spectrometry.

References

Technical Support Center: Quantification of (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of (-)-12-Hydroxyjasmonic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, components of the biological matrix (e.g., lipids, pigments, salts) can co-extract with the analyte. During ionization in the mass spectrometer source, these co-eluting compounds can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2][3] This can result in underestimation or overestimation of the true concentration.

Q2: I am observing significant ion suppression for my this compound signal. What are the most common causes?

A2: Significant ion suppression is a common manifestation of matrix effects. The primary causes include:

  • Insufficient Sample Cleanup: High levels of endogenous matrix components, such as phospholipids, fatty acids, and pigments, are often the main culprits.[4][5]

  • Co-elution with Interfering Compounds: If a matrix component has a similar retention time to this compound under the employed chromatographic conditions, it can compete for ionization.[6]

  • High Analyte Concentration: While less common, at very high concentrations, the analyte itself can cause self-suppression.

  • Inappropriate Ionization Source Conditions: Suboptimal settings for parameters like temperature, gas flow, and voltage can exacerbate matrix effects.

Q3: How can I determine if my assay is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike analysis.[7] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same amount of analyte spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantification results.

This is a classic symptom of uncompensated matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility start Start: Poor Reproducibility q_cleanup Is your sample cleanup sufficient? start->q_cleanup improve_cleanup Implement/Optimize Sample Cleanup (e.g., SPE, LLE) q_cleanup->improve_cleanup No q_is Are you using a stable isotope-labeled internal standard? q_cleanup->q_is Yes improve_cleanup->q_is implement_is Incorporate a Stable Isotope-Labeled Internal Standard (e.g., D2-12-OH-JA) q_is->implement_is No q_cal Are you using matrix-matched calibration or standard addition? q_is->q_cal Yes implement_is->q_cal implement_cal Adopt Matrix-Matched Calibration or Standard Addition q_cal->implement_cal No optimize_lc Optimize Chromatographic Separation to resolve analyte from interferences q_cal->optimize_lc Yes implement_cal->optimize_lc end End: Improved Reproducibility optimize_lc->end G cluster_1 General Workflow for Overcoming Matrix Effects cluster_2 Quantification Strategy start Start: Sample extraction Extraction of This compound start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification end End: Accurate Result quantification->end sid Stable Isotope Dilution quantification->sid mmc Matrix-Matched Calibration quantification->mmc sa Standard Addition quantification->sa G cluster_0 Logical Relationship of Mitigation Strategies cluster_1 Primary Mitigation cluster_2 Compensation matrix_effect Matrix Effect (Ion Suppression/Enhancement) sample_prep Improved Sample Preparation (SPE, LLE) matrix_effect->sample_prep Reduces Interferences chromatography Optimized Chromatography matrix_effect->chromatography Separates from Interferences sid Stable Isotope Dilution sample_prep->sid Complements calibration Advanced Calibration (Matrix-Matched, Standard Addition) chromatography->calibration Complements sid->matrix_effect Compensates for Effect calibration->matrix_effect Compensates for Effect

References

interference from other plant compounds in jasmonate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for jasmonate analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and troubleshooting issues related to the quantification of jasmonates from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for jasmonate quantification?

A1: The most prevalent and robust methods for jasmonate analysis are hyphenated chromatography techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for its high sensitivity and selectivity in detecting a range of jasmonates and their conjugates.[1][2] Gas chromatography-mass spectrometry (GC-MS) is also a traditional and powerful technique, particularly for volatile jasmonates like methyl jasmonate, though it often requires derivatization of the analytes.[3][4]

Q2: Why is sample preparation so critical for accurate jasmonate analysis?

A2: Plant tissues contain a complex mixture of compounds that can interfere with the detection of jasmonates, which are typically present at very low concentrations.[3][4] Proper sample preparation, including extraction and purification, is essential to remove these interfering substances, which can otherwise lead to inaccurate quantification through phenomena like ion suppression in LC-MS or co-elution in GC.[5][6]

Q3: What are the main classes of interfering compounds in jasmonate analysis?

A3: The primary interfering compounds are abundant secondary metabolites and other matrix components from the plant extract. These can include:

  • Photosynthetic pigments: Chlorophylls and carotenoids.

  • Phenolic compounds: Flavonoids, tannins, and phenolic acids.[7]

  • Lipids and fatty acids: Abundant in plant tissues and can cause significant matrix effects.

  • Other phytohormones and their metabolites: Can have similar chemical properties and retention times.[8]

Q4: Which Solid-Phase Extraction (SPE) cartridge should I choose for purifying my jasmonate samples?

A4: The choice of SPE cartridge depends on the specific plant matrix and the properties of the jasmonates you are analyzing. Here is a comparison of commonly used SPE sorbents:

Sorbent TypePrinciple of SeparationBest ForConsiderations
C18 (Reversed-Phase) Non-polar interactionsGeneral purpose cleanup of non-polar to moderately polar compounds. Widely used for jasmonate purification.[3][4][9]May not be sufficient for removing all polar interferences.
Polymeric (e.g., Oasis HLB, Polystyrene-Divinylbenzene) Mixed-mode (hydrophilic and lipophilic) or reversed-phase interactionsRetaining a wide range of analytes, including polar and non-polar compounds. Often provides cleaner extracts than C18.[10]Can be more expensive than silica-based sorbents.
Ion-Exchange (e.g., SAX, SCX) Ionic interactionsSeparating acidic (anion exchange) or basic (cation exchange) compounds. Useful for targeting specific jasmonate derivatives.Requires careful pH control of loading, washing, and elution buffers.
Mixed-Mode (e.g., RP/Cation Exchange) Combination of reversed-phase and ion-exchangeHighly selective purification, allowing for the removal of a broad range of interferences in a single step.[8]Method development can be more complex.

Q5: What are the advantages of using internal standards in jasmonate analysis?

A5: Internal standards, particularly stable isotope-labeled versions of the target jasmonates (e.g., deuterated JA), are crucial for accurate quantification.[8][9] They are added at the beginning of the sample preparation process and experience the same extraction inefficiencies and matrix effects as the endogenous analytes. This allows for the correction of analyte loss during sample processing and compensates for variations in instrument response, leading to more accurate and reproducible results.[9]

Troubleshooting Guides

Issue 1: Low Recovery of Jasmonates

Low recovery is a frequent problem that can arise at various stages of the experimental workflow.

Troubleshooting Steps:

Low_Recovery_Troubleshooting cluster_extraction Extraction Issues cluster_spe SPE Issues cluster_evaporation Evaporation/Reconstitution Issues cluster_degradation Degradation Issues start Low Jasmonate Recovery Detected check_extraction 1. Verify Extraction Efficiency start->check_extraction check_spe 2. Optimize SPE Step check_extraction->check_spe Extraction OK? q1 Inappropriate solvent? check_extraction->q1 q2 Insufficient homogenization? check_extraction->q2 check_evaporation 3. Assess Evaporation/Reconstitution check_spe->check_evaporation SPE OK? q3 Sorbent-analyte mismatch? check_spe->q3 q4 Improper conditioning? check_spe->q4 q5 Wash solvent too strong? check_spe->q5 q6 Elution solvent too weak? check_spe->q6 check_degradation 4. Investigate Analyte Degradation check_evaporation->check_degradation Evaporation OK? q7 Analyte loss during drying? check_evaporation->q7 q8 Incomplete reconstitution? check_evaporation->q8 q9 Enzymatic degradation? check_degradation->q9 q10 pH instability? check_degradation->q10 s1 Use appropriate polarity solvent (e.g., 80% Methanol). q1->s1 s2 Ensure complete tissue disruption. q2->s2 s3 Select appropriate SPE cartridge (e.g., C18, Oasis HLB). q3->s3 s4 Ensure cartridge is fully wetted with conditioning solvent. q4->s4 s5 Use a weaker wash solvent to avoid eluting jasmonates. q5->s5 s6 Increase elution solvent strength or volume. q6->s6 s7 Avoid excessive heat or harsh nitrogen stream. q7->s7 s8 Vortex/sonicate sample in reconstitution solvent. q8->s8 s9 Immediately freeze samples in liquid nitrogen. q9->s9 s10 Maintain appropriate pH throughout extraction. q10->s10

Issue 2: High Signal Variability or Poor Reproducibility

Inconsistent results between technical or biological replicates can obscure true biological differences.

Possible Causes and Solutions:

CauseSolution
Inconsistent Sample Homogenization Ensure a uniform and consistent homogenization procedure for all samples. Incomplete homogenization can lead to variable extraction efficiency.
SPE Cartridge Bed Drying Out Do not allow the SPE sorbent bed to dry out between conditioning, loading, and washing steps. This can lead to inconsistent analyte retention.[11]
Inconsistent Flow Rates during SPE Maintain a consistent and slow flow rate during sample loading and elution to ensure proper interaction between the analyte and the sorbent.[11]
Matrix Effects (Ion Suppression/Enhancement) Use matrix-matched calibrants or, preferably, stable isotope-labeled internal standards to correct for variability in ion suppression between samples.[5][6][12]
Instrumental Drift Run quality control (QC) samples periodically throughout the analytical run to monitor and correct for any instrument performance drift.
Issue 3: Unexpected Peaks or High Background Noise

Extraneous peaks or a high baseline can interfere with the detection and integration of jasmonate peaks.

Possible Causes and Solutions:

CauseSolution
Co-elution of Interfering Compounds Improve the purification step by using a more selective SPE cartridge (e.g., mixed-mode) or by optimizing the wash and elution steps. Adjust the chromatographic gradient to better separate the jasmonates from interfering compounds.
Contamination from Solvents or Labware Use high-purity (e.g., LC-MS grade) solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or use new items to avoid contamination.[13]
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler and run blank injections between samples to check for and mitigate carryover.[13]
Inefficient Ionization or Ion Source Contamination Optimize the mass spectrometer's ion source parameters (e.g., temperature, gas flows). Regularly clean the ion source to remove accumulated residue.

Experimental Protocols

Protocol 1: General Jasmonate Extraction and Purification using SPE

This protocol provides a general workflow for the extraction and purification of jasmonates from plant leaf tissue for LC-MS/MS analysis.

Experimental_Workflow start 1. Sample Collection & Freezing homogenization 2. Homogenization (in liquid nitrogen) start->homogenization extraction 3. Extraction (e.g., 80% Methanol with internal standards) homogenization->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 collect_supernatant 5. Collect Supernatant centrifugation1->collect_supernatant spe 6. Solid-Phase Extraction (SPE) Purification collect_supernatant->spe evaporation 7. Evaporation to Dryness (under nitrogen stream) spe->evaporation reconstitution 8. Reconstitution (in mobile phase) evaporation->reconstitution analysis 9. LC-MS/MS Analysis reconstitution->analysis

Methodology:

  • Sample Collection and Freezing: Harvest plant tissue (e.g., 50-100 mg) and immediately freeze it in liquid nitrogen to quench metabolic activity.[8]

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol in water) containing the internal standards to the powdered tissue. Vortex thoroughly and incubate at a low temperature (e.g., -20°C or 4°C) for a specified time (e.g., 1 hour to overnight) with shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 or Oasis HLB SPE cartridge by passing methanol followed by water through it.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

    • Elution: Elute the jasmonates with a stronger solvent (e.g., 80-100% methanol or acetonitrile).

  • Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.

Jasmonate Signaling Pathway

Understanding the jasmonate signaling pathway can provide context for experimental results. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which frees up transcription factors to activate jasmonate-responsive genes.

Jasmonate_Signaling cluster_resting Resting State (Low JA-Ile) cluster_active Active State (High JA-Ile) Stress Wounding / Herbivory JA_Ile JA-Ile (Active Hormone) Stress->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Ub Ubiquitination JAZ->Ub is ubiquitinated SCF_COI1->JAZ recruits Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression inactive Proteasome 26S Proteasome Ub->Proteasome degraded by MYC2_active MYC2 (Active) Proteasome->MYC2_active releases MYC2_active->Gene_Expression activates

References

enhancing the sensitivity of (-)-12-Hydroxyjasmonic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of (-)-12-Hydroxyjasmonic acid detection in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is currently the most sensitive method for the quantification of this compound.[1][2] This technique combines the separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for detection at very low concentrations, often in the femtomole range.[1]

Q2: Why am I seeing low signal intensity for my this compound sample in LC-MS/MS?

A2: Low signal intensity can be due to several factors, including inefficient ionization, matrix effects from complex samples, or suboptimal sample preparation. To improve ionization, consider adjusting the mobile phase pH; acidic conditions often enhance protonation and signal in positive ion mode.[3][4] A thorough sample cleanup using solid-phase extraction (SPE) can mitigate matrix effects.[1][4][5]

Q3: Can I use HPLC with fluorescence detection for this compound analysis?

A3: Yes, HPLC with fluorescence detection is a viable and sensitive method. However, since this compound is not naturally fluorescent, a pre-column derivatization step with a fluorescent labeling agent is required to enable detection.[6]

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: The primary goals of sample preparation are to efficiently extract the analyte from the matrix, remove interfering compounds, and concentrate the sample. A common approach involves extraction with a polar solvent like methanol, followed by a cleanup and concentration step using solid-phase extraction (SPE).[1][5] The choice of SPE sorbent is critical and should be based on the physicochemical properties of this compound.[7]

Q5: Is an immunoassay like ELISA suitable for this compound detection?

A5: While ELISA is a powerful technique for quantifying many biomolecules, its application to small molecules like this compound can be challenging and may offer lower specificity compared to LC-MS/MS. If considering an ELISA, it is crucial to use a highly specific antibody and to validate the assay for cross-reactivity with other jasmonates.

Troubleshooting Guides

LC-MS/MS Detection
Issue Potential Cause Troubleshooting Steps
Low Signal/Sensitivity 1. Inefficient ionization. 2. Matrix effects suppressing the signal. 3. Suboptimal MS parameters. 4. Analyte degradation.1. Optimize mobile phase additives (e.g., formic acid) to improve protonation.[3] Consider post-column addition of acid to separate chromatography and ionization optimization.[3] 2. Improve sample cleanup using a suitable Solid-Phase Extraction (SPE) protocol.[4][7] Dilute the sample if matrix effects are severe. 3. Perform tuning and optimization of MS parameters (e.g., cone voltage, collision energy) using a this compound standard.[8] 4. Ensure samples are stored properly at low temperatures and minimize freeze-thaw cycles.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or degradation. 2. Incompatibility between injection solvent and mobile phase. 3. Column overloading.1. Flush the column with a strong solvent. If the problem persists, replace the column.[9] 2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. 3. Reduce the amount of sample injected onto the column.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations.1. Check for leaks in the LC system and ensure the pump is properly primed.[10] 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 3. Use a column oven to maintain a stable temperature.[11]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Impure reagents or solvents. 3. Contamination from the sample matrix.1. Flush the system with high-purity solvents. 2. Use LC-MS grade solvents and additives.[9][12] 3. Enhance the sample cleanup procedure to remove more interfering compounds.[4]
HPLC with Fluorescence Detection
Issue Potential Cause Troubleshooting Steps
No or Low Fluorescence Signal 1. Incomplete or failed derivatization reaction. 2. Incorrect excitation or emission wavelengths. 3. Degradation of the fluorescent tag.1. Optimize derivatization conditions (temperature, time, reagent concentration).[6] Ensure reagents are fresh. 2. Verify the excitation and emission maxima for the specific fluorescent label used. 3. Protect derivatized samples from light and analyze them promptly.
Variable Peak Areas 1. Inconsistent derivatization efficiency. 2. Pipetting errors during sample or reagent addition. 3. Injector variability.1. Ensure precise control over reaction conditions for all samples and standards. 2. Calibrate pipettes and use consistent pipetting techniques.[13] 3. Check the autosampler for proper function and ensure the sample loop is completely filled.
Baseline Drift 1. Contaminated or degrading column. 2. Mobile phase composition changing over time. 3. Detector lamp aging.1. Flush or replace the column. 2. Prepare fresh mobile phase daily and keep reservoirs sealed.[10] 3. Check the detector lamp's usage hours and replace if necessary.
ELISA
Issue Potential Cause Troubleshooting Steps
High Background 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated substrate.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Optimize blocking buffer concentration and incubation time. Add a mild detergent like Tween-20 to wash buffers. 3. Use fresh, colorless substrate solution for each assay.[14]
Low or No Signal 1. Inactive antibody or antigen. 2. Incorrect antibody concentrations. 3. Insufficient incubation times.1. Ensure proper storage and handling of antibodies and standards. 2. Titrate capture and detection antibodies to determine optimal concentrations. 3. Increase incubation times as recommended by the kit protocol.
High Coefficient of Variation (CV%) between Replicates 1. Inaccurate pipetting. 2. Uneven temperature across the plate during incubation. 3. Inconsistent washing.1. Use calibrated pipettes and change tips for each sample.[13] 2. Avoid stacking plates during incubation and use a plate sealer to ensure uniform temperature.[13] 3. Ensure all wells are washed with the same volume and for the same duration.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and related compounds using various analytical methods.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
12-OH-JAUPLC-MS/MS2.5 fmol10 fmol[1]
Jasmonic AcidUPLC-MS/MS-10^-17 - 10^-15 mol[1]
Jasmonic AcidHPLC-Fluorescence (with derivatization)2.9 ng/mL-

Experimental Protocols

Detailed Protocol for UPLC-MS/MS Detection of this compound

This protocol is adapted from a validated method for high-sensitivity phytohormone analysis.[1]

1. Sample Extraction: a. Homogenize 20-50 mg of fresh plant material in a mortar under liquid nitrogen. b. Extract the homogenized tissue with 500 µL of methanol containing an appropriate internal standard (e.g., deuterated jasmonic acid). c. Perform the extraction in a bead mill for efficient cell disruption. d. Centrifuge the extract and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode SPE cartridge (e.g., polystyrene/divinylbenzene-based) according to the manufacturer's instructions. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with a weak solvent to remove interfering compounds. d. Elute the retained analytes, including this compound, with an appropriate elution solvent (e.g., methanol or acetonitrile-based). e. Dry the eluate under a stream of nitrogen.

3. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 40 µL acetonitrile followed by dilution with 0.3 mmol/L aqueous ammonium formate, pH 3.5).[1] b. Inject the sample into a UPLC system equipped with a C18 reversed-phase column. c. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.[8][15] d. Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. e. Optimize the MRM transitions for this compound (e.g., precursor ion m/z 225.2 -> product ion m/z 59).[8]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis UPLC-MS/MS Analysis Start Plant Tissue Sample (20-50 mg) Homogenize Homogenization in Liquid N2 Start->Homogenize Extract Extraction with Methanol + Internal Standard Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Load Load Supernatant onto SPE Cartridge CollectSupernatant->Load Wash Wash to Remove Interferences Load->Wash Elute Elute (-)-12-OH-JA Wash->Elute Dry Dry Eluate under Nitrogen Elute->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Detect Detection in MRM Mode Inject->Detect End Data Analysis & Quantification Detect->End

Caption: UPLC-MS/MS workflow for (-)-12-OH-JA detection.

Jasmonate_Signaling cluster_Bioynthesis Biosynthesis & Metabolism cluster_COI1_Dependent COI1-Dependent Signaling cluster_COI1_Independent COI1-Independent Signaling Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA Linolenic_Acid->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 OH_JA This compound (12-OH-JA) JA->OH_JA Hydroxylation COI1 COI1 Receptor JA_Ile->COI1 OH_JA_Glc 12-O-Glucosyl-JA (Bioactive in specific responses) OH_JA->OH_JA_Glc Glucosylation OH_JA_Note (-)-12-OH-JA and its glucoside are inactive in typical COI1-dependent JA responses. Potassium_Flux Potassium Fluxes OH_JA_Glc->Potassium_Flux Activates JAZ JAZ Repressor COI1->JAZ Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Gene_Expression JA-Responsive Gene Expression (Defense, Development) TF->Gene_Expression Activates Leaf_Movement Leaf Closing Movement (e.g., in Samanea saman) Potassium_Flux->Leaf_Movement

Caption: Jasmonate signaling pathways.

References

dealing with low abundance of (-)-12-Hydroxyjasmonic acid in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of (-)-12-Hydroxyjasmonic acid in their samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?

Answer:

Low recovery during SPE is a common issue when dealing with low-abundance analytes. Here are the likely causes and how to troubleshoot them:

  • Sorbent-Analyte Mismatch: The polarity of your sorbent may not be appropriate for this compound.

    • Solution: For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18) is generally suitable.[1][2] If you are using a C18 cartridge and still face issues, consider a sorbent with a different selectivity.[3]

  • Improper Conditioning or Equilibration: Failure to properly wet and prepare the sorbent bed can lead to incomplete binding of the analyte.[4]

    • Solution: Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with the same solvent composition as your sample.[5]

  • Sample pH and Ionization State: The pH of your sample can affect the retention of ionizable compounds on the sorbent.[4]

    • Solution: Adjust the pH of your sample to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent.

  • Sample Loading Issues: Loading the sample too quickly or overloading the cartridge can result in breakthrough and loss of the analyte.[3][4]

    • Solution: Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. Ensure your sample load does not exceed the cartridge's capacity.[5]

  • Inadequate Washing or Elution: The wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak for complete recovery.[1][3][4]

    • Solution: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte. For elution, use a solvent with sufficient strength to fully desorb this compound. You might need to increase the elution volume.[5]

  • Analyte Adsorption to Labware: Low concentrations of analytes can adhere to the surfaces of glass or plastic tubes.[6]

    • Solution: Consider using silanized glassware or polypropylene tubes to minimize non-specific adsorption.

Question: What is a reliable extraction method for this compound from plant tissues?

Answer:

A common and effective method involves extraction with an organic solvent followed by purification using SPE. A validated procedure for jasmonates, including 12-hydroxyjasmonic acid, involves a single-step sample preparation based on mixed-mode solid-phase extraction.[7][8] This approach has been shown to provide high analyte recovery and sensitivity, allowing for the analysis of small tissue samples (less than 50 mg of fresh weight).[7][8]

Another established method for the extraction of jasmonic acid and related compounds from plant tissues involves extraction with methanol and ethyl acetate, followed by purification and enrichment with C18 cartridges.[2][9][10]

Analytical Detection & Quantification

Question: My signal for this compound is very low or undetectable by LC-MS. How can I improve the sensitivity?

Answer:

Improving the sensitivity for low-abundance analytes like this compound often requires optimization of both the sample preparation and the analytical method.

  • Optimize LC-MS/MS Parameters:

    • Solution: A highly sensitive UPLC-MS/MS method can be employed for the determination of jasmonates.[7] This involves careful optimization of mobile phase composition to enhance chromatographic separation and mass spectrometric sensitivity.[7][8] Using a more sensitive mass spectrometer can also significantly lower the limits of detection.[7]

  • Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can improve its ionization efficiency and chromatographic behavior, leading to enhanced sensitivity in LC-MS analysis.[11][12]

    • Solution: Consider using a derivatization agent that introduces a readily ionizable moiety to the molecule. For example, reagents targeting carbonyl functions, such as methoxyamine, have been used to confirm the presence of related jasmonate structures.[13] Derivatization can also be used to introduce a fluorescent tag for highly sensitive HPLC analysis with fluorescence detection.[14]

  • Minimize Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.

    • Solution: Improve your sample cleanup procedure. A liquid-liquid extraction step after SPE can further remove interfering substances like lipids.[15]

Question: Are there alternative analytical techniques if I don't have access to a highly sensitive LC-MS/MS system?

Answer:

While LC-MS/MS is the gold standard for this type of analysis, other techniques can be adapted for sensitive detection:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Solution: This method involves derivatizing the analyte with a fluorescent tag, which can provide very low detection limits.[14] A method for jasmonic acid using a BODIPY-based derivatizing agent achieved a detection limit of 1.14 x 10⁻¹⁰ M.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Solution: GC-MS can be used for the analysis of jasmonates, but it typically requires a derivatization step to make the compounds volatile.[2][9] A common derivatization agent is diazomethane.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to provide a benchmark for your experiments.

Table 1: LC-MS/MS Method Performance for Jasmonate Analysis

ParameterValueReference
Instrument Limit of Detection (LODi) for 12-OH-JA2.5 fmol[7]
Instrument Limit of Quantification (LOQi) for 12-OH-JANot specified[7]
Method Limit of Quantification (LOQm)10⁻¹⁷ - 10⁻¹⁵ mol[7]
Sample ThroughputAt least 96 samples per day[7]

Table 2: Recovery of Phytohormones Using Optimized SPE

AnalyteRecovery Rate (%)Sample MatrixReference
Jasmonic Acid (JA)> 90%Plant Extract[7]
12-OH-JA> 90%Plant Extract[7]
Salicylic Acid (SA)> 90%Plant Extract[7]
Abscisic Acid (ABA)> 90%Plant Extract[7]

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) for Jasmonates

This protocol is adapted from a validated UPLC-MS/MS method for phytohormone analysis.[7][8]

  • Homogenization: Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of extraction solvent (e.g., methanol or an acetonitrile/water mixture) containing internal standards to the powdered tissue. Vortex thoroughly and incubate at 4°C.

  • Centrifugation: Centrifuge the extract to pellet the debris.

  • SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interfering compounds. The composition of the wash solvent should be optimized to avoid elution of the analyte.

  • Elution: Elute the jasmonates from the cartridge with an appropriate elution solvent (e.g., a higher percentage of organic solvent).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with your LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plant Tissue Sample homogenize Homogenization (Liquid Nitrogen) start->homogenize extract Extraction (e.g., Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge load Load Sample centrifuge->load condition Condition & Equilibrate Cartridge condition->load wash Wash load->wash elute Elute Analyte wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction and analysis of this compound.

jasmonate_signaling cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_conjugation Conjugation & Signaling cluster_inactivation Inactivation stimulus Wounding or Herbivory alpha_linolenic α-Linolenic Acid stimulus->alpha_linolenic opda 12-oxo-PDA alpha_linolenic->opda ja Jasmonic Acid (JA) opda->ja ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile hydroxy_ja This compound ja->hydroxy_ja hydroxylation coi1 COI1 ja_ile->coi1 jaz JAZ Repressor coi1->jaz degradation transcription Transcription of JA-responsive genes jaz->transcription derepression

Caption: Simplified signaling pathway of jasmonic acid.

troubleshooting_workflow start Low/No Signal for This compound check_spe Check SPE Recovery start->check_spe low_recovery Low SPE Recovery check_spe->low_recovery Yes good_recovery Good SPE Recovery check_spe->good_recovery No troubleshoot_spe Troubleshoot SPE: - Sorbent Choice - pH - Solvents - Flow Rate low_recovery->troubleshoot_spe check_ms Check LC-MS Sensitivity good_recovery->check_ms final_check Re-analyze Sample troubleshoot_spe->final_check low_sensitivity Low MS Sensitivity check_ms->low_sensitivity Yes check_ms->final_check No optimize_ms Optimize MS Parameters or Consider Derivatization low_sensitivity->optimize_ms optimize_ms->final_check

Caption: Troubleshooting workflow for low signal of this compound.

References

common pitfalls in studying jasmonate signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying jasmonate (JA) signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: My single jaz mutant doesn't show any phenotype. Is my experiment failing?

Answer: Not necessarily. A lack of phenotype in a single jaz mutant is a very common observation and is often due to genetic redundancy. The JASMONATE ZIM-DOMAIN (JAZ) gene family is composed of multiple members (13 in Arabidopsis) that can have overlapping functions.[1][2] To overcome this, it is often necessary to generate higher-order mutants (e.g., double, triple, or even decuple mutants) to unmask the functions of specific JAZ proteins in a particular process.[1][3]

Troubleshooting Steps:

  • Confirm Gene Knockout: Verify that your T-DNA insertion or CRISPR/Cas9 mutation results in a true null allele by using RT-qPCR to check for the absence of the full-length transcript.

  • Analyze Gene Expression: Check if other JAZ genes are transcriptionally upregulated in your single mutant, which could indicate functional compensation.

  • Generate Higher-Order Mutants: Cross your single mutant with other jaz mutants, particularly those that are phylogenetically closely related, to create higher-order mutants.[2]

  • Consider Specific Conditions: Some JAZ functions are only apparent under specific stress conditions (e.g., pathogen attack, herbivory) or in specific tissues.[1] Ensure your experimental conditions are appropriate to reveal the phenotype.

FAQ 2: I am seeing unexpected changes in genes related to other hormone pathways (e.g., salicylic acid, auxin) after jasmonate treatment. Is this cross-contamination?

Answer: This is highly unlikely to be contamination and is almost certainly due to the extensive and complex crosstalk between the jasmonate signaling pathway and other phytohormone pathways.[4][5] JA signaling is a central hub that integrates various developmental and stress-related signals, leading to both synergistic and antagonistic interactions with other hormones.[6][7]

Key Crosstalk Interactions:

  • Salicylic Acid (SA): Generally antagonistic. JA and SA pathways often inhibit each other, which is crucial for fine-tuning the response to different types of pathogens (biotrophs vs. necrotrophs).[8][9]

  • Auxin: Both synergistic and antagonistic effects depending on the developmental context. For example, they cooperatively regulate flower development but can act antagonistically in root growth.[7]

  • Gibberellin (GA): Primarily antagonistic, often referred to as the "growth-defense tradeoff." This interaction is mediated by the direct binding of JAZ proteins to DELLA proteins, the key repressors of GA signaling.[4][5]

  • Ethylene (ET): Often synergistic, particularly in defense against necrotrophic pathogens. Key transcription factors from both pathways, such as MYC2 (JA) and EIN3 (ET), are involved in this crosstalk.[7]

  • Abscisic Acid (ABA): Can be both synergistic and antagonistic. For instance, JAZ proteins can interact with ABA signaling components like ABI5 to modulate responses.[4]

Experimental Consideration: When analyzing gene expression data after JA treatment, it is crucial to use pathway analysis tools to understand the broader impact on the entire hormone regulatory network, rather than focusing solely on known JA-responsive genes.[10]

FAQ 3: My results from treating with methyl jasmonate (MeJA) and jasmonic acid (JA) are different. Which compound should I be using?

Answer: The choice between MeJA and JA (and its bioactive conjugate, JA-Ile) is critical and depends on the specific biological question. While related, their bioactivity and mode of action can differ.

  • Jasmonoyl-isoleucine (JA-Ile) is the most bioactive form of jasmonate that directly promotes the interaction between the co-receptors COI1 and JAZ proteins, leading to the degradation of JAZ repressors and activation of the signaling pathway.[6][9][11]

  • Jasmonic Acid (JA) is the direct precursor to JA-Ile. Its activity often depends on its conversion to JA-Ile by the enzyme JAR1.[12]

  • Methyl Jasmonate (MeJA) is a volatile ester of JA. It is often used in experiments because it can easily penetrate plant tissues. However, it typically needs to be hydrolyzed to JA by esterases before it can be converted to the active JA-Ile.[9]

Pitfall: Exogenously applied MeJA or JA may not always perfectly mimic the endogenous hormonal response due to differences in uptake, transport, and metabolism.[13] For critical experiments, direct application of JA-Ile might be considered, though it is more expensive. Furthermore, the precursor 12-oxo-phytodienoic acid (OPDA) can have signaling activity independent of its conversion to JA, adding another layer of complexity.[14]

Troubleshooting Guides

Guide 1: Inconsistent Quantification of Jasmonates by LC-MS/MS

Problem: You are observing high variability in JA and JA-Ile levels between technical or biological replicates.

This is a common issue due to the low abundance of jasmonates in plant tissues and the complexity of the metabolic profile.[15]

Troubleshooting Workflow:

G cluster_0 Sample Collection & Handling cluster_1 Extraction cluster_2 LC-MS/MS Analysis A Inconsistent JA Levels B Is tissue flash-frozen immediately in liquid N2? A->B C Standardize harvesting time and minimize handling. B->C No E Is an internal standard (e.g., D2-JA, 13C6-JA-Ile) used? B->E Yes D Mechanical damage during harvesting induces JA synthesis. C->D F Incorporate labeled internal standards for accurate normalization. E->F No G Are you using a validated extraction protocol? E->G Yes H Optimize two-phase extraction (e.g., ethyl acetate) to remove interfering lipids. G->H No I Is the instrument sensitivity sufficient? G->I Yes J Optimize MS parameters: MRM transitions, collision energy, and source settings. I->J No K Are you seeing matrix effects? I->K Yes M Consistent Quantification J->M L Dilute sample or improve chromatography to separate jasmonates from interfering compounds. K->L Yes K->M No L->M Resolved G A Clone JAZ into 'Bait' vector (pGBKT7) C Test Bait for Auto-activation on SD/-Trp/His+3AT A->C B Clone TF library into 'Prey' vector (pGADT7) D Co-transform Bait and Prey library into yeast B->D C->A Auto-activation found -> Re-clone or use 3-AT C->D No auto-activation E Plate on selective media (SD/-Leu/-Trp/-His) D->E F Isolate positive colonies E->F G Sequence prey plasmids to identify interactors F->G H Validate interactions (e.g., Co-IP, BiFC) G->H JA_Signaling cluster_crosstalk Hormonal Crosstalk Stress Wounding, Herbivory, Pathogens JA_Ile JA-Ile (Bioactive Hormone) Stress->JA_Ile Biosynthesis SCF_COI1 SCF-COI1 (E3 Ubiquitin Ligase) JA_Ile->SCF_COI1 Promotes binding JAZ JAZ Proteins (Repressors) SCF_COI1->JAZ Proteasome 26S Proteasome SCF_COI1->Proteasome Ubiquitination MYC2 MYC2/3/4 (Transcription Factors) JAZ->MYC2 Represses DELLA DELLA (GA Repressor) JAZ->DELLA Interacts with JA_Response JA-Responsive Genes (Defense, Growth Inhibition) MYC2->JA_Response Activates EIN3 EIN3 (ET Signaling) MYC2->EIN3 Interacts with SA SA Pathway MYC2->SA Antagonizes Proteasome->JAZ Degradation

References

Technical Support Center: Optimization of Bioassays for Jasmonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with jasmonate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in jasmonate bioassays? A1: Variability in jasmonate bioassays can arise from several factors. Key sources include inconsistent sample preparation, temperature fluctuations during incubation, and improper reagent storage. It is crucial to equilibrate all reagents to the specified assay temperature before use and to handle samples consistently.[1] For biological assays, the physiological state of the plant or cell culture, including age and growth conditions, can significantly impact results.[2]

Q2: How can I increase the sensitivity of my assay to detect low concentrations of jasmonate derivatives? A2: To enhance sensitivity, ensure your samples are concentrated appropriately. For tissue samples, starting with a larger amount (e.g., 20-100 mg) and using a minimal volume of extraction buffer can help.[3] Additionally, verify that the chosen detection wavelength is optimal for the specific derivative and assay chemistry; even minor deviations from the recommended wavelength can reduce sensitivity.[3] Optimizing the incubation time may also improve signal detection for enzymatic assays.

Q3: My sample is turbid. Can I still use it in the assay? A3: No, all samples should be clear and free of particulates. Turbidity can interfere with absorbance and fluorescence readings, leading to inaccurate results. Particulates should be removed by centrifugation (e.g., 14,000 rpm for 10 minutes) or by filtering the sample through a 0.45 μm filter before use.[3]

Q4: Which jasmonate derivative is the most biologically active? A4: The biological activity of jasmonates is highly dependent on their chemical structure. The isoleucine conjugate, JA-Ile, is considered a critical compound in the JA signal transduction pathway.[4] The activity also depends on the stereoisomeric form; cis stereoisomers often epimerize to the more stable and biologically active trans form.[5] The bioactivity is influenced by the presence of a carboxyl group at C-1, a keto or hydroxyl group at C-6, and a pentenyl side chain at C-7.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Contaminated reagents or samples. 2. Incorrect "blank" measurement. 3. Reagents not equilibrated to assay temperature.[1] 4. Assay plate type is incorrect for the detection method (e.g., using a clear plate for fluorescence).[1]1. Use fresh, high-purity reagents. Ensure sample preparation is done in a clean environment. 2. Re-run the assay blank according to the protocol, ensuring no analyte is present. 3. Allow all kit components to reach the recommended temperature before starting. 4. Use the correct plate type: black plates for fluorescence, white plates for luminescence, and clear plates for absorbance.[1]
Low or No Signal 1. Degraded reagents or expired kit.[1] 2. Insufficient analyte concentration in the sample.[1] 3. Incorrect assay procedure or dilutions. 4. Inappropriate storage of jasmonate derivatives (e.g., light exposure, wrong temperature).1. Check the expiration date of the kit and verify that all components were stored correctly.[1] 2. Concentrate the sample or use a larger starting volume/mass of biological material.[1] 3. Carefully review the protocol, especially dilution steps and incubation times. Run a positive control or standard to verify the procedure. 4. Store derivatives according to manufacturer specifications, typically in the dark at low temperatures (-20°C or -80°C).
Inconsistent Results (Poor Reproducibility) 1. Pipetting errors or air bubbles in wells.[1] 2. Incomplete mixing of reagents in wells. 3. Temperature fluctuations across the assay plate. 4. Sample heterogeneity.1. Use calibrated pipettes and ensure careful, consistent pipetting technique to avoid bubbles.[1] 2. Gently tap the plate after adding reagents to ensure thorough mixing.[1] 3. Ensure the entire plate is incubated at a stable, uniform temperature. 4. Properly homogenize tissue or cell samples before aliquoting for the assay.[3]
Non-linear Standard Curve 1. Incorrect preparation of standard dilutions.[1] 2. Standard concentrations are outside the linear range of the assay. 3. Pipetting errors during the preparation of the standard curve.1. Remake the standard dilutions, carefully following the protocol instructions.[1] 2. Adjust the range of standard concentrations to better bracket the expected sample concentrations. 3. Use precise pipetting techniques and fresh tips for each standard.

Visualizing Key Processes

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its derivatives are central to plant defense and development.[6] The signaling cascade is initiated when the active form, JA-Isoleucine (JA-Ile), binds to its co-receptor complex, COI1-JAZ.[7][8] This event triggers the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome.[6] The degradation of JAZ releases transcription factors like MYC2, which can then activate the expression of jasmonate-responsive genes.[7][9]

JasmonateSignaling cluster_stress Biotic/Abiotic Stress cluster_biosynthesis Biosynthesis cluster_nucleus Nucleus Stress Stress Signal (e.g., Herbivory, Pathogen) Linolenic α-Linolenic Acid Stress->Linolenic Initiates JA Jasmonic Acid (JA) Linolenic->JA Octadecanoid Pathway JAIle JA-Isoleucine (JA-Ile) (Active Form) JA->JAIle JAR1 Enzyme COI1 COI1 JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes JA-Responsive Genes MYC2->Genes Activates Response Defense/Developmental Response Genes->Response

Caption: Core components of the jasmonate signaling pathway.

General Experimental Workflow

Optimizing a bioassay requires a systematic approach. The workflow begins with careful sample preparation, followed by the assay procedure itself, and concludes with data acquisition and analysis. Each step presents potential challenges that must be addressed for reliable results.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis SamplePrep 1. Sample Preparation (Extraction/Homogenization) ReagentPrep 2. Reagent Preparation (Dilutions/Standards) SamplePrep->ReagentPrep QC1 QC Check: Sample Clear? SamplePrep->QC1 Assay 3. Assay Incubation (Plate Loading & Reaction) ReagentPrep->Assay Detection 4. Signal Detection (Absorbance/Fluorescence) Assay->Detection DataAcq 5. Data Acquisition (Generate Standard Curve) Detection->DataAcq QC2 QC Check: Controls OK? Detection->QC2 Analysis 6. Data Analysis (Calculate Concentrations) DataAcq->Analysis QC3 QC Check: Curve Linear? DataAcq->QC3 QC1->SamplePrep No, Centrifuge/Filter QC1->ReagentPrep Yes QC2->Assay No, Troubleshoot QC2->DataAcq Yes QC3->ReagentPrep No, Remake Standards QC3->Analysis Yes

Caption: A generalized workflow for jasmonate derivative bioassays.

Experimental Protocols

Protocol 1: Pathogen Growth Inhibition Bioassay (Adapted from Botrytis cinerea Assays)

This bioassay assesses the ability of jasmonate derivatives to induce plant defenses that inhibit the growth of a necrotrophic fungus.[2][10]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Jasmonate derivative stock solution (e.g., Methyl Jasmonate in ethanol)

  • Botrytis cinerea spore suspension (2 x 10^5 spores/mL in potato dextrose broth)

  • Pipettes and sterile tips

  • Petri dishes with appropriate growth medium

  • Growth chamber (21°C, high humidity)

Methodology:

  • Plant Treatment: Prepare a working solution of the jasmonate derivative (e.g., 50 µM Methyl Jasmonate). Apply the solution to the leaves of the Arabidopsis plants via spraying or pipetting. Treat a control group with a mock solution (containing the same concentration of solvent, e.g., ethanol).

  • Incubation: Place the treated plants in a growth chamber for 24-48 hours to allow for the induction of defense responses.

  • Inoculation: Detach leaves from both treated and control plants. Place them in a high-humidity environment (e.g., a petri dish with a moist filter paper).

  • Pathogen Challenge: Pipette a small droplet (e.g., 5 µL) of the B. cinerea spore suspension onto the center of each leaf.

  • Scoring: Incubate the inoculated leaves for 48-72 hours. Measure the diameter of the resulting lesions on the leaves.

  • Analysis: Compare the average lesion size between the jasmonate-treated group and the control group. A statistically significant reduction in lesion size indicates an induced defense response.

Protocol 2: Jasmonate Quantification by HPLC

This protocol provides a method for quantifying jasmonates produced in a fungal culture, which can be adapted for plant extracts.[11]

Materials:

  • Fermented broth or plant extract

  • Ethyl acetate

  • 4M HCl

  • HPLC system with a Diode Array Detector

  • C18 column (e.g., Supelcosil C18, 25 cm × 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetic Acid (HPLC grade)

  • Jasmonic acid standard solutions

Methodology:

  • Sample Extraction:

    • Recover fermented broth by vacuum filtration.

    • Adjust the pH of the filtrate to 3.0 using 4M HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, mixing vigorously, and collecting the organic (upper) phase. Repeat the extraction three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under a vacuum.

    • Re-suspend the dried extract in a known volume of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Supelcosil C18 (25 cm × 4.6 mm, 5 µm).[11]

    • Mobile Phase: Methanol: 0.1% Acetic Acid (60:40 v/v).[11]

    • Flow Rate: 0.85 mL/min.[11]

    • Detection: Monitor at 210 nm.[11]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve by running a series of jasmonic acid standard solutions of known concentrations.

    • Plot the peak area from the HPLC chromatogram against the concentration for each standard.

    • Calculate the concentration of jasmonic acid in the samples by comparing their peak areas to the standard curve.[11]

References

quality control measures for (-)-12-Hydroxyjasmonic acid research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential quality control measures, troubleshooting guidance, and frequently asked questions for researchers, scientists, and drug development professionals working with (-)-12-Hydroxyjasmonic acid (12-OH-JA).

Frequently Asked Questions (FAQs)

Q1: How can I verify the identity and purity of a newly acquired lot of this compound?

A1: Initial verification should always involve a multi-step analytical approach. The identity can be confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of >98%.[1][2][3] A comprehensive Certificate of Analysis (CoA) from the vendor should provide initial data from these techniques.[1]

Q2: What are the optimal storage and handling conditions for this compound to prevent degradation?

A2: To ensure long-term stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[2] The compound is typically shipped at ambient temperature and is stable for several weeks under these conditions.[2] For experimental use, prepare solutions fresh and avoid repeated freeze-thaw cycles.

Q3: I am observing multiple peaks in my HPLC chromatogram. What could be the cause?

A3: Unexpected peaks can arise from several sources:

  • Degradation Products: Improper storage (exposure to light, high temperatures, or non-optimal pH) can lead to degradation.

  • Isomers: The sample may contain stereoisomers or geometric isomers of 12-OH-JA. Jasmonic acid and its derivatives are known to exist in various isomeric forms.[4]

  • Solvent Impurities: Ensure the solvents used for your mobile phase and sample dissolution are of high purity (e.g., HPLC or MS grade).

  • Contamination: The sample may have been contaminated during handling or the HPLC system itself may require cleaning.

Refer to the troubleshooting workflow diagram below for a systematic approach to diagnosing this issue.

Q4: My compound shows weak or no activity in a standard jasmonate-inducible gene expression assay (e.g., LOX2, OPCL1). Is my sample inactive?

A4: Not necessarily. Unlike its precursor jasmonic acid (JA) or its isoleucine conjugate (JA-Ile), this compound is reported to be inactive or only weakly active in typical JA-responsive pathways mediated by the COI1-JAZ signaling module.[4][5] Its biological activity has been specifically demonstrated in processes like leaf-closing movement in Samanea saman, which operates independently of the COI1-JAZ coreceptor complex.[1][5] Therefore, a lack of response in a standard JA assay may confirm the specific activity profile of your compound rather than indicating degradation.

Quantitative Data Summary

Table 1: Typical Quality Control Specifications

ParameterSpecificationAnalytical MethodReference
Purity>98%HPLC[1][2][3]
Molecular Weight226.27 g/mol MS[2][6]
Chemical FormulaC12H18O4-[2][6]
AppearanceSolid PowderVisual Inspection[2]

Table 2: Recommended Storage Conditions

DurationTemperatureConditionsReference
Short-term0 - 4 °CDry, Dark[2]
Long-term-20 °CDry, Dark[2]
Shelf Life>3 yearsIf stored properly[2]

Table 3: Key Mass Spectrometry Data (LC-ESI-QTOF)

Precursor Ion (Type)Precursor m/zCollision EnergyKey Fragment Ions (m/z)Reference
[M-H]⁻225.112910 V180.9120, 135.8991, 133.6028[6]
[M-H]⁻225.112920 V136.9232, 180.9114, 112.9940[6]

Experimental Protocols

Protocol 1: HPLC Purity Assessment

This protocol provides a general framework. Specific parameters may need optimization based on the available instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to ensure protonation. A typical starting point is a gradient of 30-70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength between 205-215 nm, where the carboxyl and ketone chromophores absorb.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase or a compatible solvent (e.g., methanol, DMSO) to a known concentration (e.g., 1 mg/mL).[2] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Protocol 2: LC-MS Identity Confirmation

This protocol confirms the molecular weight and provides structural information through fragmentation.

  • LC System: Couple an HPLC or UPLC system to a mass spectrometer. Use conditions similar to the HPLC purity assessment, but with MS-compatible solvents (e.g., LC-MS grade acetonitrile, water, and formic acid).

  • Mass Spectrometer: An Electrospray Ionization (ESI) source is common. Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.

  • Full Scan Analysis: First, perform a full scan analysis (e.g., m/z 50-300) to confirm the presence of the precursor ion at m/z 225.12.[6]

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 225.1) and subject it to collision-induced dissociation (CID) at varying collision energies (e.g., 10-30 eV).

  • Fragment Analysis: Compare the resulting fragmentation pattern to known spectra or databases. Key fragments can be used to confirm the structure (see Table 3).

Protocol 3: Stability Testing (Accelerated)

This protocol helps determine the stability of the compound under stress conditions, following ICH guidelines.[7]

  • Sample Preparation: Prepare multiple aliquots of the solid compound in sealed, amber glass vials to protect from light.

  • Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.[7]

  • Testing Frequency: Analyze a vial at predetermined time points, such as T=0, 3 months, and 6 months.[7]

  • Analysis: At each time point, assess the sample for purity via HPLC (Protocol 1) and check for the appearance of degradation products. A "significant change" is defined as a failure to meet the initial specification (e.g., purity drops below 98%).[8]

  • Evaluation: The data can be used to predict long-term stability and establish appropriate re-test dates for stored batches.

Visualized Workflows and Pathways

Figure 1: Quality Control Workflow for Incoming this compound receive Receive Compound visual Visual Inspection (Solid, White Powder) receive->visual dissolve Dissolve in Suitable Solvent visual->dissolve hplc Purity Check (HPLC >98%) dissolve->hplc ms_nmr Identity Check (MS & NMR) dissolve->ms_nmr decision Pass QC? hplc->decision ms_nmr->decision store Store Appropriately (-20°C Long-Term) decision->store Yes reject Reject Lot/ Contact Vendor decision->reject No use Use in Experiment store->use

Caption: Workflow for verifying the quality of a new batch of compound.

Figure 2: Troubleshooting Workflow for Unexpected HPLC Peaks start Unexpected Peak(s) in HPLC check_std 1. Analyze a Fresh, Certified Standard start->check_std peak_present Peak still present? check_std->peak_present system_issue Indicates System/Method Issue peak_present->system_issue Yes sample_issue Indicates Sample Issue peak_present->sample_issue No check_mobile Check Mobile Phase (Fresh, Correct pH) system_issue->check_mobile flush_sys Flush HPLC System & Column check_mobile->flush_sys check_storage Review Sample Storage & Handling History sample_issue->check_storage lcms_id Identify Peak using LC-MS check_storage->lcms_id result Result: Contaminant, Isomer, or Degradant lcms_id->result

Caption: A step-by-step guide to diagnosing chromatography issues.

Figure 3: Simplified Jasmonate Signaling Context cluster_main Canonical JA Pathway cluster_independent 12-OH-JA Specific Pathway JA Jasmonic Acid (JA) JAIle JA-Isoleucine (JA-Ile) JA->JAIle COI1 COI1-JAZ Receptor Complex JAIle->COI1 Genes JA-Responsive Genes (e.g., LOX2) COI1->Genes OHJA This compound (12-OH-JA) OHJA->COI1 No/Weak Activity Response Specific Responses (e.g., Leaf Closing) OHJA->Response

Caption: Contrasting canonical vs. 12-OH-JA specific signaling.

References

avoiding degradation of (-)-12-Hydroxyjasmonic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of (-)-12-Hydroxyjasmonic acid during sample preparation.

Troubleshooting Guide: Minimizing Degradation

This guide addresses common issues encountered during sample preparation that can lead to the degradation of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Enzymatic Degradation: In plant tissues, endogenous enzymes can rapidly metabolize jasmonates upon cell lysis. This compound is a natural metabolite of jasmonic acid, and its levels can be altered by enzymatic activity post-harvest.Immediate Freezing: Quench metabolic activity by flash-freezing the sample in liquid nitrogen immediately after collection.[1] Store samples at -80°C until extraction.
Inefficient Extraction: The choice of solvent and extraction conditions can impact the recovery of the analyte.Use of Appropriate Solvents: Extract samples with high-purity, pre-chilled (-20°C) methanol or 80% acetonitrile, often acidified with 0.1% to 1% acetic acid or formic acid to improve the stability and recovery of acidic phytohormones.[2][3]
Chemical Degradation (pH): Jasmonates can be susceptible to degradation under strongly acidic or basic conditions. The stability of this compound is pH-dependent.[4]Maintain Optimal pH: Keep the pH of the extraction and processing solutions within a mildly acidic to neutral range (e.g., pH 3-7). Use of acidified solvents during extraction and reconstitution helps maintain a stable pH.
Inconsistent results between replicates Variable Sample Handling: Differences in the time between sample harvesting and freezing, or temperature fluctuations during processing, can lead to variable enzymatic degradation.Standardize Procedures: Ensure all samples are handled identically and rapidly. Minimize the time samples are kept at room temperature. Process samples on ice whenever possible.
Light Exposure: Photodegradation can occur, especially with prolonged exposure to UV light.Protect from Light: Work in a shaded environment or use amber-colored vials to protect samples and extracts from light.
Appearance of unknown peaks in chromatogram Degradation Products: The presence of additional peaks may indicate the formation of degradation products due to harsh chemical conditions, high temperatures, or prolonged storage.Optimize Conditions: Use the mildest possible conditions for extraction and sample processing. Avoid high temperatures during solvent evaporation; use a stream of nitrogen or a vacuum concentrator at room temperature.[3]
Matrix Effects: Complex sample matrices can interfere with the analysis.Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds. C18 cartridges are commonly used for the purification of jasmonates.[3]
Loss of analyte during storage Improper Storage Conditions: Long-term storage at inappropriate temperatures can lead to degradation.Deep-Freeze Storage: For short-term storage (days to weeks), store extracts at -20°C. For long-term storage (months to years), store at -80°C in a dark, dry environment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation from plant tissues?

A1: The primary cause of degradation is enzymatic activity. Once the plant tissue is homogenized, endogenous enzymes that are normally compartmentalized are released and can rapidly metabolize jasmonates, including the conversion of jasmonic acid to this compound or its further metabolism. To mitigate this, it is crucial to immediately quench all enzymatic activity by flash-freezing the sample in liquid nitrogen upon collection.

Q2: What is the recommended solvent for extracting this compound?

A2: Pre-chilled methanol or 80% acetonitrile are commonly recommended for the extraction of jasmonates.[3] The addition of a small amount of acid, such as 0.1% to 1% acetic acid or formic acid, is often beneficial to improve the stability and extraction efficiency of acidic compounds like this compound.[2][3]

Q3: How should I store my samples and extracts to prevent degradation?

A3: Plant samples should be stored at -80°C immediately after being flash-frozen in liquid nitrogen. Extracted samples should also be stored at low temperatures. For short-term storage (a few days), -20°C is acceptable, but for long-term storage, -80°C is recommended to maintain the integrity of the analyte.[5] Samples should always be stored in the dark.

Q4: Can light affect the stability of this compound?

A4: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of phytohormones. It is a general best practice in metabolomics to protect samples from light at all stages of preparation and analysis by using amber vials or working in a dimly lit environment.

Q5: Is a sample cleanup step necessary after extraction?

A5: For complex matrices like plant extracts, a cleanup step is highly recommended to remove interfering substances that can affect the accuracy and sensitivity of your analysis. Solid-phase extraction (SPE) with C18 cartridges is a common and effective method for purifying jasmonates from crude extracts.[3]

Q6: At what temperature should I evaporate the extraction solvent?

A6: To prevent thermal degradation, it is best to evaporate solvents at room temperature under a gentle stream of nitrogen or using a vacuum concentrator (speed vac).[3] Avoid using high heat.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is a general guideline for the extraction of jasmonates from plant material for LC-MS/MS analysis.

  • Sample Collection and Freezing: Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill. It is critical to keep the sample frozen during this step.

  • Extraction:

    • To approximately 50-100 mg of frozen powder, add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% methanol with 1% acetic acid).

    • Include an internal standard at this stage for accurate quantification.

    • Vortex the sample vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol).

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Preparation Harvest Harvest Plant Tissue Freeze Flash Freeze in Liquid N2 Harvest->Freeze Immediately Homogenize Homogenize Frozen Tissue Freeze->Homogenize AddSolvent Add Cold Extraction Solvent (+ Internal Standard) Homogenize->AddSolvent Incubate Incubate at 4°C AddSolvent->Incubate Centrifuge Centrifuge at 4°C Incubate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Evaporate Evaporate Solvent (Nitrogen Stream) CollectSupernatant->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound Extraction.

degradation_pathways cluster_factors Degradation Factors Analyte This compound Degradation Degradation Products Analyte->Degradation leads to Enzymatic Enzymatic Activity Enzymatic->Degradation pH Extreme pH pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation

Caption: Factors Leading to Analyte Degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules like (-)-12-Hydroxyjasmonic acid is critical for understanding its physiological roles and potential therapeutic applications. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the performance characteristics of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of jasmonates.

ParameterLC-MS/MS for this compoundGC-MS for JasmonatesHPTLC for Jasmonic Acid
Linearity Range Not explicitly stated in provided results1–100 ng/mL (for methyl jasmonate)[1]20–80 µg[2]
Limit of Detection (LOD) 2.5 fmol (instrument LOD)[3]0.257 ng/mL (for methyl jasmonates)[1]1 µg[2][4][5][6]
Limit of Quantification (LOQ) Not explicitly stated in provided results0.856 ng/mL (for methyl jasmonates)[1]80 µg[2][4][5][6]
Precision Not explicitly stated in provided resultsRSD ≤ 15%[1]Not explicitly stated in provided results
Accuracy (Recovery) Not explicitly stated in provided results116.8% at 2 ng/mL (for methyl jasmonate)[1]Not explicitly stated in provided results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Here, we outline the protocols for the LC-MS/MS method for this compound and the alternative GC-MS and HPTLC methods for jasmonates.

LC-MS/MS Method for this compound

This method, adapted from a validated UPLC-MS/MS procedure for multiple phytohormones, offers high sensitivity and throughput.[3][7]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenize less than 50 mg of fresh plant tissue.

  • Perform a single-step sample preparation using mixed-mode SPE.[3][7]

  • For increased sensitivity, the eluate SPE fractions can be completely dried under a nitrogen stream and reconstituted in a small volume of solvent.[3]

2. Chromatographic Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Mobile Phase: An optimized mobile phase composition is used to enhance chromatographic separation and MS sensitivity.[3][7]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Tandem mass spectrometry (MS/MS) is used for detection.

  • MS/MS Fragmentation: The characteristic MS/MS fragmentation patterns for 12-hydroxy-JA are monitored.[3]

Alternative Method 1: GC-MS for Jasmonates

This method is suitable for the analysis of volatile jasmonate derivatives.[1][8][9]

1. Sample Preparation (Monolithic Material Sorptive Extraction - MMSE)

  • Optimize MMSE parameters including extraction temperature, time, and solvent.[1]

  • For volatile compounds like methyl jasmonate, static headspace sampling with solid-phase microextraction (SPME) can be employed.[8]

2. Derivatization

  • For non-volatile jasmonates, derivatization to more volatile and thermally stable derivatives is often required.[9]

3. Chromatographic Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Detection: Selected Ion Monitoring (SIM) mode is used for quantification.[1]

Alternative Method 2: HPTLC for Jasmonic Acid

A rapid and simple method for the quantification of jasmonic acid.[2][4][5][6]

1. Sample Preparation

  • Extract the sample with a suitable solvent (e.g., ethyl acetate).[2][4][5][6]

  • Spot the extracted sample onto a silica gel 60 F254 HPTLC plate.[2][4][5][6]

2. Chromatographic Development

  • Mobile Phase: Isopropanol–ammonia–water [10:1:1 (v/v)].[2][4][5][6]

  • Develop the plate in a chromatographic chamber.

3. Quantification

  • Measure the absorbance of the separated jasmonic acid spot at 295 nm in reflective mode.[2][4][5][6]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for this compound, ensuring reliability and reproducibility of the results.

LC-MS/MS Method Validation Workflow cluster_Preparation Preparation cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation cluster_Application Application Standard Prepare Standard Solutions & Internal Standards QC_Samples Prepare Quality Control (QC) Samples Standard->QC_Samples Linearity Linearity & Range QC_Samples->Linearity SamplePrep Optimize Sample Preparation (SPE) LC_Conditions Optimize LC Conditions SamplePrep->LC_Conditions MS_Parameters Optimize MS/MS Parameters LC_Conditions->MS_Parameters Selectivity Selectivity/ Specificity MS_Parameters->Selectivity Sensitivity Sensitivity (LOD, LOQ) Linearity->Sensitivity Precision Precision (Intra- & Inter-day) Sensitivity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Stability Stability Accuracy->Stability Sample_Analysis Routine Sample Analysis Selectivity->Sample_Analysis Stability->Sample_Analysis

References

Battle of the Binders: A Comparative Guide to Anti-Jasmonate Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of plant signaling, the specificity of antibodies against jasmonates is a critical factor for accurate quantification and localization of these vital phytohormones. This guide provides an objective comparison of antibody performance against various jasmonate derivatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate immunological tools for your research.

Jasmonates, a class of lipid-derived plant hormones, play a pivotal role in regulating plant growth, development, and defense responses. The ability to distinguish between different jasmonate forms, such as jasmonic acid (JA), its methyl ester (MeJA), and its biologically active conjugate jasmonoyl-isoleucine (JA-Ile), is paramount for elucidating their specific functions in complex signaling networks. This guide focuses on the cross-reactivity of commercially available and research-grade antibodies, providing a clear overview of their binding preferences.

Performance Comparison: Antibody Specificity Against Jasmonate Derivatives

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of jasmonates, an ideal antibody would exhibit high affinity for a specific jasmonate derivative with minimal to no binding to other structurally similar compounds. The following table summarizes the cross-reactivity data for a well-characterized monoclonal antibody raised against Methyl Jasmonate (MeJA).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Methyl Jasmonate (MeJA) C13H20O35.0 100
Jasmonic Acid (JA)C12H18O3>1000<0.5
Jasmonoyl-Isoleucine (JA-Ile)C18H27NO4Not ReportedNot Reported
12-oxo-phytodienoic acid (OPDA)C18H28O3Not ReportedNot Reported
Indole-3-acetic acid (IAA)C10H9NO2>1000<0.5
Abscisic acid (ABA)C15H20O4>1000<0.5
Salicylic acid (SA)C7H6O3>1000<0.5
Gibberellin A3 (GA3)C19H22O6>1000<0.5

Data derived from a direct competitive ELISA using a monoclonal antibody (MAb 3E5D7C4B6) raised against a JA-BSA conjugate, with MeJA as the reference analyte.

The data clearly indicates that the monoclonal antibody 3E5D7C4B6 is highly specific for Methyl Jasmonate, with negligible cross-reactivity to Jasmonic Acid and other tested plant hormones. This high specificity makes it an excellent tool for the specific detection and quantification of MeJA. However, for the analysis of Jasmonic Acid using this antibody, a derivatization step to convert JA to MeJA is necessary.

Experimental Protocols

The determination of antibody cross-reactivity is crucial for validating its specificity. A direct competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

Direct Competitive ELISA for Cross-Reactivity Assessment

1. Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., JA-BSA conjugate)

  • Monoclonal antibody against the target jasmonate

  • Standard solutions of the target jasmonate (e.g., MeJA) and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL JA-BSA in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the standard solution or the test compound (potential cross-reactant) at various concentrations to the wells. Immediately add 50 µL of the monoclonal antibody solution (at a pre-optimized dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at an optimal dilution) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standard and test compounds using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100 (The control contains no competing compound).

  • Plot the percentage of inhibition against the logarithm of the concentration for the standard and each test compound to generate sigmoidal dose-response curves.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for the standard (MeJA) and each test compound from their respective curves.

  • Calculate the percentage of cross-reactivity (%CR) using the following formula: %CR = (IC50 of MeJA / IC50 of test compound) x 100

Visualizing the Molecular Landscape

To provide a broader context for the importance of specific antibody recognition, the following diagrams illustrate the jasmonate signaling pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus membrane Plasma Membrane stress Wounding / Herbivory linolenic_acid α-Linolenic Acid stress->linolenic_acid releases opda OPDA linolenic_acid->opda biosynthesis ja Jasmonic Acid (JA) opda->ja biosynthesis jar1 JAR1 ja_ile JA-Isoleucine (JA-Ile) (Bioactive) ja->ja_ile coi1 COI1 jar1->ja_ile conjugates ja_ile->coi1 binds to jaz JAZ coi1->jaz recruits myc2 MYC2 jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation response_genes JA-Responsive Genes myc2->response_genes activates response Defense Responses response_genes->response

Caption: The core jasmonate signaling pathway.

Competitive_ELISA_Workflow start Start coat Coat plate with JA-BSA conjugate start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_competitors Add standards & test compounds wash2->add_competitors add_antibody Add anti-MeJA monoclonal antibody add_competitors->add_antibody incubate1 Incubate add_antibody->incubate1 wash3 Wash incubate1->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash incubate2->wash4 add_substrate Add TMB substrate wash4->add_substrate incubate3 Incubate (dark) add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read Read absorbance at 450 nm add_stop->read analyze Calculate IC50 and % Cross-Reactivity read->analyze end End analyze->end

Caption: Workflow for competitive ELISA.

Comparative Analysis of COI1-JAZ-Dependent and Independent Jasmonate Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the COI1-JAZ-dependent and independent jasmonate signaling pathways, supported by experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate the signaling cascades and experimental workflows.

Introduction to Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including growth, defense against pathogens and insects, and reproductive development. The perception and transduction of the JA signal are primarily mediated by two distinct, yet interconnected, pathways: the canonical COI1-JAZ-dependent pathway and a less characterized COI1-JAZ-independent pathway. Understanding the nuances of these pathways is crucial for developing novel strategies in crop protection and drug development.

COI1-JAZ-Dependent Pathway: The Canonical Route

The COI1-JAZ-dependent pathway is the central signaling cascade for most JA-mediated responses. In this pathway, the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[1][2][3] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[1][2] The binding of JA-Ile to this complex triggers the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[1][2][3] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, such as MYC2, thereby inhibiting the expression of JA-responsive genes.[1][4] The degradation of JAZ repressors liberates these transcription factors, allowing them to activate downstream gene expression and initiate a wide range of physiological responses.[1][2]

COI1-JAZ-Independent Pathway: An Alternative Signaling Cascade

Evidence suggests the existence of a jasmonate signaling pathway that operates independently of the COI1-JAZ coreceptor complex. This alternative pathway is often associated with the JA precursor, 12-oxo-phytodienoic acid (OPDA). OPDA can activate a specific set of genes, termed OPDA-responsive genes (ORGs), that are not induced by JA-Ile and whose expression is not affected in coi1 mutants. This indicates that OPDA can function as a signaling molecule in its own right, mediating responses through a distinct transduction cascade. While the precise mechanisms of OPDA perception and signaling are still under investigation, it is known to play a role in defense responses and developmental processes that are distinct from those regulated by the canonical COI1-JAZ pathway. Some studies suggest that OPDA's signaling activity may be related to its electrophilic nature, allowing it to interact with and modify specific cellular targets.

Quantitative Comparison of Pathway Activities

The functional divergence between the COI1-JAZ-dependent and independent pathways can be quantitatively assessed by comparing gene expression and metabolite profiles in wild-type plants, coi1 mutants, and plants treated with either JA or OPDA.

Table 1: Comparative Gene Expression Analysis
GeneFunctionWild-Type (JA Treatment)coi1 Mutant (JA Treatment)Wild-Type (OPDA Treatment)Pathway Dependence
VSP2 Vegetative Storage ProteinHighly InducedNo InductionNo InductionCOI1-JAZ Dependent
PDF1.2 Plant DefensinHighly InducedNo InductionNo InductionCOI1-JAZ Dependent
JAZ10 JAZ Repressor ProteinHighly InducedNo InductionNo InductionCOI1-JAZ Dependent
ZAT10 Zinc Finger ProteinNo InductionNo InductionHighly InducedCOI1-JAZ Independent
AtERF5 Ethylene Response FactorNo InductionNo InductionHighly InducedCOI1-JAZ Independent
GST6 Glutathione S-TransferaseNo InductionNo InductionHighly InducedCOI1-JAZ Independent

Data compiled from multiple transcriptomic studies. Fold induction is a qualitative representation of quantitative data from cited literature.

Table 2: Comparative Metabolite Profile Analysis
MetaboliteClassWild-Type (JA Treatment)coi1 Mutant (JA Treatment)Wild-Type (OPDA Treatment)Pathway Dependence
JA-Ile JasmonateIncreasedIncreasedNo significant changeBiosynthesis (Upstream)
Glucosinolates Secondary MetaboliteIncreasedNo significant changeVariablePrimarily COI1-JAZ Dependent
Anthocyanins FlavonoidIncreasedNo significant changeVariablePrimarily COI1-JAZ Dependent
Camalexin PhytoalexinIncreasedNo significant changeVariablePrimarily COI1-JAZ Dependent
Salicylic Acid PhytohormoneDecreasedNo significant changeVariableCrosstalk, COI1-JAZ Dependent

Data represents general trends observed in metabolomic studies. Specific changes can vary based on plant species and experimental conditions.

Key Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay is used to demonstrate the ligand-dependent interaction between COI1 and JAZ proteins.

Methodology:

  • Vector Construction: Clone the full-length coding sequence of COI1 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7) and the coding sequence of a JAZ gene into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the BD-COI1 and AD-JAZ constructs into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Selection: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay: Grow the co-transformed yeast cells on SD medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade) and supplemented with different concentrations of JA-Ile, OPDA, or a control solvent (e.g., ethanol).

  • Data Analysis: Monitor yeast growth on the selective medium. Growth on the high-stringency selective medium indicates a direct protein-protein interaction. The dependence of this growth on the presence of JA-Ile demonstrates the ligand-mediated nature of the COI1-JAZ interaction.

In Vitro Pull-Down Assay

This biochemical assay confirms the direct physical interaction between COI1 and JAZ proteins in the presence of JA-Ile.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant COI1 and JAZ proteins. For example, express COI1 as a Glutathione S-transferase (GST) fusion protein (GST-COI1) and JAZ as a His-tagged protein (His-JAZ) in E. coli.

  • Immobilization of Bait Protein: Incubate the purified GST-COI1 with glutathione-sepharose beads to immobilize the bait protein.

  • Binding Reaction: Add the purified His-JAZ prey protein to the beads with immobilized GST-COI1 in a binding buffer. Perform parallel reactions with varying concentrations of JA-Ile, OPDA, or a solvent control.

  • Washing: Wash the beads several times with the binding buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads using a high concentration of glutathione or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of His-JAZ. The presence of a band corresponding to His-JAZ in the JA-Ile treated samples confirms the interaction.

Root Growth Inhibition Assay

This physiological assay is used to assess the biological activity of different jasmonates and the sensitivity of different plant genotypes.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., wild-type, coi1 mutant) and plate them on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days to synchronize germination. Then, transfer the plates to a growth chamber with a long-day photoperiod (16 hours light/8 hours dark) at 22°C.

  • Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of concentrations of JA-Ile, OPDA, or a solvent control.

  • Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After 5-7 days of treatment, measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the solvent control. Compare the dose-response curves for wild-type and mutant seedlings to determine their sensitivity to different jasmonates.

Visualizing the Pathways and Workflows

COI1_JAZ_Dependent_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds SCF SCF COI1->SCF part of JAZ JAZ MYC2 MYC2 JAZ->MYC2 represses Proteasome Proteasome JAZ->Proteasome degraded JA_genes JA-responsive genes MYC2->JA_genes activates SCF->JAZ ubiquitinates Response JA Response JA_genes->Response

Caption: COI1-JAZ-Dependent Signaling Pathway.

COI1_JAZ_Independent_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus OPDA OPDA Unknown_Receptor Unknown Receptor OPDA->Unknown_Receptor binds TGA_TFs TGA TFs Unknown_Receptor->TGA_TFs activates ORG_genes OPDA-responsive genes (ORGs) TGA_TFs->ORG_genes activates Response OPDA Response ORG_genes->Response

Caption: COI1-JAZ-Independent Signaling Pathway.

Y2H_Workflow cluster_workflow Yeast Two-Hybrid Workflow start Co-transform yeast with BD-COI1 and AD-JAZ select Select on SD/-Leu/-Trp start->select interact Plate on SD/-Leu/-Trp/-His/-Ade + JA-Ile / OPDA / Control select->interact observe Observe Yeast Growth interact->observe no_growth No Interaction observe->no_growth No Growth growth Interaction observe->growth Growth

References

A Comparative Analysis of the Biological Effects of (-)-12-Hydroxyjasmonic Acid and its Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of (-)-12-hydroxyjasmonic acid and its glucosides, focusing on their distinct roles in plant signaling and development. Experimental data from various studies are presented to highlight their differential effects, particularly in non-canonical jasmonate signaling pathways.

Key Biological Activities: A Comparative Overview

This compound and its glucosides, notably 12-O-β-D-glucopyranosyljasmonic acid, exhibit divergent biological activities when compared to the well-characterized effects of jasmonic acid (JA) and its isoleucine conjugate (JA-Ile). While the latter are central to the COI1-JAZ-mediated defense and developmental responses, this compound and its glucosides appear to function, at least in part, through a distinct, COI1-JAZ-independent mechanism.

Leaf-Closing Activity in Samanea saman

A striking example of this functional divergence is the regulation of nyctinastic leaf movement in the sensitive plant Samanea saman.

  • (-)-12-O-β-D-glucopyranosyljasmonic acid (also known as Leaf-Closing Factor, LCF, or JAG) is a potent inducer of leaf closure in S. saman.[1][2][3] This activity is highly specific, as other jasmonates like JA and JA-Ile are inactive in this assay.[1][2]

  • This compound displays only weak leaf-closing activity in intact S. saman pinnae.[1][2] Interestingly, it does not induce the shrinking of isolated extensor motor cell protoplasts, suggesting that its weak activity in the whole tissue might be due to its conversion to the more active glucoside.[1]

Jasmonate-Responsive Gene Induction

In contrast to their effects on leaf movement, both this compound and its glucoside are largely inactive in canonical JA signaling pathways that lead to the expression of defense-related genes.

  • Studies using Arabidopsis thaliana reporter lines have shown that neither this compound nor its glucoside can induce the expression of classic JA-responsive genes such as LOX2 and OPCL1.[1][2] This lack of activity further supports the existence of a signaling pathway independent of the COI1-JAZ co-receptor complex for these compounds.

Tuber-Inducing Activity in Potato (Solanum tuberosum)

Both this compound (also known as tuberonic acid) and its glucoside have been implicated in the formation of potato tubers.

  • Both compounds have been shown to possess tuber-inducing activity.[1] However, it is noteworthy that other jasmonates, including JA and methyl jasmonate (MeJA), exhibit similar or even greater potency in this regard.[1] This suggests that the tuber-inducing activity of these compounds may, in contrast to the leaf-closing activity, involve the canonical COI1-JAZ signaling pathway.

Quantitative Data Summary

The following tables summarize the available data on the biological activities of this compound and its glucoside. It is important to note that direct, side-by-side quantitative comparisons with EC50 values are not always available in the literature, and much of the data is qualitative or semi-quantitative.

Table 1: Comparison of Leaf-Closing Activity in Samanea saman

CompoundActivity in Leaf-Closing AssayActivity on Isolated Extensor Motor Cell Protoplasts
(-)-12-O-β-D-glucopyranosyljasmonic acidPotent inducerInduces shrinkage
This compoundWeak activityNo activity
Jasmonic Acid (JA)InactiveNo activity
Jasmonoyl-isoleucine (JA-Ile)InactiveNo activity

Table 2: Comparison of JA-Responsive Gene Induction in Arabidopsis thaliana

CompoundInduction of LOX2 and OPCL1 Promoter Activity
(-)-12-O-β-D-glucopyranosyljasmonic acidInactive
This compoundInactive
Jasmonic Acid (JA)Active
Jasmonoyl-isoleucine (JA-Ile)Active

Table 3: Comparison of Tuber-Inducing Activity in Potato (Solanum tuberosum)

CompoundTuber-Inducing Activity
(-)-12-O-β-D-glucopyranosyljasmonic acidActive
This compoundActive
Jasmonic Acid (JA)Active (equally or more potent than 12-OH-JA derivatives)
Methyl Jasmonate (MeJA)Active (equally or more potent than 12-OH-JA derivatives)

Experimental Protocols

Samanea saman Leaf-Closing Bioassay

This bioassay is used to assess the ability of compounds to induce leaf closure in S. saman.

Materials:

  • Samanea saman plants grown under controlled conditions.

  • Test compounds (e.g., this compound, (-)-12-O-β-D-glucopyranosyljasmonic acid) dissolved in an appropriate solvent (e.g., ethanol or DMSO) and diluted to the desired concentration in a buffer solution.

  • Control solution (buffer with solvent).

  • Petri dishes or similar containers.

  • Digital camera for time-lapse imaging.

Procedure:

  • Excise pinnules from a healthy S. saman plant.

  • Place the petiole of each pinnule in a small vial or tube containing either the test solution or the control solution.

  • Arrange the pinnules in a petri dish lined with moist filter paper to maintain humidity.

  • Place the petri dishes under constant light conditions to ensure that any observed leaf movement is due to the test compound and not a circadian response.

  • Monitor and record the angle of the leaflets over time. This can be done using time-lapse photography.

  • The degree of leaf closure is quantified by measuring the change in the angle between the leaflets.

Analysis of JA-Responsive Gene Expression using qRT-PCR

This method is used to quantify the expression levels of specific genes in response to treatment with the test compounds.

Materials:

  • Arabidopsis thaliana seedlings (wild-type or reporter lines).

  • Test compounds and control solutions.

  • Liquid nitrogen.

  • RNA extraction kit.

  • Reverse transcription kit for cDNA synthesis.

  • qPCR instrument and reagents (e.g., SYBR Green).

  • Primers specific for the target genes (e.g., LOX2, OPCL1) and a reference gene (e.g., ACTIN or UBIQUITIN).

Procedure:

  • Grow Arabidopsis thaliana seedlings in a sterile liquid or solid medium.

  • Treat the seedlings with various concentrations of the test compounds or a control solution for a specific duration (e.g., 24 hours).

  • Harvest the seedlings and immediately freeze them in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways of canonical jasmonates and (-)-12-O-β-D-glucopyranosyljasmonic acid.

Canonical_JA_Signaling cluster_0 Canonical JA Signaling JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds JAZ JAZ COI1->JAZ promotes degradation Transcription_Factors TFs (e.g., MYC2) JAZ->Transcription_Factors represses JA_Responsive_Genes JA-Responsive Genes (e.g., LOX2, OPCL1) Transcription_Factors->JA_Responsive_Genes activates LCF_Signaling cluster_1 (-)-12-O-β-D-glucopyranosyljasmonic acid (LCF) Signaling LCF (-)-12-O-β-D-glucopyranosyl- jasmonic acid Unknown_Receptor Unknown Receptor LCF->Unknown_Receptor Signal_Transduction Signal Transduction (COI1-JAZ Independent) Unknown_Receptor->Signal_Transduction Ion_Fluxes Ion Fluxes (e.g., K+) Signal_Transduction->Ion_Fluxes Cell_Shrinkage Motor Cell Shrinkage Ion_Fluxes->Cell_Shrinkage Leaf_Closure Leaf Closure Cell_Shrinkage->Leaf_Closure

References

comparing the gene expression profiles induced by different jasmonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles induced by different jasmonates, a class of phytohormones critical in plant defense, development, and stress responses. Understanding the nuances of how different jasmonates, such as jasmonic acid (JA), methyl jasmonate (MeJA), and jasmonoyl-isoleucine (JA-Ile), modulate gene expression is crucial for research in plant science and for the development of novel therapeutic agents that may target these pathways. This document summarizes quantitative data from various transcriptomic studies, details common experimental protocols, and provides visual representations of the core signaling pathway and experimental workflows.

Introduction to Jasmonates and Their Roles

Jasmonates are lipid-derived signaling molecules that play a pivotal role in orchestrating a wide array of physiological processes in plants. While often discussed as a group, individual jasmonate molecules have distinct roles and potencies in signaling cascades.

  • Jasmonic Acid (JA): A key precursor molecule in the jasmonate family. It can be converted into other active or volatile forms.

  • Methyl Jasmonate (MeJA): The volatile methyl ester of jasmonic acid. Its volatility allows it to act as an airborne signal between plants and within different parts of the same plant.[1][2] Upon entering plant cells, MeJA is often converted back to JA to elicit a response.[3]

  • Jasmonoyl-isoleucine (JA-Ile): The amino acid conjugate of jasmonic acid. It is widely considered the most biologically active form of jasmonate, directly binding to its receptor to initiate the signaling cascade that leads to the expression of jasmonate-responsive genes.[4]

The Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the perception of JA-Ile by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of gene expression.

Jasmonate_Signaling_Pathway cluster_perception JA-Ile Perception cluster_degradation Repressor Degradation cluster_transcription Transcriptional Activation JA-Ile JA-Ile SCF-COI1-JAZ SCF-COI1-JAZ Complex JA-Ile->SCF-COI1-JAZ Binds to COI1 COI1 JAZ JAZ 26S_Proteasome 26S Proteasome JAZ->26S_Proteasome Degradation MYC2 MYC2/TFs JAZ->MYC2 Represses SCF-COI1-JAZ->JAZ Ubiquitination JA-responsive_Genes JA-responsive Genes MYC2->JA-responsive_Genes Activates Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress_Signal->JA_Biosynthesis JA_Biosynthesis->JA-Ile Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth (e.g., Arabidopsis) Jasmonate_Treatment Jasmonate Treatment (JA, MeJA, or JA-Ile) Plant_Growth->Jasmonate_Treatment Time_Course_Sampling Time-Course Sampling Jasmonate_Treatment->Time_Course_Sampling RNA_Extraction RNA Extraction Time_Course_Sampling->RNA_Extraction Library_Prep_Sequencing RNA-seq Library Prep & Sequencing RNA_Extraction->Library_Prep_Sequencing Microarray_Hybridization Microarray Labeling & Hybridization RNA_Extraction->Microarray_Hybridization Data_Processing Data Processing (Alignment/Normalization) Library_Prep_Sequencing->Data_Processing Microarray_Hybridization->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Functional_Enrichment Functional Enrichment (GO, KEGG) DEG_Analysis->Functional_Enrichment

References

A Comparative Analysis of (-)-12-Hydroxyjasmonic Acid and Other Oxylipins in Plant Biology

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, oxylipins, a diverse class of lipid-derived molecules, play a pivotal role in mediating responses to a wide array of developmental cues and environmental stresses. Among these, the jasmonate family of hormones has been a primary focus of research. This guide provides a detailed comparison of the biological roles of (-)-12-Hydroxyjasmonic acid (12-OH-JA) with other key oxylipins, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development.

Delineating the Bioactivity: A Quantitative Comparison

The biological activity of oxylipins can vary significantly depending on their chemical structure. The following tables summarize quantitative data from various studies, comparing the effects of this compound to other well-characterized oxylipins in key bioassays.

Table 1: Comparative Activity in Root Growth Inhibition in Arabidopsis thaliana

OxylipinIC50 (µM) for Root Growth InhibitionReference
Jasmonic Acid (JA)~50[1]
This compound (12-OH-JA)Inactive or weakly active[2]
12-oxo-phytodienoic acid (OPDA)~10[1]
9-Hydroxyoctadecatrienoic acid (9-HOT)Induces root waving, not significant inhibition[1][3]

Table 2: Comparative Antifungal and Antioomycete Activities (IC50 values in µM)

OxylipinBotrytis cinereaPhytophthora parasiticaReference
Jasmonic Acid (JA)> 150> 150[2]
12-oxo-phytodienoic acid (OPDA)50 - 13025 - 70[2]
13-Keto-9(Z),11(E),15(Z)-octadecatrienoic acid (13-KOT)50 - 13025 - 70[2]
Linolenic Acid> 150> 150[4]

Table 3: Induction of Defense Gene Expression (Relative Fold Change)

OxylipinPDF1.2 Expression in ArabidopsisVSP2 Expression in ArabidopsisReference
Jasmonic Acid (JA)Strong InductionStrong Induction[5][6]
This compound (12-OH-JA)No significant inductionNo significant induction[2][7]
12-oxo-phytodienoic acid (OPDA)Moderate Induction (COI1-independent)Moderate Induction (COI1-independent)[8][9]
9-Hydroxyoctadecatrienoic acid (9-HOT)Induces a distinct set of genesNo significant induction[1][3]

Divergent Signaling Pathways: COI1-Dependent vs. Independent Mechanisms

The canonical signaling pathway for jasmonates involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of the SCFCOI1 E3 ubiquitin ligase complex. This complex recognizes the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors like MYC2 that regulate JA-responsive genes.[7][10]

However, compelling evidence suggests that not all oxylipins signal through this pathway. Notably, this compound and its glucoside have been shown to mediate specific biological responses, such as the leaf-closing movement in Samanea saman, through a COI1-independent mechanism.[2][7] Similarly, the jasmonic acid precursor, 12-oxo-phytodienoic acid (OPDA), and phytoprostanes activate a distinct set of genes, largely independently of COI1 but dependent on TGA transcription factors (TGA2, TGA5, and TGA6).[8]

Below are graphical representations of these distinct signaling pathways.

Canonical Jasmonate Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 Conjugation JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Targets for Ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates Transcription

Canonical COI1-dependent jasmonate signaling pathway.

COI1-Independent Oxylipin Signaling cluster_extracellular Extracellular/Perception cluster_nucleus Nucleus 12_OH_JA This compound (12-OH-JA) Receptor Unknown Receptor(s) 12_OH_JA->Receptor OPDA 12-oxo-phytodienoic acid (OPDA) OPDA->Receptor TGA TGA Transcription Factors (TGA2/5/6) Receptor->TGA Signal Transduction (COI1-Independent) Oxylipin_Genes Oxylipin-Responsive Genes (e.g., GSTs, CYP450s) TGA->Oxylipin_Genes Activates Transcription

Proposed COI1-independent signaling for certain oxylipins.

Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed protocols for the key bioassays referenced in this guide are provided below.

Protocol 1: Samanea saman Leaf-Closing Assay

This assay is used to qualitatively assess the activity of oxylipins in inducing leaf movement.

Materials:

  • Healthy, mature Samanea saman plants.

  • Test compounds (e.g., (-)-12-OH-JA, JA, coronatine) dissolved in an appropriate solvent (e.g., ethanol) to prepare stock solutions.

  • Assay buffer: 1 mM MES-KOH (pH 6.0).

  • Petri dishes (9 cm diameter).

  • Filter paper.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Excise pinnules from the third or fourth leaf from the apex of a healthy S. saman plant.

  • Place a piece of filter paper in each Petri dish and moisten with 5 mL of the assay buffer.

  • Place the excised pinnules on the moist filter paper.

  • Add the test compound from the stock solution to the assay buffer in the Petri dish to achieve the desired final concentration. An equivalent amount of the solvent should be added to the control Petri dishes.

  • Incubate the Petri dishes in a growth chamber under continuous light at a constant temperature (e.g., 25°C).

  • Observe and record the angle of the pinnules at regular time intervals (e.g., every hour for up to 24 hours). A closed state is defined as a 0° angle between the two halves of the pinnule.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This quantitative assay measures the effect of oxylipins on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Test compounds dissolved in a suitable solvent to prepare stock solutions.

  • Sterile Petri dishes (100 x 15 mm).

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Cold-stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber and grow vertically for 4-5 days to allow for initial root growth.

  • Prepare MS agar plates containing a range of concentrations of the test compounds. Ensure the solvent concentration is consistent across all plates, including the control.

  • Carefully transfer the seedlings from the initial growth plates to the plates containing the test compounds.

  • Place the plates vertically back into the growth chamber.

  • After a defined period (e.g., 5-7 days), scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percentage of inhibition against the log of the concentration and fitting a dose-response curve.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol is used to quantify the relative expression levels of defense-related genes in response to oxylipin treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old).

  • Test compounds and solvent controls.

  • Liquid MS medium.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qRT-PCR master mix.

  • Gene-specific primers for target genes (e.g., PDF1.2, VSP2) and a reference gene (e.g., ACTIN2).

  • qRT-PCR instrument.

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with the desired concentration of the test compound or solvent control for a specific duration (e.g., 6, 12, or 24 hours).

  • Harvest the tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Analyze the qRT-PCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene and relative to the solvent control.[11]

Conclusion

The evidence presented in this guide highlights the functional divergence within the oxylipin family. While jasmonic acid and its isoleucine conjugate are potent activators of the canonical COI1-dependent defense and developmental pathways, this compound appears to act through a distinct, COI1-independent signaling cascade to regulate specific physiological processes. Other oxylipins, such as OPDA and 9-lipoxygenase products, also exhibit unique bioactivities and signaling mechanisms. A comprehensive understanding of these diverse roles and signaling networks is crucial for the targeted manipulation of plant responses in agriculture and for the discovery of novel bioactive compounds for pharmaceutical and other applications. Further research is warranted to fully elucidate the components and mechanisms of the non-canonical oxylipin signaling pathways.

References

Unveiling a Novel Signaling Pathway for (-)-12-Hydroxyjasmonic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (-)-12-Hydroxyjasmonic acid's function, highlighting its unique signaling pathway independent of the canonical jasmonate signaling cascade. Through an examination of experimental data from studies involving knockout mutants, this document details the evidence for a novel perception and signal transduction mechanism for this oxylipin.

This compound ((-)-12-OH-JA) and its glucosylated derivative, (-)-12-O-β-D-glucopyranosyljasmonic acid (often referred to as Leaf-Closing Factor or LCF), have emerged as intriguing signaling molecules in plants. While structurally related to the well-characterized plant hormone jasmonic acid (JA), their mode of action diverges significantly. This guide synthesizes the current understanding of (-)-12-OH-JA's function, contrasting its effects with classical jasmonates and providing the experimental foundation for future research into its unique signaling pathway.

Contrasting Activities in Jasmonate Signaling Mutants

The primary evidence for a distinct signaling pathway for (-)-12-OH-JA and its glucoside comes from comparative bioassays using wild-type plants and knockout mutants of core components in the canonical JA signaling pathway. The central receptor in the established pathway is the F-box protein CORONATINE INSENSITIVE 1 (COI1), which, in the presence of the active hormone jasmonoyl-isoleucine (JA-Ile), targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation.[1][2]

Studies on the leaf-closing movement in Samanea saman have been pivotal in demonstrating the COI1-JAZ independence of (-)-12-OH-JA derivatives.[3][4] While JA-Ile and the potent mimic coronatine are inactive in this assay, (-)-LCF potently induces leaf closure.[3][4] Crucially, (-)-12-OH-JA itself shows weak activity in this system.[3][4]

Conversely, in assays characteristic of COI1-dependent signaling, such as the induction of JA-responsive genes like LOX2 and OPCL1 in Arabidopsis thaliana, (-)-LCF and (-)-12-OH-JA are completely inactive.[3][4] This functional dichotomy is the cornerstone of the argument for a separate signaling cascade.

Comparative Bioactivity Data
CompoundLeaf Closure in Samanea samanInduction of JA-responsive genes (LOX2, OPCL1) in Arabidopsis
Jasmonic Acid (JA)InactiveActive (via conversion to JA-Ile)
Jasmonoyl-isoleucine (JA-Ile)InactiveHighly Active
CoronatineInactiveHighly Active
This compoundWeakly ActiveInactive
(-)-12-O-Glc-JA (LCF)Highly ActiveInactive

Established vs. Novel Signaling Pathways

The canonical jasmonate signaling pathway is well-elucidated and relies on the SCFCOI1 complex. In contrast, the signaling pathway for (-)-12-OH-JA and its derivatives is largely unknown but is demonstrably independent of COI1.

Jasmonate_Signaling_Pathways cluster_canonical Canonical JA Signaling (COI1-dependent) cluster_novel Putative (-)-12-OH-JA Signaling (COI1-independent) JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ recruits Degradation 26S Proteasome COI1->Degradation targets JAZ for MYC2 MYC2/TFs JAZ->MYC2 represses JAZ->Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates OH_JA (-)-12-OH-JA / (-)-LCF Receptor Unknown Receptor OH_JA->Receptor binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade activates Response Specific Responses (e.g., Leaf Closure) Signaling_Cascade->Response leads to Experimental_Workflow cluster_setup Experimental Setup cluster_screening Screening and Identification cluster_validation Functional Validation start Start with a coi1 knockout mutant background reporter Introduce a (-)-12-OH-JA-responsive reporter gene (e.g., Promoter:LUC) start->reporter mutagenesis Perform chemical mutagenesis (e.g., EMS) on the coi1/reporter line reporter->mutagenesis screen Screen M2 generation for loss of reporter activity upon (-)-12-OH-JA treatment mutagenesis->screen isolate Isolate mutants with impaired response screen->isolate mapping Identify the mutated gene via mapping and sequencing isolate->mapping knockout Generate independent knockout mutants of the candidate gene mapping->knockout phenotype Phenotypically characterize the new knockout mutants for (-)-12-OH-JA response knockout->phenotype binding Perform in vitro binding assays with the candidate protein and (-)-12-OH-JA knockout->binding

References

A Comparative Guide to Jasmonate Metabolomics Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of jasmonate metabolism in different plant species, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in plant science and drug development.

Jasmonates (JAs) are a class of lipid-derived plant hormones that play critical roles in regulating a wide range of physiological processes, including growth, development, and responses to biotic and abiotic stresses.[1][2] The biosynthesis and signaling pathways of jasmonates have been extensively studied, revealing both conserved mechanisms and species-specific variations, particularly between monocotyledonous and dicotyledonous plants.[3][4][5][6][7]

Jasmonate Signaling Pathway: A Comparative Overview

The core jasmonate signaling pathway is largely conserved across plant species, involving the F-box protein COI1, JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. However, notable differences exist, particularly in the number and diversification of signaling components between monocots and dicots.

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling Signal Transduction Stress Wounding, Herbivory, Pathogens alpha_LeA α-Linolenic Acid Stress->alpha_LeA triggers OPDA OPDA alpha_LeA->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Form) JA->JA_Ile JAR1 COI1 COI1 (F-box protein) JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes activates

Caption: The core jasmonate signaling pathway, from biosynthesis to gene activation.

Comparative Quantitative Data of Jasmonates in Different Plant Species

The endogenous levels of jasmonates can vary significantly between plant species and in response to environmental stimuli. The following tables summarize quantitative data on jasmonate concentrations from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in experimental conditions, analytical methods, and the specific tissues analyzed.

Table 1: Endogenous Jasmonate Levels in Different Plant Species Under Control and Stress Conditions

Plant SpeciesTissueConditionJasmonic Acid (JA) (ng/g FW)JA-Isoleucine (JA-Ile) (ng/g FW)Reference
Arabidopsis thalianaRosette LeavesControl~15~5[8]
Arabidopsis thalianaRosette LeavesWounding (1h)~250~150[8]
Oryza sativa (Rice)LeavesControl~10~2[9]
Oryza sativa (Rice)LeavesWounding (1h)~300~50[9]
Solanum lycopersicum (Tomato)LeavesControl~20~1[10]
Solanum lycopersicum (Tomato)LeavesHerbivory (24h)>100>10[10]
Glycine max (Soybean)LeavesDrought5-fold increase in JANot Reported[11]

Table 2: Comparative Jasmonate Levels in Monocots and Dicots

Plant TypeRepresentative SpeciesGeneral ObservationsKey DifferencesReferences
Dicot Arabidopsis thaliana, Solanum lycopersicumWell-characterized JA biosynthesis and signaling pathways. A single COI1 receptor is central to JA perception.Often exhibit a rapid and high accumulation of JA and JA-Ile upon wounding or herbivory.[3][6][10]
Monocot Oryza sativa (Rice), Zea mays (Maize)The core signaling pathway is conserved, but there is evidence of diversification of COI1-like and JAZ proteins.May have distinct regulatory mechanisms and downstream responses. For instance, the role of JA in defense against certain pathogens can differ from that in dicots.[3][7][9]

Experimental Protocols

Accurate quantification of jasmonates is crucial for comparative metabolomic studies. The most common and sensitive method is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Workflow for Jasmonate Profiling

Experimental_Workflow Plant_Tissue Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (e.g., bead beater) Plant_Tissue->Homogenization Extraction Extraction (e.g., with methanol/water/formic acid) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridges) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A typical workflow for the extraction and analysis of jasmonates from plant tissues.

Detailed Methodologies

1. Jasmonate Extraction [12][13][14][15]

  • Sample Preparation: Immediately freeze plant tissue (0.1 - 0.5 g) in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and formic acid (e.g., 80:19.9:0.1, v/v/v). Add the solvent to the homogenized tissue.

  • Internal Standards: To ensure accurate quantification, add a known amount of isotopically labeled internal standards (e.g., [²H₂]JA and [²H₂]JA-Ile) to the extraction mixture.

  • Extraction Procedure: Vortex the mixture thoroughly and incubate on ice, often with shaking, for a defined period (e.g., 30 minutes to overnight).

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted jasmonates.

2. Solid-Phase Extraction (SPE) for Purification [14][15]

  • Purpose: To remove interfering compounds and concentrate the jasmonates.

  • Stationary Phase: C18 cartridges are commonly used.

  • Procedure:

    • Condition the SPE cartridge with methanol followed by the extraction solvent.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water with a low percentage of methanol) to remove polar impurities.

    • Elute the jasmonates with a stronger solvent (e.g., 80% methanol).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. UPLC-MS/MS Analysis [12][13]

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for injection.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phases: A gradient of two solvents is employed, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the compounds of interest.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for jasmonates.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.

  • Quantification: The concentration of each jasmonate in the sample is determined by comparing the peak area of the endogenous compound to that of the known amount of the added internal standard.

Concluding Remarks

The comparative metabolomics of jasmonates across different plant species reveals a fascinating interplay of conserved signaling modules and species-specific adaptations. While the core components of the JA signaling pathway are shared, their regulation, downstream targets, and the resulting physiological outcomes can vary significantly. This guide provides a foundational understanding of these comparative aspects, supported by quantitative data and detailed experimental protocols. Further research, particularly direct comparative studies under standardized stress conditions, will be invaluable in elucidating the finer details of jasmonate-mediated processes in the plant kingdom and harnessing this knowledge for crop improvement and the development of novel therapeutic agents.

References

Assessing the Synergistic Effects of (-)-12-Hydroxyjasmonic Acid with Other Hormones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-12-Hydroxyjasmonic acid ((-)-12-OH-JA) is a naturally occurring derivative of jasmonic acid (JA), a key signaling molecule in plant development and defense. While the roles of jasmonic acid and its isoleucine conjugate (JA-Ile) are well-documented, the specific functions and interactions of (-)-12-OH-JA are less understood. Often considered a catabolite or an inactive form of JA, emerging evidence suggests that it may possess unique biological activities or modulate the effects of other plant hormones. This guide provides a comparative analysis of the known synergistic and antagonistic effects of jasmonates, with a focus on available data for (-)-12-OH-JA and its interactions with other key plant hormones: cytokinins, auxins, gibberellins, and abscisic acid.

Data Presentation: Quantitative Comparisons of Jasmonate Interactions

While specific quantitative data for this compound's synergistic effects are limited, the following tables summarize the well-documented interactions of the broader jasmonate family (Jasmonic Acid and its derivatives) with other plant hormones. This information provides a foundational context for predicting and testing the potential effects of (-)-12-OH-JA.

Table 1: Interaction of Jasmonates with Cytokinin in Arabidopsis thaliana Root Xylem Development

TreatmentNumber of Xylem Cells (in xylem axis)Presence of Extra Xylem CellsReference Phenotype
Control (MS Medium)~3-6RareNormal xylem development.
10 µM Methyl Jasmonate (MeJA)Increased number of xylem cellsFrequentPromotion of xylem development.[1][2][3]
50 nM 6-Benzylaminopurine (BAP) (a cytokinin)~0-2AbsentStrong suppression of xylem formation.[1]
10 µM MeJA + 50 nM BAP~1-2RareCytokinin diminishes the effect of JA on xylem development, indicating an antagonistic interaction.[1][2][3]

Table 2: Interaction of Jasmonates with Gibberellin in Arabidopsis thaliana Trichome Development

TreatmentTrichome Density (% increase vs. control)Trichome Number (% increase vs. control)Interaction Type
Jasmonic Acid (JA)+52.7%+34.6%-
Gibberellin (GA)-+72.0%-
Jasmonic Acid (JA) + Gibberellin (GA)+48.9% (in the presence of GA)+93.1% (in the presence of GA)Synergistic

Data derived from studies on the effects of JA and GA on trichome induction.

Table 3: Interaction of Jasmonates with Abscisic Acid in Stress-Responsive Gene Expression in Arabidopsis thaliana

TreatmentRelative Expression of PDF1.2Relative Expression of VSP2Interaction Type
Methyl Jasmonate (MeJA)UpregulatedUpregulated-
Abscisic Acid (ABA)No significant changeUpregulated-
Methyl Jasmonate (MeJA) + Abscisic Acid (ABA)MeJA-induced upregulation is suppressedSynergistic upregulationAntagonistic

Qualitative representation of gene expression changes from co-treatment studies.

Signaling Pathways and Experimental Workflows

To understand the mechanisms behind these hormonal interactions, it is crucial to visualize the underlying signaling pathways and the experimental procedures used to study them.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_response Transcriptional Response Biotic/Abiotic Stress Biotic/Abiotic Stress JA-Ile JA-Ile Biotic/Abiotic Stress->JA-Ile Biosynthesis COI1 COI1 JA-Ile->COI1 Binds to JAZ JAZ COI1->JAZ Recruits for degradation MYC2 MYC2 JAZ->MYC2 Represses JAZ->MYC2 JA-responsive genes JA-responsive genes MYC2->JA-responsive genes Activates transcription

Caption: Core Jasmonate (JA) signaling pathway.

JA_Cytokinin_Interaction JA JA MYC2 MYC2 JA->MYC2 Activates Xylem Differentiation Xylem Differentiation JA->Xylem Differentiation Promotes Cytokinin Cytokinin Cytokinin Signaling Cytokinin Signaling Cytokinin->Cytokinin Signaling Activates AHP6 AHP6 MYC2->AHP6 Promotes expression AHP6->Cytokinin Signaling Inhibits Cytokinin Signaling->Xylem Differentiation Inhibits

Caption: Antagonistic interaction between JA and Cytokinin in xylem development.

Experimental_Workflow_Hormone_Interaction cluster_plant_prep Plant Material and Treatment cluster_analysis Analysis Seed Sterilization Seed Sterilization Germination on MS Medium Germination on MS Medium Seed Sterilization->Germination on MS Medium Seedling Transfer Seedling Transfer Germination on MS Medium->Seedling Transfer Hormone Treatment Hormone Treatment Seedling Transfer->Hormone Treatment Phenotypic Analysis Phenotypic Analysis Hormone Treatment->Phenotypic Analysis Gene Expression Analysis Gene Expression Analysis Hormone Treatment->Gene Expression Analysis Metabolite Analysis Metabolite Analysis Hormone Treatment->Metabolite Analysis

Caption: General experimental workflow for studying hormone interactions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of hormone interactions.

Protocol 1: Arabidopsis thaliana Root Growth Assay for Hormone Interaction

Objective: To quantify the effect of (-)-12-OH-JA and another hormone on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar

  • Sterile petri dishes

  • This compound stock solution

  • Stock solution of the second hormone (e.g., Auxin, Cytokinin)

  • Ethanol (as a solvent control)

  • Laminar flow hood

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Scanner and image analysis software (e.g., ImageJ)

Methodology:

  • Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash seeds 5 times with sterile distilled water.

  • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Prepare MS agar plates containing the desired concentrations of (-)-12-OH-JA, the second hormone, a combination of both, and a solvent control.

  • Under a laminar flow hood, plate the sterilized seeds on the prepared MS plates.

  • Seal the plates with micropore tape and place them vertically in a growth chamber.

  • After 7-10 days, scan the plates at high resolution.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software.

  • Perform statistical analysis (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences between treatments.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the change in expression of hormone-responsive genes following co-treatment with (-)-12-OH-JA and another hormone.

Materials:

  • Arabidopsis thaliana seedlings treated as described in Protocol 1.

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., ACTIN2)

  • Real-time PCR system

Methodology:

  • Harvest whole seedlings or specific tissues (e.g., roots) from each treatment group and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Prepare the qPCR reaction mix containing cDNA template, gene-specific primers, and SYBR Green master mix.

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program.

  • Analyze the results using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to a reference gene.

Protocol 3: Analysis of Xylem Differentiation in Arabidopsis thaliana Roots

Objective: To visualize and quantify changes in xylem development in response to hormone treatments.

Materials:

  • Arabidopsis thaliana seedlings grown on hormone-containing media as described in Protocol 1.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Clearing solution (e.g., chloral hydrate solution)

  • Microscope with DIC optics

  • Toluidine Blue O stain

Methodology:

  • Carefully excavate 7-day-old seedlings from the agar plates.

  • Fix the seedlings in the fixative solution for at least 2 hours at room temperature.

  • Dehydrate the seedlings through an ethanol series.

  • Clear the tissues by incubating in the clearing solution until transparent.

  • For more detailed analysis, embed the fixed roots in resin and prepare thin cross-sections.

  • Stain the sections with Toluidine Blue O to visualize cell walls.

  • Mount the cleared roots or sections on a microscope slide and observe under a microscope.

  • Quantify the number of protoxylem and metaxylem cell files in the root vascular cylinder. For cross-sections, count the total number of xylem cells.

Conclusion

The synergistic and antagonistic interactions between plant hormones form a complex regulatory network that governs plant growth, development, and responses to the environment. While the specific roles of this compound in this network are still being elucidated, the established interactions of the broader jasmonate family provide a valuable framework for future research. The experimental protocols detailed in this guide offer robust methods for investigating the effects of (-)-12-OH-JA in combination with other hormones, which will be critical for uncovering its unique functions and potential applications in agriculture and drug development. Further research focusing specifically on (-)-12-OH-JA is necessary to build a comprehensive understanding of its role in the intricate web of plant hormone signaling.

References

Validating the Role of (-)-12-Hydroxyjasmonic Acid in Plant-Pathogen Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-12-Hydroxyjasmonic acid's (12-OH-JA) role in plant-pathogen interactions relative to other key jasmonate signaling molecules. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of this specific oxylipin.

Introduction to Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived phytohormones that are central to plant defense responses against a wide range of biotic stressors, particularly necrotrophic pathogens and chewing insects.[1][2][3] The signaling cascade is initiated by the conversion of α-linolenic acid in the chloroplasts and peroxisomes to jasmonic acid (JA).[4][5][6] In the cytoplasm, JA is metabolized into a variety of derivatives, each with potentially distinct biological activities.[4][5] The most well-characterized bioactive form is jasmonoyl-isoleucine (JA-Ile), which is perceived by the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of defense gene expression.[2][4]

This compound is a major metabolite of JA, and its role has been a subject of significant investigation. While often considered a catabolic product for inactivating the JA signal, emerging evidence suggests it may possess unique, context-dependent signaling functions that are independent of the canonical COI1-JAZ pathway.[7][8][9] This guide aims to dissect and validate its specific role in plant immunity.

Jasmonate Biosynthesis and Metabolism Pathway

The biosynthesis of jasmonates is a multi-step process occurring across different cellular compartments. It begins with the release of α-linolenic acid from chloroplast membranes and culminates in the production of JA in the peroxisome. Cytosolic enzymes then catalyze the formation of various derivatives, including the hydroxylation of JA to form 12-OH-JA.

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-PDA (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda->opda_peroxisome Transport ja_synthesis Jasmonic Acid (JA) ja_cyto JA ja_synthesis->ja_cyto Transport opda_peroxisome->ja_synthesis OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Bioactive Form) ja_cyto->ja_ile JAR1 oh_ja This compound (12-OH-JA) ja_cyto->oh_ja Hydroxylation other_metabolites Other Metabolites (e.g., MeJA, Glucosides) ja_cyto->other_metabolites coi1_jaz COI1-JAZ Complex ja_ile->coi1_jaz Perception tf Transcription Factors (e.g., MYC2) coi1_jaz->tf JAZ Degradation & TF Release defense_genes Defense Gene Expression tf->defense_genes

Caption: Simplified Jasmonate Biosynthesis and Signaling Pathway.

Comparative Analysis of Jasmonate Derivatives in Plant Defense

The various metabolites of jasmonic acid do not play redundant roles. Their bioactivity, signaling pathway dependence, and ultimate effect on plant defense can differ significantly. 12-OH-JA, in particular, often shows divergent activity when compared to the potent JA-Ile.

FeatureJasmonic Acid (JA)JA-Isoleucine (JA-Ile)12-oxo-PDA (OPDA)This compound (12-OH-JA)
Primary Role Precursor to bioactive and catabolic formsPrimary bioactive hormone for defense signaling[2][3]Signaling molecule, precursor to JA[10][11]Primarily an inactivation product; potential for specific signaling[7][8]
Induction of Defense Genes (e.g., PDF1.2, VSP2) Moderate activityStrong inductionCan induce some defense genes independently of JA[12]Weak to no induction of canonical JA-responsive genes[9][13]
COI1-JAZ Pathway Dependence Indirect (as precursor to JA-Ile)Strictly Dependent[7][9]Can have both dependent and independent signaling roles[12]Largely Independent[7][9]
Resistance to Necrotrophs/Herbivores Contributes to resistanceMajor contributor to resistance[14]Contributes to resistance, sometimes even in the absence of JA[12]Generally considered inactive or weakly active in direct defense[9]
Other Known Biological Roles General stress signalingRoot growth inhibition, fertility, senescence[6]Wound signaling, pollen maturation[12]Tuber formation (as Tuberonic Acid), nyctinastic leaf movement[7][8][10]

Quantitative Data on Jasmonate Accumulation and Gene Expression

The following table summarizes representative data on the accumulation of jasmonates after mechanical wounding in wild-type tomato plants and the differential expression of a defense marker gene in Arabidopsis thaliana upon treatment with different jasmonates.

Table 1: Quantitative Comparison of Jasmonate Levels and Defense Gene Induction

ParameterControl (Unwounded)Wounded (40 min post-treatment)Source
JA Levels (pmol/g FW) ~230~4370 (19-fold increase)[10]
JA-Ile Levels (pmol/g FW) ~95~3325 (35-fold increase)[10]
12-OH-JA Levels (pmol/g FW) ~370~2220 (6-fold increase)[10]
Induction of Thi2.1 Gene Expression in Arabidopsis Treatment Fold Change vs. Control Source
Methyl Jasmonate (MeJA)Strong Induction[8]
This compound (12-OH-JA)No Induction[8]

Data are illustrative and compiled from published studies. FW = Fresh Weight.

Key Experimental Protocols

Validating the role of 12-OH-JA requires precise and reproducible experimental methodologies. Below are protocols for essential assays used in the field of plant-pathogen interactions.

Protocol: Bacterial Leaf Infiltration Assay for Pathogen Growth Quantification

This method is used to precisely quantify bacterial pathogen growth within plant tissue, serving as a direct measure of plant susceptibility or resistance.[15]

  • Bacterial Culture Preparation: Grow a virulent bacterial strain (e.g., Pseudomonas syringae) overnight in a suitable liquid medium (e.g., King's B) with the appropriate antibiotic selection.

  • Inoculum Preparation: Centrifuge the overnight culture, discard the supernatant, and resuspend the bacterial pellet in a sterile 10 mM MgCl₂ solution. Adjust the optical density (OD₆₀₀) to achieve the desired concentration (e.g., 1 x 10⁵ colony-forming units (CFU)/mL).

  • Plant Infiltration: Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of the test plants (e.g., Arabidopsis thaliana). Infiltrate at least three leaves per plant.

  • Incubation: Maintain the plants under controlled conditions (e.g., high humidity, 12h light/12h dark cycle) for 2-3 days to allow for disease development.

  • Quantification of Bacterial Titer:

    • At 0 and 3 days post-infection (dpi), collect leaf discs of a known area from the infiltrated zones using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate.

    • Plate the dilutions onto the appropriate solid medium and incubate until colonies are visible.

    • Count the colonies to determine the CFU per unit of leaf area (e.g., CFU/cm²). A significant increase in CFU from day 0 to day 3 indicates pathogen growth and plant susceptibility.

Protocol: Quantification of Jasmonates by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying low-abundance phytohormones like 12-OH-JA.[16]

  • Sample Collection and Preparation: Flash-freeze plant tissue (e.g., 100 mg) in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue.

  • Extraction: Extract the homogenized tissue with a solution of acidified methanol or acetone, often containing deuterated internal standards for accurate quantification.

  • Solid-Phase Extraction (SPE): Purify and concentrate the extract using an SPE cartridge to remove interfering compounds.

  • HPLC Separation: Inject the purified sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient of solvents (e.g., water and acetonitrile with formic acid) to separate the different jasmonate derivatives based on their physicochemical properties.

  • MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 12-OH-JA, JA, JA-Ile, and other target compounds are monitored for highly specific and sensitive detection and quantification.

  • Data Analysis: Quantify the concentration of each jasmonate by comparing its peak area to that of the corresponding internal standard.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating and validating the specific role of this compound in a plant-pathogen system.

Workflow hypothesis Hypothesis: 12-OH-JA has a specific role in plant defense exogenous_app Exogenous Application of 12-OH-JA vs. JA-Ile vs. Control hypothesis->exogenous_app mutant_analysis Genetic Approach: Use coi1 mutant vs. Wild-Type hypothesis->mutant_analysis pathogen_challenge Pathogen Challenge (e.g., P. syringae) exogenous_app->pathogen_challenge gene_expression Molecular Analysis: Defense Gene Expression (qRT-PCR) exogenous_app->gene_expression metabolomics Metabolomic Analysis: Phytohormone Profiling (HPLC-MS/MS) exogenous_app->metabolomics phenotype Phenotypic Analysis: Disease Symptoms pathogen_challenge->phenotype pathogen_growth Quantify Pathogen Growth (CFU Assay) pathogen_challenge->pathogen_growth conclusion Conclusion: Define the specific, COI1-independent role of 12-OH-JA phenotype->conclusion pathogen_growth->conclusion gene_expression->conclusion metabolomics->conclusion mutant_analysis->pathogen_challenge

Caption: Workflow for Validating the Role of 12-OH-JA.

Conclusion

The evidence strongly indicates that this compound is not merely an inactive byproduct of JA metabolism. While it does not typically induce the canonical defense responses mediated by JA-Ile through the COI1-JAZ pathway, its distinct biological activities in other processes suggest it may play more subtle or specialized roles in plant physiology.[7][8][9] Future research should focus on identifying the specific receptors and signaling components that mediate 12-OH-JA responses. For professionals in drug development, understanding these divergent signaling pathways could open new avenues for creating highly specific chemical elicitors that fine-tune plant defense responses without the associated growth trade-offs often seen with broad-spectrum activators like JA or JA-Ile.

References

comparative study of (-)-12-Hydroxyjasmonic acid signaling in different plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-12-Hydroxyjasmonic acid (12-OH-JA), a hydroxylated metabolite of jasmonic acid (JA), is emerging as a signaling molecule with distinct roles in plant development and stress responses. Unlike the well-characterized jasmonoyl-isoleucine (JA-Ile), which primarily mediates defense signaling through the COI1-JAZ co-receptor complex, 12-OH-JA and its derivatives can activate unique, tissue-specific responses, sometimes independently of the canonical JA pathway. This guide provides a comparative overview of (-)-12-OH-JA signaling in different plant tissues, supported by experimental data and detailed protocols.

Differential Jasmonate Responses in Root and Shoot Tissues

While direct comparative studies on the signaling of (-)-12-OH-JA across different tissues are still developing, research on general jasmonate responses reveals significant tissue-specific differences. A study on Brassica oleracea where jasmonic acid was applied to either the roots or the shoots demonstrated that the resulting molecular and chemical changes were distinct in each organ. This suggests that the signaling and response mechanisms to jasmonates are tailored to the specific functions of different plant tissues.

In shoots, JA application led to a rapid and substantial alteration in both primary and secondary metabolism. Conversely, the response in roots was less pronounced and qualitatively different from that in the shoots.[1] Notably, both roots and shoots exhibited differential responses depending on whether the JA was applied above or below ground, indicating a sophisticated signaling network that can discern the origin of the stimulus.[1][2]

Table 1: Comparative Transcriptomic Response to Jasmonic Acid Application in Brassica oleracea Shoots and Roots

Time Point (hours)TreatmentNumber of Differentially Expressed Genes (Shoots)Number of Differentially Expressed Genes (Roots)
6Shoot JA Application> 2000< 100
6Root JA Application~ 500~ 200
18Shoot JA Application~ 1500< 100
18Root JA Application~ 1000~ 500
30Shoot JA Application~ 1000< 100
30Root JA Application~ 800~ 200

This data is adapted from a study on general jasmonic acid application and illustrates the principle of tissue-specific responses. Specific quantitative data for this compound is a key area for future research.

Signaling Pathways: Canonical and Beyond

The canonical signaling pathway for jasmonates, primarily driven by JA-Ile, involves the F-box protein CORONATINE INSENSITIVE 1 (COI1). In the presence of JA-Ile, COI1 forms a complex with JAZ repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[3][4]

However, evidence suggests that (-)-12-OH-JA and its derivatives can operate through a COI1-independent signaling pathway. A notable example is the leaf-closing movement in Samanea saman, which is induced by (-)-12-O-β-D-glucopyranosyljasmonic acid (a glucoside of 12-OH-JA) and to a lesser extent by (-)-12-OH-JA itself. This response is not triggered by JA or JA-Ile and occurs independently of the COI1-JAZ module, pointing towards a distinct receptor and signaling cascade for this hydroxylated jasmonate.[2][5]

Jasmonate Signaling Pathways Comparison of Jasmonate Signaling Pathways cluster_0 Canonical JA-Ile Signaling cluster_1 Putative (-)-12-OH-JA Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates 12_OH_JA (-)-12-OH-JA / derivatives Unknown_Receptor Unknown Receptor 12_OH_JA->Unknown_Receptor binds? Potassium_Flux K+ Flux Unknown_Receptor->Potassium_Flux activates Leaf_Movement Leaf Movement Potassium_Flux->Leaf_Movement induces

Canonical JA-Ile vs. Putative (-)-12-OH-JA Signaling Pathways.

Experimental Protocols

Quantification of this compound in Plant Tissues

A robust method for quantifying phytohormones, including (-)-12-OH-JA, is crucial for comparative studies. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for this purpose.[6][7]

1. Sample Preparation:

  • Harvest plant tissues (e.g., roots, shoots, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue and grind to a fine powder.

  • Accurately weigh 20-50 mg of the powdered tissue into a microcentrifuge tube.

  • Add an extraction solvent (e.g., methanol) containing a known amount of a deuterated internal standard (e.g., 2H6-JA) for accurate quantification.[6]

  • Vortex the mixture and incubate at a low temperature (e.g., 4°C) with shaking.

  • Centrifuge to pellet the debris and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • To clean up the extract and enrich for jasmonates, pass the supernatant through a mixed-mode SPE cartridge.[6]

  • Wash the cartridge with appropriate solvents to remove interfering compounds.

  • Elute the jasmonates with a suitable solvent mixture.

3. UPLC-MS/MS Analysis:

  • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • Inject the sample into a UPLC system coupled to a tandem mass spectrometer.

  • Separate the different jasmonates using a C18 reversed-phase column with a gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium formate).[8]

  • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental_Workflow Plant_Tissues Plant Tissues (Root, Shoot, Leaf) Freezing Flash Freezing (Liquid Nitrogen) Plant_Tissues->Freezing Lyophilization Lyophilization & Grinding Freezing->Lyophilization Extraction Extraction with Internal Standard Lyophilization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE UPLC_MSMS UPLC-MS/MS Analysis SPE->UPLC_MSMS Data_Analysis Data Analysis & Comparison UPLC_MSMS->Data_Analysis

Workflow for Comparative Analysis of (-)-12-OH-JA.

Concluding Remarks

The study of this compound signaling is a rapidly evolving field. While the canonical JA-Ile pathway is well-established in mediating defense responses, emerging evidence highlights the unique and tissue-specific roles of hydroxylated jasmonates. The existence of a COI1-independent signaling pathway for (-)-12-OH-JA derivatives opens new avenues for research and potential applications in agriculture and drug development. Future comparative studies focusing on the molecular components of this alternative pathway in different plant tissues will be crucial for a comprehensive understanding of jasmonate signaling diversity and its functional implications.

References

A Comparative Guide to Jasmonate Analysis: A Cross-Validation of Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leading analytical platforms for the quantification of jasmonates, a critical class of phytohormones involved in plant growth, development, and stress responses. Understanding the nuances of each platform is paramount for generating accurate and reproducible data in academic and industrial research. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to Jasmonate Analysis

Jasmonates, including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA) and jasmonoyl-isoleucine (JA-Ile), are lipid-derived signaling molecules that play a pivotal role in mediating plant defense against herbivores and pathogens, as well as regulating various developmental processes. Accurate quantification of these compounds is essential for dissecting their complex signaling networks and harnessing their potential in agriculture and medicine. The two most prominent analytical techniques for jasmonate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Performance of Analytical Platforms

The choice between GC-MS and LC-MS for jasmonate analysis depends on several factors, including the specific jasmonates of interest, the required sensitivity, sample throughput, and the available instrumentation. Below is a summary of key performance parameters for each platform based on published literature.

Table 1: Quantitative Comparison of LC-MS/MS and GC-MS for Jasmonate Analysis

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) Generally lower (amol to fmol range)[1]Typically in the fmol to pmol range[2]LC-MS/MS offers superior sensitivity for trace-level detection.
Limit of Quantification (LOQ) As low as 10⁻¹⁷ to 10⁻¹⁵ mol in plant extracts[1]Higher than LC-MS/MSFor accurate quantification of low-abundance jasmonates, LC-MS/MS is preferred.
Linearity (R²) Typically >0.99[2]Typically >0.99[2]Both platforms demonstrate excellent linearity over a wide concentration range.
Recovery (%) 85-115% depending on the analyte and matrix70-120% depending on derivatization efficiencySample preparation and extraction methods significantly impact recovery rates for both techniques.
Sample Throughput High; amenable to automation with 96-well platesLower due to derivatization and longer run timesFor large-scale screening, LC-MS/MS is more efficient.
Derivatization Not typically requiredMandatory for most jasmonates to increase volatilityDerivatization adds a time-consuming step to the GC-MS workflow and can introduce variability.[1]
Compound Coverage Wide range of jasmonates and their conjugatesPrimarily volatile and semi-volatile jasmonatesLC-MS/MS can analyze a broader spectrum of jasmonate species in a single run.

Experimental Protocols

Jasmonate Extraction from Plant Tissue (General Protocol)

This protocol outlines a common procedure for the extraction of jasmonates from plant material, suitable for subsequent analysis by either LC-MS or GC-MS.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol or a mixture of methyl tert-butyl ether and methanol)

  • Internal standards (e.g., deuterated JA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Grind 50-100 mg of plant tissue to a fine powder in liquid nitrogen.

  • Extraction: Add 1 mL of pre-chilled extraction solvent containing internal standards to the powdered tissue. Vortex vigorously and incubate on a shaker at 4°C for 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Purification (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either LC-MS or GC-MS analysis.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid group of jasmonates must be derivatized to increase their volatility. A common method is methylation.

Materials:

  • Dried jasmonate extract

  • Diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) solution

  • Ethyl acetate

  • Nitrogen gas supply

Procedure:

  • Reconstitution: Dissolve the dried extract in 100 µL of ethyl acetate.

  • Methylation: Add a freshly prepared solution of diazomethane or TMS-diazomethane dropwise until a persistent yellow color is observed.

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Evaporation: Gently evaporate the excess derivatizing reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS injection.

Visualizing Key Processes

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a complex cascade of molecular events that ultimately leads to changes in gene expression and physiological responses. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which then allows for the activation of transcription factors that regulate jasmonate-responsive genes.

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds to SCF_COI1_Complex SCF-COI1 COI1->SCF_COI1_Complex forms JAZ JAZ JAZ->SCF_COI1_Complex recruited to Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2/3/4 JAZ->MYC2 represses Ubiquitination Ub SCF_COI1_Complex->Ubiquitination mediates Ubiquitination->JAZ tags Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression activates

Caption: Core components and interactions of the jasmonate signaling pathway.

Experimental Workflow for Jasmonate Analysis

The following diagram illustrates the typical workflow for analyzing jasmonates from plant samples using either LC-MS or GC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing Sample_Collection 1. Plant Tissue Collection & Freezing Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Solvent Extraction with Internal Standards Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Extraction->Purification Drying 5. Evaporation Purification->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS Derivatization Derivatization (e.g., Methylation) Drying->Derivatization for GC-MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition GC_MS GC-MS Analysis GC_MS->Data_Acquisition Derivatization->GC_MS Quantification Quantification Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for jasmonate analysis from plant tissues.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of jasmonates.

  • LC-MS/MS is the platform of choice for high-sensitivity, high-throughput analysis of a broad range of jasmonates and their conjugates without the need for derivatization. Its superior sensitivity makes it ideal for studies involving minute sample amounts or the detection of trace-level compounds.

  • GC-MS remains a robust and reliable technique, particularly for the analysis of more volatile jasmonates like methyl jasmonate. While it requires a derivatization step, its well-established libraries and methodologies can be advantageous for specific applications.

The selection of the optimal platform should be guided by the specific research question, the target analytes, and the available resources. For comprehensive profiling of the jasmonate metabolome, a validated LC-MS/MS method is generally recommended. For targeted analysis of specific volatile jasmonates where high throughput is not a primary concern, GC-MS can provide accurate and reproducible results. Cross-validation between platforms, where feasible, can provide the highest level of confidence in the analytical data.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for Handling (-)-12-Hydroxyjasmonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

(-)-12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a class of plant hormones.[1][2] It is intended for research use only and is not for human or consumer application.[3][4] Based on the safety data for similar compounds, such as (±)-Jasmonic Acid-Isoleucine, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[5] However, as with any chemical, it is crucial to follow standard precautionary measures for handling laboratory reagents.

Key Considerations:

  • Primary Route of Exposure: Inhalation, skin contact, and eye contact are the most likely routes of exposure in a laboratory setting.

  • Health Effects: While specific toxicity data for this compound is limited, prolonged or repeated exposure may cause irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) Recommendations

The following PPE is recommended to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryRecommendationSpecifications
Eye Protection Safety glasses with side shields or gogglesMust comply with European standard EN 166 or equivalent.
Hand Protection Impermeable and chemical-resistant glovesNitrile or neoprene gloves are generally suitable for handling organic acids. Due to the absence of specific testing, it is advisable to consult the glove manufacturer's resistance guide.
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and prevent skin contact.
Respiratory Protection Not generally required under normal useIf handling large quantities or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or under a chemical fume hood.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with chemical handling. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.

prep Preparation & Planning handling Handling & Experimentation prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After experiment completion storage Storage handling->storage Store remaining chemical disposal Waste Disposal cleanup->disposal Segregate waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.